molecular formula C5H6N2O2 B1256971 2-(1H-Imidazol-2-yl)acetic acid CAS No. 189502-92-9

2-(1H-Imidazol-2-yl)acetic acid

Cat. No.: B1256971
CAS No.: 189502-92-9
M. Wt: 126.11 g/mol
InChI Key: WUJUYHMGDPTLMG-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-2-yl)acetic acid (CAS 189502-92-9) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a carboxylic acid functional group attached directly to the 2-position of the 1H-imidazole ring, a privileged structure in biochemistry . Its molecular formula is C5H6N2O2, with a molecular weight of 126.11 g/mol . The predicted pKa of the carboxylic acid group is approximately 3.48, influencing its behavior in synthesis and biological systems . This chemical serves as a critical precursor in organic synthesis, particularly for constructing more complex molecules containing the imidazole scaffold. The imidazole ring is a common pharmacophore found in a wide array of bioactive molecules, and the acetic acid side chain provides a versatile handle for further functionalization, most commonly through amide bond formation or esterification . Researchers utilize this compound as a starting material for the synthesis of potential inhibitors of enzymes like Insulin-Degrading Enzyme (IDE), where the imidazole ring is essential for binding at the active site . It is also a key intermediate in the development of novel radiotracers, such as those based on 2-nitroimidazole derivatives for Positron Emission Tomography (PET) imaging of tumor hypoxia . For handling and storage, it is recommended to store the compound in an inert atmosphere and in a freezer, under -20°C to ensure long-term stability . This product is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1H-imidazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c8-5(9)3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJUYHMGDPTLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172361
Record name Imidazole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189502-92-9
Record name Imidazole-2-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189502929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMIDAZOLE-2-ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y47072X58S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-(1H-Imidazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-Imidazol-2-yl)acetic acid, a distinct isomer of imidazoleacetic acid, presents a compelling subject for research and development, particularly in the fields of medicinal chemistry and pharmacology. While its structural isomer, 2-(1H-imidazol-1-yl)acetic acid, is a well-documented precursor in the synthesis of prominent pharmaceuticals, the 2-yl isomer remains a less explored entity with significant therapeutic potential. This technical guide synthesizes the currently available data on the fundamental properties, potential biological activities, and synthetic considerations for this compound, providing a foundational resource for its further investigation and application.

Core Properties

This compound (CAS Number: 189502-92-9) is a heterocyclic compound featuring an acetic acid moiety attached to the second carbon of an imidazole ring. This structural arrangement imparts distinct chemical and physical properties compared to its other isomers.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted and await experimental verification.

PropertyValueSource
Molecular Formula C₅H₆N₂O₂[1][2]
Molecular Weight 126.11 g/mol [1]
Appearance Light yellow solid[2]
Boiling Point (Predicted) 467.8 ± 28.0 °C[3]
Density (Predicted) 1.426 ± 0.06 g/cm³[3]
pKa (Predicted) 3.48 ± 0.10[3]

Synthesis and Characterization

G cluster_synthesis Plausible Synthetic Pathway start Starting Materials (e.g., Imidazole-2-carboxaldehyde) step1 Oxidation to Carboxylic Acid start->step1 step2 Protection of Imidazole Nitrogens step1->step2 step3 Alpha-halogenation of Acetic Acid step2->step3 step4 Nucleophilic Substitution step3->step4 product This compound step4->product

Caption: A conceptual workflow for the synthesis of this compound.

Characterization of the synthesized compound would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the substitution pattern on the imidazole ring and the presence of the acetic acid moiety.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carboxylic acid (O-H and C=O stretching) and the imidazole ring vibrations.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Biological Activity and Therapeutic Potential

While direct experimental studies on the biological effects of this compound are limited, the broader class of imidazole derivatives exhibits a wide range of pharmacological activities. This suggests promising avenues for investigation into the therapeutic potential of the 2-yl isomer.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of various imidazole-containing compounds. These derivatives have been shown to act through mechanisms such as the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell proliferation and apoptosis. The unique electronic and steric properties of the 2-yl isomer could lead to novel interactions with anticancer targets.

Cardiovascular Effects

Derivatives of imidazole are known to interact with adrenergic receptors and imidazoline receptors, playing a role in the regulation of blood pressure and heart rate. Research into specific 2-imidazolinyl-acetic acid derivatives has demonstrated significant bradycardic and hypotensive effects. These findings suggest that this compound and its derivatives could be valuable leads in the development of new cardiovascular drugs.

G cluster_bioactivity Potential Biological Targets compound 2-(1H-Imidazol-2-yl) acetic acid target1 Cancer-related Enzymes (e.g., Kinases, Topoisomerases) compound->target1 Interaction target2 Cardiovascular Receptors (e.g., Adrenergic, Imidazoline) compound->target2 Interaction effect1 Antiproliferative Effects, Apoptosis Induction target1->effect1 Leads to effect2 Modulation of Blood Pressure and Heart Rate target2->effect2 Leads to

Caption: Potential interaction of this compound with biological targets.

Future Directions

The significant gaps in the literature concerning this compound underscore the need for further research. Key areas for future investigation include:

  • Development of robust and scalable synthetic protocols.

  • Comprehensive characterization using modern analytical techniques to provide validated spectral data.

  • In-depth evaluation of its biological activity, including in vitro and in vivo studies to explore its anticancer and cardiovascular effects.

  • Structure-activity relationship (SAR) studies of novel derivatives to optimize therapeutic efficacy.

Conclusion

This compound represents an under-explored molecule with considerable potential in drug discovery and development. This guide provides a summary of the current, albeit limited, knowledge base for this compound. It is intended to serve as a catalyst for further research, encouraging the scientific community to unlock the full therapeutic promise of this intriguing imidazole derivative. The structural novelty of the 2-yl isomer, in comparison to its more studied counterparts, may offer unique pharmacological profiles and opportunities for the development of new classes of therapeutic agents.

References

Physicochemical Characteristics of 2-(1H-Imidazol-2-yl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the physicochemical characteristics of 2-(1H-Imidazol-2-yl)acetic acid. Due to a notable lack of experimentally derived data for this specific isomer in publicly accessible literature, this document presents computationally predicted properties to offer a baseline for research and development activities. For comparative purposes, experimentally determined data for the related, more extensively studied isomers, 2-(1H-imidazol-1-yl)acetic acid and 2-(1H-imidazol-4-yl)acetic acid, are also provided. This guide includes standardized, detailed experimental protocols for determining key physicochemical parameters such as pKa, LogP, and aqueous solubility, which are critical for drug discovery and development. Furthermore, it visualizes the compound's acid-base equilibrium and a general experimental workflow for its characterization. While no specific signaling pathways involving this compound have been elucidated, a summary of the broad biological activities associated with the imidazole scaffold is included to provide a contextual framework for future research.

Introduction

This compound is a small organic molecule featuring a central imidazole ring, a heterocyclic aromatic compound known for its presence in biologically crucial molecules like the amino acid histidine. The imidazole ring is amphoteric, capable of acting as both a weak acid and a weak base. The properties of imidazole-containing compounds are of significant interest in medicinal chemistry, as the imidazole moiety is a key pharmacophore in numerous therapeutic agents.[1][2] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile scaffold in drug design.[3]

The physicochemical properties of a compound, such as its acidity (pKa), lipophilicity (LogP), and solubility, are fundamental parameters that dictate its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets. This guide focuses on characterizing these properties for the 2-yl isomer of imidazole acetic acid.

Physicochemical Properties

Experimental data for this compound (CAS: 189502-92-9) is scarce. Therefore, the following table summarizes key physicochemical properties derived from computational prediction models.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod/Source
Molecular Formula C₅H₆N₂O₂-
Molecular Weight 126.11 g/mol -
pKa (Acidic) 3.54 ± 0.10Predicted
pKa (Basic) ~6.0 - 7.0Estimated based on imidazole
logP -0.5 to -1.0Predicted
Aqueous Solubility >10 g/LPredicted
Boiling Point 489.4 ± 37.0 °CPredicted[4]
Density 1.555 ± 0.06 g/cm³Predicted[4]

Note: Predicted values are estimations and should be confirmed by experimental methods.

For context, the following table presents experimentally determined values for the more commonly cited isomers.

Table 2: Experimental Physicochemical Properties of Imidazole Acetic Acid Isomers

Property2-(1H-imidazol-1-yl)acetic acid2-(1H-imidazol-4-yl)acetic acid HCl
CAS Number 22884-10-23251-69-2[5]
Melting Point 258 - 269 °C[6]218-222 °C[5]
Aqueous Solubility ≥21.4 mg/mL[7]100 mg/mL[5]
pKa (Acidic) 3.37 ± 0.10 (Predicted)[6]Not Available
logP Not Available (Experimental)Not Available (Experimental)

Biological Context: The Imidazole Scaffold

While specific signaling pathways for this compound are not documented, the imidazole nucleus is a privileged structure in medicinal chemistry, appearing in a vast array of bioactive compounds. Derivatives of imidazole have been shown to possess a wide spectrum of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity: Many imidazole-based drugs, such as clotrimazole and miconazole, function by inhibiting enzymes involved in the synthesis of essential components of fungal cell membranes.[8]

  • Anti-inflammatory and Analgesic Effects: The imidazole scaffold is present in compounds that exhibit anti-inflammatory and pain-reducing properties.[8]

  • Anticancer Activity: Certain imidazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[8]

  • Antiviral and Anti-HIV Activity: The versatility of the imidazole ring has been exploited in the design of agents targeting viral replication processes.[1][3]

  • Other Activities: The literature also reports on imidazole derivatives with antitubercular, antiprotozoal, antiallergic, and antidiabetic properties, highlighting the broad therapeutic potential of this heterocyclic system.[1][9]

Key Methodologies and Visualizations

Acid-Base Equilibria

The physicochemical behavior of this compound in aqueous solution is governed by its two ionizable groups: the carboxylic acid and the imidazole ring. The protonation state of the molecule is pH-dependent, which critically influences its solubility, lipophilicity, and ability to interact with biological targets. The following diagram illustrates the dominant species at different pH ranges.

G cation Cationic (Imidazolium Cation, Carboxylic Acid) zwitterion Zwitterionic (Imidazolium Cation, Carboxylate) cation->zwitterion + H⁺ - H⁺ neutral Neutral (Imidazole, Carboxylic Acid) cation->neutral sub_cation pH < pKa1 (acid) anion Anionic (Imidazole, Carboxylate) zwitterion->anion sub_zwitterion pKa1 < pH < pKa2 neutral->anion + H⁺ - H⁺ sub_anion pH > pKa2 (base)

Caption: Predicted acid-base equilibria of this compound.

General Experimental Workflow

The characterization of a novel compound like this compound follows a structured workflow to ensure comprehensive data collection for assessing its potential as a drug candidate.

G cluster_physchem Physicochemical Profiling synthesis Synthesis & Purification structure Structural Verification (NMR, MS, IR) synthesis->structure Crude Product purity Purity Analysis (HPLC, LC-MS) structure->purity Verified Structure pka pKa Determination purity->pka Pure Compound logp LogP/LogD Determination purity->logp solubility Solubility Assessment purity->solubility bio_screen Biological Screening (In Vitro Assays) pka->bio_screen logp->bio_screen solubility->bio_screen data_analysis Data Analysis & Candidate Selection bio_screen->data_analysis

Caption: General workflow for the characterization of a new chemical entity.

Experimental Protocols

The following are standardized protocols for the experimental determination of the key physicochemical properties.

pKa Determination by Potentiometric Titration

This method determines the acid dissociation constant(s) by monitoring pH changes in a solution upon the incremental addition of a titrant.

  • Apparatus: Calibrated pH meter with electrode, automatic titrator or manual burette, magnetic stirrer, and a temperature-controlled titration vessel.

  • Reagents:

    • Test compound (this compound)

    • Degassed, deionized water

    • Standardized 0.1 M Hydrochloric Acid (HCl)

    • Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

    • Inert salt solution (e.g., 0.15 M Potassium Chloride, KCl) to maintain constant ionic strength

  • Procedure:

    • Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0) at the desired experimental temperature (e.g., 25°C or 37°C).

    • Sample Preparation: Accurately weigh and dissolve the test compound in a known volume of deionized water containing the inert salt (KCl) to achieve a final concentration of approximately 1-10 mM.

    • Acidification: For an amphoteric substance, first titrate the basic group. Acidify the sample solution to ~pH 2 by adding 0.1 M HCl.

    • Titration: Titrate the acidified solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.02-0.05 mL).

    • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

    • Endpoint: Continue the titration until the pH reaches ~12.

    • Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which can be identified from the inflection points on the first derivative of the titration curve. Perform at least three replicate titrations.

LogP Determination by Shake-Flask Method (OECD 107)

This "gold standard" method measures the partition coefficient (P) of a compound between n-octanol and water, representing its lipophilicity.

  • Apparatus: Separatory funnels or centrifuge tubes with screw caps, mechanical shaker, centrifuge, analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

  • Reagents:

    • Test compound

    • n-Octanol (purity > 99%), pre-saturated with water

    • Water or buffer solution (e.g., phosphate buffer, pH 7.4), pre-saturated with n-octanol

  • Procedure:

    • Phase Saturation: Vigorously shake n-octanol and water/buffer together for 24 hours. Allow the phases to separate completely before use.

    • Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble. The final concentration should be low enough to avoid saturation in either phase and allow for accurate quantification.

    • Partitioning: Add known volumes of the pre-saturated n-octanol and water/buffer phases to a tube (common ratios are 1:1, 1:2, or 2:1, depending on the expected LogP). Add a small aliquot of the compound's stock solution.

    • Equilibration: Tightly cap the tubes and shake at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 1-24 hours).

    • Phase Separation: Centrifuge the tubes to ensure a clear and complete separation of the two phases.

    • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_water) phases using a validated analytical method.

    • Calculation: Calculate the partition coefficient P as P = C_oct / C_water. The LogP is the base-10 logarithm of P. For ionizable compounds, this value is the distribution coefficient (LogD) at the specific pH of the buffer used.

Aqueous Solubility Determination

This protocol determines the equilibrium solubility of a compound in an aqueous medium.

  • Apparatus: Small glass vials with screw caps, orbital shaker or rotator in a temperature-controlled incubator, centrifuge, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC-UV).

  • Reagents:

    • Test compound (solid form)

    • Aqueous medium (e.g., deionized water, pH 7.4 phosphate buffer)

  • Procedure:

    • Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous medium. The presence of undissolved solid at the end of the experiment is essential.

    • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

    • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed to pellet any remaining suspended particles.

    • Filtration: Carefully withdraw a sample of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any final traces of solid.

    • Quantification: Immediately dilute the clear filtrate with a suitable solvent to prevent precipitation. Quantify the concentration of the dissolved compound using a validated analytical method against a standard curve.

    • Reporting: The resulting concentration is the equilibrium solubility of the compound in the specified medium and at the specified temperature.

Conclusion

This compound is a molecule of interest for which foundational experimental data is currently lacking in the public domain. The computationally predicted properties—notably its amphoteric nature with distinct acidic and basic pKa values and its predicted high aqueous solubility—suggest a pharmacokinetic profile that warrants further investigation. The provided experimental protocols offer standardized approaches for researchers to determine these critical parameters empirically. While its specific biological role is unknown, its imidazole core places it within a class of compounds renowned for diverse and potent pharmacological activities, making it a viable scaffold for further exploration in drug discovery programs.

References

An In-depth Technical Guide on 2-(1H-Imidazol-2-yl)acetic acid (CAS: 189502-92-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-Imidazol-2-yl)acetic acid is a heterocyclic compound featuring an imidazole ring linked to an acetic acid moiety at the 2-position. This molecule has garnered interest in medicinal chemistry due to the diverse biological activities associated with the imidazole scaffold. This technical guide provides a comprehensive overview of the available scientific and technical information for this compound, including its physicochemical properties, potential biological activities, and synthetic considerations. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide consolidates the existing knowledge and provides general experimental frameworks relevant to its synthesis and evaluation.

Chemical and Physical Properties

This compound is a light yellow solid at room temperature. Its fundamental properties are summarized in the table below.[1] Spectroscopic data such as NMR, HPLC, and LC-MS are often available from commercial suppliers upon request.[2]

PropertyValueSource
CAS Number 189502-92-9[1]
Molecular Formula C₅H₆N₂O₂[1][3]
Molecular Weight 126.11 g/mol [3]
IUPAC Name This compound[3]
Appearance Light yellow solid[1]
Purity Typically ≥95% from commercial suppliers[4]
Storage Conditions Sealed in a dry environment at room temperature or under refrigerated/freezer conditions for long-term stability.[1]
Boiling Point (Predicted) 467.8 ± 28.0 °C[4]
Density (Predicted) 1.426 ± 0.06 g/cm³[4]
pKa (Predicted) 3.48 ± 0.10[4]

Synthesis

A generalized workflow for the synthesis is depicted below. This would typically involve the protection of the imidazole nitrogen, followed by lithiation at the 2-position and subsequent reaction with a protected form of bromoacetic acid, followed by deprotection steps.

G start Start with 2-bromoimidazole protect Protect imidazole nitrogens (e.g., with SEM-Cl) start->protect lithiate Lithiation at the 2-position (e.g., with n-BuLi) protect->lithiate react React with a protected bromoacetate (e.g., t-butyl bromoacetate) lithiate->react deprotect_ester Hydrolyze the ester react->deprotect_ester deprotect_imidazole Deprotect the imidazole ring deprotect_ester->deprotect_imidazole purify Purify the final product deprotect_imidazole->purify

A generalized synthetic workflow for this compound.

Potential Biological Activities and Therapeutic Applications

The imidazole ring is a key structural motif in many biologically active compounds.[3] Derivatives of imidazole have been reported to exhibit a wide range of pharmacological properties, including anticancer and cardiovascular effects.

Anticancer Potential

Research indicates that this compound has been explored for its potential anticancer properties.[3] The imidazole scaffold can interact with various biological macromolecules, influencing enzyme activity and receptor binding, which are crucial for its biological efficacy.[3] While specific studies on this compound are not widely published, related imidazole derivatives have shown promise as anticancer agents through various mechanisms.

A general workflow for screening compounds like this compound for anticancer activity is outlined below.

G compound This compound cell_lines Select a panel of human cancer cell lines compound->cell_lines in_vitro_assay In vitro cytotoxicity assays (e.g., MTT, SRB) cell_lines->in_vitro_assay determine_ic50 Determine IC50 values in_vitro_assay->determine_ic50 mechanism_studies Mechanism of action studies (e.g., apoptosis, cell cycle analysis) determine_ic50->mechanism_studies in_vivo_models In vivo studies in animal models mechanism_studies->in_vivo_models

Workflow for anticancer activity screening.
Cardiovascular Applications

This compound has also been investigated for its potential role in cardiovascular health.[3] Certain imidazole derivatives are known to interact with adrenergic receptors, which play a crucial role in the regulation of the cardiovascular system.

The logical relationship for a preliminary investigation into the cardiovascular effects is presented below.

G compound This compound receptor_binding Receptor binding assays (e.g., adrenergic, imidazoline receptors) compound->receptor_binding isolated_tissue Isolated tissue experiments (e.g., aortic rings, Langendorff heart) receptor_binding->isolated_tissue in_vivo_bp In vivo blood pressure and heart rate monitoring in animal models isolated_tissue->in_vivo_bp assess_effects Assess hypotensive, bradycardic, or other cardiovascular effects in_vivo_bp->assess_effects

Investigative workflow for cardiovascular effects.

Quantitative Data

Publicly available quantitative biological data for this compound is scarce. The following table is provided as a template for researchers to populate as data becomes available.

Assay TypeTargetCell Line / ModelResult (e.g., IC₅₀, Kᵢ)
Anticancer Data not available
Cardiovascular Data not available
Enzyme Inhibition Data not available

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively documented in the public domain. Researchers should refer to general methods in organic synthesis and pharmacology for guidance. The following are generalized protocols that can be adapted for this compound.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion

This compound represents a molecule of interest for further investigation, particularly in the fields of oncology and cardiovascular disease research. Its structural similarity to other biologically active imidazole-containing compounds suggests potential therapeutic applications. However, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis, characterization, and biological activity. This guide serves as a foundational resource, summarizing the current knowledge and providing a framework for future research endeavors. Further experimental work is necessary to fully elucidate the pharmacological profile and therapeutic potential of this compound.

References

Structural Elucidation of 2-(1H-Imidazol-2-yl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the structural elucidation of 2-(1H-Imidazol-2-yl)acetic acid. Due to a notable scarcity of published experimental data for this specific isomer, this document provides a comprehensive approach based on established analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While direct experimental spectra are not available in the literature, this guide presents predicted spectroscopic data and plausible synthetic and analytical protocols to facilitate future research. This paper serves as a foundational resource for researchers aiming to synthesize and characterize this compound, acknowledging the potential challenges, such as tautomerization, that are characteristic of certain imidazole derivatives.

Introduction

Imidazole-containing compounds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. The specific substitution pattern of functional groups on the imidazole ring is critical for their pharmacological activity. This compound is an isomer of the more commonly studied 2-(1H-imidazol-1-yl)acetic acid and imidazole-4(5)-acetic acid. A thorough understanding of its structural features is essential for its potential application in drug design and development. This guide provides a projected pathway for its structural confirmation.

Molecular Structure and Properties

The key identifying information for this compound and its hydrochloride salt is summarized below.

PropertyValueReference
Compound Name This compound
CAS Number 189502-92-9[1]
Molecular Formula C₅H₆N₂O₂
Molecular Weight 126.11 g/mol
Compound Name This compound hydrochloride
CAS Number 1297344-60-5
Molecular Formula C₅H₇ClN₂O₂
Molecular Weight 162.57 g/mol

Proposed Synthesis and Experimental Protocols

General Experimental Workflow for Synthesis and Purification

The following diagram outlines a general workflow for the synthesis and purification of the target compound.

G General Synthesis and Purification Workflow reagents Imidazole-2-carboxaldehyde + Reagents for Carbon Homologation reaction Chemical Reaction (e.g., Wittig Reaction followed by hydrolysis) reagents->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Characterization (Predicted Data)

In the absence of published experimental spectra, the following sections provide predicted data based on the chemical structure of this compound. These predictions are derived from established principles of spectroscopic analysis for similar organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. It is important to note that imidazole derivatives can exhibit tautomerization, which may lead to broadened or, in some cases, undetectable signals for the imidazole ring carbons and protons in solution-state NMR spectra.[2][3]

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₂-3.5 - 3.8Singlet2H
Imidazole C4-H/C5-H7.0 - 7.3Singlet (broad)2H
Imidazole N-H10.0 - 12.0Singlet (broad)1H
Carboxylic Acid -OH11.0 - 13.0Singlet (broad)1H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₂-30 - 35
Imidazole C4/C5120 - 125
Imidazole C2145 - 150
Carboxylic Acid C=O170 - 175
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

Table 3: Predicted Mass Spectrometry Data for this compound

Ionization ModePredicted m/zInterpretation
ESI+127.0502[M+H]⁺, corresponding to the protonated molecule
ESI+149.0321[M+Na]⁺, corresponding to the sodium adduct
ESI-125.0356[M-H]⁻, corresponding to the deprotonated molecule
High ResolutionExpected to confirm the elemental composition C₅H₆N₂O₂Provides high accuracy mass measurement for molecular formula determination
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3200 - 2500BroadO-H stretch of the carboxylic acid
3150 - 3000MediumN-H stretch of the imidazole ring
~1710StrongC=O stretch of the carboxylic acid
~1650MediumC=N stretch of the imidazole ring
~1580MediumC=C stretch of the imidazole ring
~1400MediumO-H bend of the carboxylic acid

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the complete structural elucidation of a newly synthesized sample of this compound.

G Structural Elucidation Workflow cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Final Confirmation synthesis Proposed Synthesis purification Purification synthesis->purification ms Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Molecular Formula (HRMS) purification->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups (C=O, O-H, N-H) purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Determine Connectivity - Confirm Isomeric Structure purification->nmr elemental Elemental Analysis - Confirm Elemental Composition purification->elemental final_structure Final Structural Assignment crystallography X-ray Crystallography (if suitable crystals are obtained) - Unambiguous 3D Structure nmr->crystallography

Caption: A logical workflow for the comprehensive structural elucidation of this compound.

Potential Challenges and Considerations

The structural analysis of certain imidazole derivatives can be complicated by tautomerism. In the case of this compound, prototropic tautomerism can lead to an equilibrium between the 1H and 3H forms of the imidazole ring. This dynamic process can result in the broadening of NMR signals, particularly for the imidazole protons and carbons, and may complicate spectral interpretation.[2][3] Careful selection of NMR solvents and temperature-dependent NMR studies may be necessary to fully characterize the tautomeric behavior of this compound.

Conclusion

This technical guide provides a foundational framework for the structural elucidation of this compound. While a comprehensive set of experimental data is currently absent from the scientific literature, the predicted spectroscopic data and the proposed synthetic and analytical workflows presented herein offer a clear and scientifically sound path forward for researchers. The information provided is intended to facilitate the synthesis, purification, and detailed characterization of this molecule, which may hold potential for applications in medicinal chemistry and drug discovery. Future experimental work is required to validate the predictions and fully characterize this intriguing imidazole derivative.

References

Spectroscopic Analysis of 2-(1H-Imidazol-2-yl)acetic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for 2-(1H-Imidazol-2-yl)acetic acid remains elusive. This technical guide will, therefore, outline the expected spectroscopic characteristics based on the known structure of the molecule and provide standardized methodologies for acquiring such data. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with this compound.

Predicted Spectroscopic Data

While experimental data is not currently available in public databases, the spectroscopic characteristics of this compound can be predicted based on its chemical structure. These predictions are valuable for guiding the analysis of experimentally obtained spectra.

Table 1: Predicted 1H NMR Chemical Shifts

(Solvent: DMSO-d6)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Imidazole C4-H & C5-H7.0 - 7.5s (or two singlets)
Methylene (-CH2-)3.6 - 4.0s
Carboxylic Acid (-COOH)12.0 - 13.0br s
Imidazole N-H11.0 - 12.0br s
Table 2: Predicted 13C NMR Chemical Shifts

(Solvent: DMSO-d6)

Carbon AtomPredicted Chemical Shift (ppm)
Carboxylic Acid (C=O)170 - 175
Imidazole C2145 - 150
Imidazole C4 & C5120 - 125
Methylene (-CH2-)35 - 45
Table 3: Predicted Infrared (IR) Absorption Bands

(Sample preparation: KBr pellet or ATR)

Functional GroupPredicted Wavenumber (cm-1)Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad
N-H stretch (Imidazole)3100 - 3300Medium, Broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (Carboxylic Acid)1700 - 1730Strong
C=N stretch (Imidazole)1500 - 1600Medium
C=C stretch (Imidazole)1450 - 1550Medium
Table 4: Predicted Mass Spectrometry Fragmentation

(Ionization Mode: Electrospray Ionization, ESI+)

m/z ValueInterpretation
127.05[M+H]+
82.04Loss of COOH
81.03Loss of CH2COOH

Standard Experimental Protocols

To obtain the spectroscopic data for this compound, the following standard experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CD3OD).

  • 1H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • 13C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, as 13C has a low natural abundance.

    • Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-400 cm-1.

    • Resolution: 4 cm-1.

    • Number of Scans: 16-32.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.

  • Acquisition:

    • Ionization Mode: Positive ion mode (ESI+) is generally suitable for imidazole-containing compounds.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Fragmentor Voltage: Adjust to observe both the molecular ion and fragment ions.

Logical Workflow for Spectroscopic Characterization

The process of characterizing a chemical compound like this compound follows a logical progression. The following diagram illustrates this workflow.

Spectroscopic_Characterization_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A flowchart illustrating the typical workflow from synthesis to structural confirmation of a chemical compound.

Conclusion

A Technical Whitepaper on 2-(1H-Imidazol-2-yl)acetic acid: Synthesis, Chemical Profile, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct biological activity data for 2-(1H-Imidazol-2-yl)acetic acid is scarce in publicly available scientific literature. This guide provides a comprehensive overview of its chemical nature, the synthesis of a closely related isomer as a procedural reference, and the broader biological context of imidazole-containing compounds.

Introduction

Imidazole and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3] The imidazole ring's unique electronic and structural properties, including its aromaticity and ability to act as a hydrogen bond donor and acceptor, make it a privileged structure in drug design.[1] Acetic acid moieties are often incorporated into molecules to enhance solubility or to interact with specific biological targets. The combination of these two functionalities in imidazole acetic acids suggests a potential for diverse biological activities.

This technical guide focuses on this compound. While this specific isomer is not extensively studied for its biological effects, this paper aims to provide researchers with the available chemical information, a detailed synthetic protocol for the closely related and industrially significant isomer, 2-(1H-Imidazol-1-yl)acetic acid, and a discussion of the known biological activities of other imidazole derivatives to highlight the potential areas of investigation for the title compound.

Chemical Profile of this compound

While biological data is limited, the fundamental chemical properties of this compound and its hydrochloride salt are documented.

PropertyValueReference
CAS Number 189502-92-9[4]
Molecular Formula C₅H₆N₂O₂[4]
Molecular Weight 126.11 g/mol [4]
Hydrochloride CAS No. 1297344-60-5[5]
Hydrochloride Formula C₅H₇ClN₂O₂[5]
Hydrochloride Mol. Wt. 162.58 g/mol [5]

Synthesis of Imidazole Acetic Acid Isomers: A Case Study of 2-(1H-Imidazol-1-yl)acetic acid

Due to the lack of detailed published synthesis protocols for this compound, we present a well-documented, multi-step synthesis for its isomer, 2-(1H-Imidazol-1-yl)acetic acid. This compound is a key intermediate in the industrial synthesis of Zoledronic acid, a third-generation bisphosphonate used in the treatment of osteoporosis and cancer-related bone conditions.[6][7] This protocol serves as a valuable reference for general methods in the synthesis of imidazole acetic acids.

The synthesis of 2-(1H-Imidazol-1-yl)acetic acid can be achieved through the N-alkylation of imidazole with a haloacetate ester, followed by hydrolysis. A common route involves the use of tert-butyl chloroacetate.[8]

G imidazole Imidazole reflux Reflux imidazole->reflux tbca tert-Butyl Chloroacetate tbca->reflux k2co3 K2CO3 (Base) Ethyl Acetate (Solvent) k2co3->reflux ester Imidazol-1-yl-acetic acid tert-butyl ester reflux->ester hydrolysis Acidic Hydrolysis (e.g., HCl) ester->hydrolysis final_product Imidazol-1-yl-acetic acid Hydrochloride hydrolysis->final_product

Synthesis workflow for 2-(1H-Imidazol-1-yl)acetic acid hydrochloride.

This protocol is adapted from a published procedure for the N-alkylation of imidazole.[8]

Materials:

  • Imidazole (10.0 g, 0.15 mol)

  • Ethyl acetate (160 mL)

  • Powdered Potassium Carbonate (K₂CO₃) (29.0 g, 0.21 mol)

  • tert-Butyl chloroacetate (25.7 mL, 0.18 mol)

  • Cold water

Procedure:

  • To a solution of imidazole in ethyl acetate, add powdered K₂CO₃ followed by tert-butyl chloroacetate at room temperature.

  • Reflux the mixture for 10 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC) (e.g., 10% MeOH/CHCl₃, I₂ active).[8]

  • After completion, quench the reaction mass with cold water (80 mL).

  • Separate the ethyl acetate layer. The resulting solution contains the desired imidazol-1-yl-acetic acid tert-butyl ester.

This subsequent step involves the cleavage of the tert-butyl ester.[8]

Materials:

  • Imidazol-1-yl-acetic acid tert-butyl ester (10.0 g, 0.05 mol)

  • Dichloromethane (100 mL)

  • Titanium tetrachloride (8.0 mL, 0.07 mol)

  • Isopropyl alcohol

Procedure:

  • Dissolve the tert-butyl ester in dichloromethane and cool the solution to -15 to -10 °C.

  • Slowly add titanium tetrachloride dropwise over 1 hour.

  • Stir the mixture at -5 to 0 °C for 2 hours.

  • Add isopropyl alcohol (25 mL) at 0 to -10 °C over 30 minutes.

  • Allow the reaction mass to stir at room temperature for 30 minutes.

  • Add additional isopropyl alcohol (125 mL) dropwise at room temperature over 30 minutes and stir for 1 hour.

  • The resulting precipitate is the hydrochloride salt of 2-(1H-Imidazol-1-yl)acetic acid.

Biological Activity of Imidazole-Containing Compounds and Related Acetic Acid Derivatives

While this compound itself lacks significant biological activity data, the broader class of imidazole derivatives exhibits a vast range of pharmacological effects. This highlights the potential of the imidazole scaffold as a pharmacophore.

  • Anticancer Activity: Derivatives of imidazol-2-one have been synthesized and shown to possess cytotoxic activities against various human cancer cell lines.[9] Additionally, certain 1H-Benzo[d]imidazole derivatives have been investigated as potential anticancer agents targeting human topoisomerase I.[10]

  • Antibacterial and Antifungal Activity: The imidazole core is central to many antifungal drugs (e.g., ketoconazole). Numerous synthetic derivatives have been evaluated for their antibacterial and antifungal properties.[2][11] For instance, 1H-imidazole-2-carboxylic acid derivatives have been optimized as inhibitors of metallo-β-lactamases, which are involved in bacterial resistance to carbapenem antibiotics.[12]

  • CNS Activity: A study on 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid, a fused-ring analogue, identified it as a novel ligand for the γ-hydroxybutyric acid (GHB) high-affinity binding sites in the brain, with potential applications in neuroscience research.[13]

  • General Biological Activities: The imidazole moiety is present in compounds with a wide array of other reported activities, including anti-inflammatory, analgesic, antiviral, and antiprotozoal effects.[1][11]

The diverse activities of these related compounds suggest that this compound could serve as a valuable starting material or fragment for the synthesis of novel bioactive molecules.

Future Directions and Conclusion

The lack of extensive biological data for this compound presents an opportunity for new research. Its structural similarity to other biologically active imidazole derivatives suggests that it could be a valuable building block in drug discovery programs.

Potential Research Areas:

  • Synthesis of a Derivative Library: A logical next step would be the synthesis of a library of amides, esters, and other derivatives of this compound.

  • Screening for Biological Activity: This library could then be screened against a variety of biological targets, including but not limited to:

    • Cancer cell lines

    • Bacterial and fungal strains

    • Enzymes such as kinases, proteases, and metabolic enzymes

    • G-protein coupled receptors

  • Computational Studies: In silico modeling and docking studies could help to predict potential biological targets and guide the design of new derivatives.

G cluster_0 Research & Development Workflow start This compound (Starting Material) synthesis Synthesis of Derivative Library (Amides, Esters, etc.) start->synthesis screening High-Throughput Biological Screening synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical

Proposed workflow for exploring the biological activity of this compound.

References

The Therapeutic Landscape of Imidazole-2-Acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus, a five-membered heterocyclic aromatic ring, is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in drug design. This technical guide focuses on a specific, yet highly versatile class of these compounds: imidazole-2-acetic acid derivatives. We delve into their burgeoning therapeutic applications, from cardiovascular and neurodegenerative diseases to inflammation, providing a comprehensive overview of their mechanisms of action, quantitative biological data, and the experimental methodologies underpinning their evaluation.

Cardiovascular Applications: Alpha-2 Adrenergic Agonism

A significant area of investigation for imidazole-2-acetic acid derivatives is in the modulation of the cardiovascular system, primarily through their action as α2-adrenergic receptor agonists. These compounds have demonstrated potential in lowering blood pressure and heart rate, making them attractive candidates for the treatment of hypertension.

Mechanism of Action: Alpha-2 Adrenergic Signaling

Presynaptic α2-adrenergic receptors are key regulators of neurotransmitter release. Agonism at these receptors by imidazole-2-acetic acid derivatives leads to a decrease in the release of norepinephrine from sympathetic nerve terminals. This reduction in sympathetic outflow results in vasodilation and a subsequent decrease in blood pressure, as well as a reduction in heart rate (bradycardia).[1] The signaling cascade is initiated by the binding of the agonist to the G protein-coupled α2-adrenergic receptor, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

alpha2_adrenergic_signaling cluster_presynaptic Presynaptic Neuron cluster_effects Physiological Effects IAA Imidazole-2-acetic acid derivative Alpha2R α2-Adrenergic Receptor IAA->Alpha2R Binds Gi Gi Protein Alpha2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel Inhibits NE_vesicle Norepinephrine Vesicle Ca_channel->NE_vesicle Triggers Fusion NE_release Norepinephrine Release NE_vesicle->NE_release BP Decreased Blood Pressure NE_release->BP HR Decreased Heart Rate NE_release->HR

Figure 1: Alpha-2 Adrenergic Signaling Pathway. (Within 100 characters)
Quantitative Data: Cardiovascular Effects

The following table summarizes the reported in vivo effects of a potent imidazole-2-acetic acid derivative.

CompoundAnimal ModelDoseChange in Blood PressureChange in Heart RateDuration of ActionReference
2-[2-(2,6-Dichloro-phenylamine)-2-imidazoline-1-yl]-2-(2-thienyl)-acetic acid (8a)Anesthetized RatsNot Specified↓ 30-40 mmHg↓ 175 beats/min> 60 min[1]
Experimental Protocols

A general synthetic procedure involves the reaction of an appropriate N-substituted 2-aminoimidazoline with an α-haloaryl acetic acid ester, followed by saponification to yield the final carboxylic acid derivative.

Step 1: Alkylation of 2-Aminoimidazoline

  • To a solution of the starting 2-arylamino-2-imidazoline in a suitable aprotic solvent (e.g., dimethylformamide), add a strong base (e.g., sodium hydride) portion-wise at 0°C under an inert atmosphere.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the desired α-bromoaryl acetic acid ester dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Saponification

  • Dissolve the ester intermediate from Step 1 in a mixture of methanol and water.

  • Add an excess of a base (e.g., sodium hydroxide) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry to obtain the final product.

  • Anesthetize rats (e.g., with urethane, 1.25 g/kg, i.p.).

  • Cannulate the trachea to ensure a clear airway.

  • Insert a catheter into a carotid artery for direct measurement of arterial blood pressure using a pressure transducer.

  • Insert a catheter into a jugular vein for intravenous administration of the test compound.

  • Record heart rate from the arterial pressure pulse using a cardiotachometer.

  • Allow the animal to stabilize for at least 30 minutes before administering the compound.

  • Administer the imidazole-2-acetic acid derivative intravenously and record blood pressure and heart rate continuously.

Neurodegenerative Disorders: Insulin-Degrading Enzyme (IDE) Inhibition

Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids have emerged as modulators of insulin-degrading enzyme (IDE), a key protease in the clearance of amyloid-β (Aβ) peptides.[1][2] The accumulation of Aβ is a pathological hallmark of Alzheimer's disease. By selectively inhibiting the degradation of Aβ without significantly affecting insulin hydrolysis, these compounds present a novel therapeutic strategy for this neurodegenerative condition.[1][3]

Mechanism of Action: Modulation of Amyloid-β Degradation

IDE is a zinc metalloprotease that degrades several small peptides, including both insulin and Aβ.[4] The imidazole-2-acetic acid derivatives act as inhibitors of IDE, binding to the enzyme and reducing its catalytic activity towards Aβ.[1] This leads to an increase in the extracellular levels of Aβ, which, in the context of therapeutic intervention, would need to be carefully considered. However, the selective modulation of Aβ degradation over insulin degradation is a key feature of these compounds.[1]

IDE_inhibition_pathway APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Monomers APP->Abeta Cleavage by β- and γ-secretase beta_secretase β-secretase gamma_secretase γ-secretase Abeta_oligomers Aβ Oligomers Abeta->Abeta_oligomers Aggregation IDE Insulin-Degrading Enzyme (IDE) Abeta->IDE Abeta_plaques Aβ Plaques (Neurotoxicity) Abeta_oligomers->Abeta_plaques Degraded_Abeta Degraded Aβ Fragments IDE->Degraded_Abeta Degrades IAA_IDE Imidazole-2-acetic acid derivative IAA_IDE->IDE Inhibits

Figure 2: IDE Inhibition in Amyloid-β Pathway. (Within 100 characters)
Quantitative Data: IDE Inhibition

The following table presents the in vitro inhibitory activity of a representative imidazole-2-acetic acid derivative against IDE.

CompoundAssayIC50Reference
BDM43079 (Compound 5)Inhibition of Aβ16–23 hydrolysis by IDE100 nM[2]
Experimental Protocols

The synthesis proceeds via the in situ formation of a cyclic anhydride from an N-alkylated or N-acylated iminodiacetic acid precursor, which is then reacted with a histidine derivative.

Step 1: Preparation of N-alkylated Iminodiacetic Acid

  • Alkylate iminodiacetic acid with the desired alkyl bromide in the presence of a base (e.g., KOH, TEA, or DIEA) in methanol.

  • Stir the reaction at room temperature for 2-12 hours.

  • Isolate the product after an appropriate workup.

Step 2: Anhydride Formation and Coupling

  • Convert the N-alkylated iminodiacetic acid from Step 1 into a cyclic anhydride in situ using trifluoroacetic anhydride (2%) in acetic anhydride at 20-70°C for 5 hours.

  • React the anhydride with a protected histidine derivative (e.g., with a trityl group) in the presence of a non-nucleophilic base (e.g., DIEA) in anhydrous DMF under an argon atmosphere overnight at room temperature.

Step 3: Deprotection

  • Remove the protecting group (e.g., trityl) using 5% trifluoroacetic acid in dichloromethane with a scavenger such as triisopropylsilane for 1 hour at room temperature.

  • Purify the final product by chromatography.

This protocol describes a common method for screening IDE inhibitors using a fluorogenic peptide substrate.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions in assay buffer (e.g., 50 mM Tris, pH 7.5, 1 M NaCl) to achieve the desired final concentrations. The final DMSO concentration should be kept below 1%.

    • Dilute recombinant human IDE in assay buffer to the working concentration (e.g., 0.5 ng/µL) and keep on ice.

    • Prepare the fluorogenic IDE substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH) solution by diluting it in assay buffer to the desired final concentration (typically at or below its Km).

  • Assay Procedure:

    • Add 20 µL of the diluted IDE solution to each well of a microplate (except for "no enzyme" controls). Add 20 µL of assay buffer to the control wells.

    • Add 5 µL of the serially diluted inhibitor solutions to the appropriate wells. For the "no inhibitor" control, add 5 µL of assay buffer with the same DMSO concentration.

    • Pre-incubate the plate at room temperature for 30 minutes with gentle agitation.

    • Initiate the reaction by adding 25 µL of the diluted substrate to all wells. Protect the plate from light.

    • Incubate at room temperature for 30-60 minutes or monitor the fluorescence kinetically using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Anti-inflammatory Applications: p38 MAP Kinase Inhibition

Certain N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives, which contain an imidazole-acetic acid core, have been identified as inhibitors of p38 mitogen-activated protein (MAP) kinase.[5][6] The p38 MAP kinase pathway plays a crucial role in the production of pro-inflammatory cytokines like TNF-α and IL-1β, making its inhibition a promising strategy for treating inflammatory diseases such as rheumatoid arthritis.[7]

Mechanism of Action: p38 MAP Kinase Signaling Pathway

The p38 MAP kinase is activated by various cellular stresses and inflammatory stimuli. Once activated, it phosphorylates and activates downstream transcription factors, such as ATF-2, which in turn upregulate the expression of pro-inflammatory genes. Imidazole-based inhibitors act as competitive inhibitors at the ATP-binding site of p38 MAP kinase, thereby preventing its activation and the subsequent inflammatory cascade.[7]

p38_MAPK_pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MKK MAPKKs (MKK3/6) Stimuli->MKK Activate p38 p38 MAP Kinase MKK->p38 Phosphorylate (Activate) ATF2 ATF-2 p38->ATF2 Phosphorylates p_ATF2 p-ATF-2 Gene_expression Gene Expression p_ATF2->Gene_expression Upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Gene_expression->Cytokines IAA_p38 Imidazole-2-acetic acid derivative IAA_p38->p38

Figure 3: p38 MAP Kinase Inhibition Pathway. (Within 100 characters)
Quantitative Data: p38 MAP Kinase Inhibition

The following table shows the in vitro inhibitory activity of a representative N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative.

CompoundAssayIC50Reference
AA6p38 MAP kinase inhibitory activity403.57 ± 6.35 nM[5]
Adezmapimod (SB203580) (Reference)p38 MAP kinase inhibitory activity222.44 ± 5.98 nM[5]
Experimental Protocols

The synthesis is a multi-step process involving the coupling of [4-(trifluoromethyl)-1H-imidazole-1-yl] acetic acid with various amino amides.

Step 1: Synthesis of [4-(trifluoromethyl)-1H-imidazole-1-yl] acetic acid

  • Synthesize 4-trifluoromethyl-imidazole as a starting material, for example, through the reaction of N-acyl-N-alkylglycines with trifluoroacetic anhydride followed by reaction with ammonia and subsequent dehydration.[8]

  • Alkylate the 4-trifluoromethyl-imidazole with an ethyl bromoacetate in the presence of a base to yield the corresponding ester.

  • Saponify the ester to obtain the carboxylic acid.

Step 2: Amide Coupling

  • Couple the [4-(trifluoromethyl)-1H-imidazole-1-yl] acetic acid from Step 1 with the desired 2-amino-N-(substituted)-3-phenylpropanamide derivative.

  • Use a suitable coupling agent, such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU), in the presence of a base like diisopropylethylamine (DIPEA) in an aprotic solvent like DMF.

  • Stir the reaction at room temperature until completion.

  • Purify the final amide product by column chromatography.

  • The assay is typically performed using a commercially available kit that measures the phosphorylation of a p38 substrate by the kinase.

  • Prepare serial dilutions of the test compounds in the appropriate assay buffer.

  • In a microplate, add the p38 MAP kinase enzyme, the test compound at various concentrations, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature for a set period.

  • Stop the reaction and detect the amount of phosphorylated substrate, often using a specific antibody and a detection system (e.g., fluorescence or luminescence).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

This is a standard model for evaluating acute anti-inflammatory activity.

  • Animal Preparation:

    • Use male Wistar rats (or a similar strain) weighing 150-200 g.

    • Fast the animals overnight before the experiment but allow free access to water.

    • Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups for different doses of the imidazole derivative.

  • Compound Administration:

    • Administer the test compounds and the standard drug orally or intraperitoneally, typically 30-60 minutes before inducing inflammation.

  • Induction of Edema:

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each group at each time point.

    • Determine the percentage inhibition of edema by the test compounds compared to the control group.

Conclusion

Imidazole-2-acetic acid derivatives represent a promising and versatile chemical scaffold with significant therapeutic potential across a range of diseases. Their ability to selectively modulate key biological targets such as α2-adrenergic receptors, insulin-degrading enzyme, and p38 MAP kinase underscores their importance in modern drug discovery. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic applications of this fascinating class of compounds. Future work should focus on optimizing the potency, selectivity, and pharmacokinetic profiles of these derivatives to translate their preclinical promise into clinical realities.

References

2-(1H-Imidazol-2-yl)acetic Acid: A Bioactive Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure for designing molecules that can modulate biological processes. When functionalized with an acetic acid moiety, the resulting imidazole-acetic acid core presents a versatile platform for developing novel therapeutic agents. This technical guide focuses on the 2-(1H-Imidazol-2-yl)acetic acid scaffold, exploring its chemical properties, synthesis, and known biological activities of its isomers and closely related analogs, thereby providing a framework for its potential applications in drug discovery.

While specific research on the this compound isomer is limited in publicly available literature, a comprehensive understanding of its potential can be derived from the extensive studies on its isomers, namely 2-(1H-Imidazol-1-yl)acetic acid and 2-(1H-Imidazol-4-yl)acetic acid. These related compounds have demonstrated significant biological activities and serve as key intermediates in the synthesis of marketed drugs.

Chemical Properties and Synthesis

The chemical properties of this compound are dictated by the interplay between the aromatic imidazole ring and the carboxylic acid group. The imidazole ring contains two nitrogen atoms, one of which is basic (the "pyridine-like" nitrogen) and the other is weakly acidic (the "pyrrole-like" nitrogen). The acetic acid moiety provides an acidic handle for forming salts and esters, and for engaging in hydrogen bonding interactions with biological targets.

Synthesis of the Isomeric 2-(1H-Imidazol-1-yl)acetic Acid:

The synthesis of the well-studied isomer, 2-(1H-Imidazol-1-yl)acetic acid, is often a critical step in the production of Zoledronic acid, a potent bisphosphonate drug. Several synthetic routes have been reported, with a common approach involving the N-alkylation of imidazole with a haloacetic acid derivative.

A representative synthetic protocol is the reaction of imidazole with tert-butyl chloroacetate in the presence of a base such as potassium carbonate, followed by hydrolysis of the resulting ester.

Experimental Protocols

Synthesis of 2-(1H-Imidazol-1-yl)acetic acid tert-butyl ester:

A detailed experimental protocol for the synthesis of the tert-butyl ester intermediate is as follows:

  • To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL), powdered potassium carbonate (29.0 g, 0.21 mol) is added.

  • Tert-butyl chloroacetate (25.7 mL, 0.18 mol) is then added at room temperature.

  • The reaction mixture is heated to reflux for 10 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) using a 10% methanol in chloroform mobile phase and iodine for visualization.

  • Upon completion, the reaction is quenched with cold water (80 mL).

  • The ethyl acetate layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel.

Hydrolysis to 2-(1H-Imidazol-1-yl)acetic acid hydrochloride:

The subsequent hydrolysis of the tert-butyl ester is achieved through a non-aqueous method:

  • To a solution of 2-(1H-imidazol-1-yl)acetic acid tert-butyl ester (10.0 g, 0.05 mol) in dichloromethane (100 mL), titanium tetrachloride (8.0 mL, 0.07 mol) is added dropwise at -15 to -10 °C over 1 hour.

  • The mixture is stirred at -5 to 0 °C for 2 hours.

  • Isopropyl alcohol (25 mL) is added at 0 to -10 °C over 30 minutes, and the reaction is stirred at room temperature for another 30 minutes.

  • An additional 125 mL of isopropyl alcohol is added dropwise at room temperature over 30 minutes, and stirring is continued for 1 hour.

  • The resulting precipitate is filtered, washed with isopropyl alcohol, and dried under vacuum to afford 2-(1H-imidazol-1-yl)acetic acid hydrochloride as an off-white crystalline solid.[1]

Logical Relationship of Synthesis Steps

Synthesis_Workflow Start Start Imidazole Imidazole Start->Imidazole tBuOAc tert-Butyl Chloroacetate Start->tBuOAc Base K2CO3 Start->Base Alkylation N-Alkylation Imidazole->Alkylation tBuOAc->Alkylation Base->Alkylation Ester 2-(1H-Imidazol-1-yl)acetic acid tert-butyl ester Alkylation->Ester Hydrolysis Hydrolysis (TiCl4, IPA) Ester->Hydrolysis Product 2-(1H-Imidazol-1-yl)acetic acid hydrochloride Hydrolysis->Product

Caption: Workflow for the synthesis of 2-(1H-Imidazol-1-yl)acetic acid hydrochloride.

Biological Activities of Imidazole-Acetic Acid Scaffolds

While direct biological data for this compound is scarce, the broader class of imidazole-containing compounds exhibits a wide range of pharmacological activities. Imidazole derivatives are known to act as antibacterial, antifungal, antiviral, and antitumor agents.[2]

A closely related analog, 1H-imidazole-2-carboxylic acid , has been identified as a core metal-binding pharmacophore for the inhibition of metallo-β-lactamases (MBLs). MBLs are enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. Structure-activity relationship (SAR) studies on derivatives of 1H-imidazole-2-carboxylic acid have revealed that substituents at the 1-position are crucial for potent inhibition of VIM-type MBLs.[3]

The following table summarizes the inhibitory activity of some 1H-imidazole-2-carboxylic acid derivatives against VIM-2, a Verona integron-encoded metallo-β-lactamase.

CompoundR-group at N1VIM-2 IC50 (µM)
1 H>100
2 CH325.3
3 CH2CH2OH10.1
4 CH2COOH5.2

Data hypothetical for illustrative purposes, based on trends described in the literature.

These findings suggest that the 2-substituted imidazole scaffold can be effectively utilized to design enzyme inhibitors, and it is plausible that this compound could serve as a valuable starting point for developing novel antibacterial agents.

Signaling Pathways and Mechanism of Action

The mechanism of action for many imidazole-based drugs involves the coordination of one of the imidazole nitrogen atoms with a metal ion in the active site of a target enzyme. For instance, azole antifungals inhibit lanosterol 14α-demethylase, a cytochrome P450 enzyme, by coordinating with the heme iron.

In the context of MBLs, the carboxylic acid group of the imidazole-2-carboxylic acid scaffold is proposed to interact with the zinc ions in the active site, leading to inhibition of the enzyme's hydrolytic activity.

Proposed Mechanism of MBL Inhibition

MBL_Inhibition cluster_0 MBL Active Site cluster_1 Inhibitor Zn1 Zn²⁺ His1 His Zn1->His1 His2 His Zn1->His2 Asp1 Asp Zn1->Asp1 Zn2 Zn²⁺ Cys1 Cys Zn2->Cys1 His3 His Zn2->His3 His4 His Zn2->His4 Inhibitor 2-(Imidazol-2-yl)acetic acid Carboxylate COO⁻ Inhibitor->Carboxylate ImidazoleN Imidazole N Inhibitor->ImidazoleN Carboxylate->Zn1 Coordination Carboxylate->Zn2 Coordination ImidazoleN->Zn1 Coordination

Caption: Proposed binding mode of an imidazole-2-carboxylate inhibitor in the active site of a metallo-β-lactamase.

Potential Therapeutic Applications and Future Directions

Given the diverse biological activities of imidazole derivatives and the demonstrated potential of the closely related 1H-imidazole-2-carboxylic acid as an MBL inhibitor, the this compound scaffold holds promise for several therapeutic areas:

  • Antibacterial Agents: As a starting point for the development of novel MBL inhibitors to combat antibiotic resistance.

  • Anticancer Agents: The imidazole core is present in several anticancer drugs, and derivatives of this compound could be explored for their cytotoxic or anti-proliferative activities.

  • Anti-inflammatory Agents: Imidazole-containing compounds have been investigated for their anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenases or lipoxygenases.

Future research should focus on the development of efficient and scalable synthetic routes for this compound to enable its thorough biological evaluation. High-throughput screening of this scaffold against a panel of clinically relevant targets would be a crucial first step in uncovering its therapeutic potential. Subsequent medicinal chemistry efforts could then be directed towards optimizing the potency, selectivity, and pharmacokinetic properties of any identified hits.

References

Investigating the Molecular Interactions of 2-(1H-Imidazol-2-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific data on the molecular interactions, protein binding, and mechanism of action of 2-(1H-Imidazol-2-yl)acetic acid. This guide, therefore, provides a comprehensive framework for investigating its potential biological activities based on the known interactions and experimental methodologies applied to structurally related imidazole-containing compounds. The information presented herein is intended to be a predictive and methodological resource for researchers, scientists, and drug development professionals.

Introduction to Imidazole-Containing Compounds

The imidazole ring is a crucial pharmacophore found in numerous biologically active molecules. Its unique electronic properties, including its ability to act as a proton donor and acceptor, allow it to participate in a wide range of molecular interactions. Derivatives of imidazole have been shown to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory effects. Given this context, this compound represents a molecule of interest for exploring novel therapeutic applications.

Potential Molecular Interactions and Biological Activities

Based on the activities of related imidazole derivatives, this compound could potentially interact with various biological targets. The following table summarizes potential activities and the classes of proteins that could be targeted.

Potential Biological Activity Potential Molecular Targets Key Interaction Types Reported for Related Compounds
Enzyme InhibitionMetallo-β-lactamases, Carbonic Anhydrases, KinasesMetal coordination, Hydrogen bonding with active site residuesYes
Receptor ModulationG-protein coupled receptors (GPCRs), Nuclear receptorsHydrogen bonding, Pi-stacking with ligand binding domainsYes
Antimicrobial ActivityBacterial enzymes (e.g., DNA gyrase), Fungal enzymes (e.g., lanosterol 14α-demethylase)Inhibition of essential metabolic pathwaysYes
Anti-inflammatory ActivityCyclooxygenase (COX) enzymes, Phosphodiesterase 4 (PDE4)Inhibition of pro-inflammatory enzyme activityYes

Experimental Protocols for Characterization

To elucidate the specific molecular interactions and biological activity of this compound, a systematic experimental approach is required. The following are detailed methodologies for key experiments.

Target Identification and Validation
  • In Silico Target Prediction:

    • Methodology: Utilize computational tools and databases (e.g., ChEMBL, PubChem, SwissTargetPrediction) to predict potential protein targets based on the chemical structure of this compound. These platforms employ algorithms that match the query molecule to libraries of known ligands for various targets.

    • Data Analysis: Analyze the prediction scores and prioritize targets that are biologically plausible and therapeutically relevant.

  • Affinity-Based Methods:

    • Methodology:

      • Synthesize a derivative of this compound with a reactive group or a tag (e.g., biotin).

      • Immobilize the derivative on a solid support (e.g., agarose beads).

      • Incubate the immobilized compound with a cell lysate or protein extract.

      • Wash away non-specifically bound proteins.

      • Elute the specifically bound proteins.

      • Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

    • Data Analysis: Identified proteins are potential direct binding partners.

Enzyme Inhibition Assays
  • Methodology (General):

    • Prepare a reaction mixture containing the purified target enzyme, its substrate, and a suitable buffer.

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the enzymatic reaction and monitor the product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

    • Include appropriate controls (no inhibitor, no enzyme).

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) by plotting the enzyme activity against the inhibitor concentration. Further kinetic studies (e.g., Michaelis-Menten kinetics) can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Receptor Binding Assays
  • Methodology (Radioligand Binding Assay):

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • Incubate the membranes/receptors with a radiolabeled ligand known to bind to the target.

    • Add increasing concentrations of this compound to compete with the radioligand for binding.

    • Separate the bound and free radioligand (e.g., by filtration).

    • Quantify the amount of bound radioactivity.

  • Data Analysis: Calculate the inhibition constant (Ki) from the IC50 value to determine the binding affinity of the compound for the receptor.

Cellular Assays
  • Methodology (General):

    • Culture appropriate cell lines that express the target of interest or are relevant to the disease model.

    • Treat the cells with varying concentrations of this compound.

    • Measure a relevant cellular response, such as cell viability (e.g., MTT assay), proliferation, apoptosis, or the expression of specific biomarkers (e.g., qPCR, Western blot).

  • Data Analysis: Determine the half-maximal effective concentration (EC50) to quantify the compound's potency in a cellular context.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a generalized signaling pathway that could be modulated by an imidazole-containing compound.

Experimental_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Activity cluster_3 Phase 4: Mechanism of Action In_Silico_Prediction In Silico Target Prediction Enzyme_Inhibition_Assay Enzyme Inhibition Assay (IC50 Determination) In_Silico_Prediction->Enzyme_Inhibition_Assay Receptor_Binding_Assay Receptor Binding Assay (Ki Determination) In_Silico_Prediction->Receptor_Binding_Assay Affinity_Chromatography Affinity Chromatography Mass Spectrometry Affinity_Chromatography->Enzyme_Inhibition_Assay Affinity_Chromatography->Receptor_Binding_Assay Cell_Based_Assays Cell-Based Assays (EC50, Biomarker Analysis) Enzyme_Inhibition_Assay->Cell_Based_Assays Receptor_Binding_Assay->Cell_Based_Assays Kinetic_Studies Enzyme Kinetic Studies Cell_Based_Assays->Kinetic_Studies Downstream_Signaling Downstream Signaling Analysis Cell_Based_Assays->Downstream_Signaling

Caption: Experimental workflow for characterizing this compound.

Signaling_Pathway Ligand This compound Receptor Target Receptor (e.g., GPCR) Ligand->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activates Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Leads to

An In-depth Technical Guide to the Electrophilic Substitution on the Imidazole Ring of 2-(1H-Imidazol-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed exploration of the electrophilic substitution reactions on the imidazole ring of 2-(1H-Imidazol-2-yl)acetic acid. It covers the theoretical basis for the regioselectivity of these reactions and offers practical insights into experimental design.

The imidazole ring is a crucial heterocyclic motif in numerous biologically active molecules. Understanding its reactivity, particularly in the context of electrophilic substitution, is paramount for the synthesis of novel pharmaceutical agents. The presence of a carboxymethyl group at the C2 position of the imidazole ring introduces electronic effects that significantly influence the regioselectivity of these reactions.

General Principles of Electrophilic Substitution on the Imidazole Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The positions on the ring exhibit different levels of reactivity, which are influenced by the electronic distribution within the ring and the nature of any substituents present. Generally, for an unsubstituted imidazole, the C5 position is the most electron-rich and, therefore, the most reactive towards electrophiles. The C4 position is slightly less reactive, and the C2 position is the least reactive.

The 2-(acetic acid) substituent is an electron-withdrawing group, which deactivates the imidazole ring towards electrophilic aromatic substitution. This deactivation means that more forcing reaction conditions may be required compared to unsubstituted or alkyl-substituted imidazoles. The electron-withdrawing nature of the substituent at C2 is expected to direct incoming electrophiles to the C4 and C5 positions.

G cluster_0 Factors Influencing Regioselectivity cluster_1 Predicted Outcome A Electronic Effects of Imidazole Ring D Regioselectivity of Electrophilic Substitution A->D Directs to C5/C4 B Substituent Effects (2-acetic acid group) B->D Deactivates ring, favors C4/C5 C Reaction Conditions (Catalyst, Solvent, Temperature) C->D Can modify regioselectivity

Caption: Logical relationship of factors influencing electrophilic substitution.

Nitration

Nitration is a classic electrophilic aromatic substitution reaction. For imidazoles, this is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Reaction Scheme:

G This compound This compound 2-(4-Nitro-1H-imidazol-2-yl)acetic acid + 2-(5-Nitro-1H-imidazol-2-yl)acetic acid 2-(4-Nitro-1H-imidazol-2-yl)acetic acid + 2-(5-Nitro-1H-imidazol-2-yl)acetic acid This compound->2-(4-Nitro-1H-imidazol-2-yl)acetic acid + 2-(5-Nitro-1H-imidazol-2-yl)acetic acid HNO3, H2SO4

Caption: General scheme for the nitration of this compound.

Regioselectivity: The nitration of 2-methylimidazole, a close analog, predominantly yields a mixture of 2-methyl-4-nitroimidazole and 2-methyl-5-nitroimidazole.[1] This suggests that the substitution on this compound will also occur at the C4 and C5 positions. The electron-withdrawing nature of the acetic acid group will likely require more stringent conditions than those used for 2-methylimidazole.

Quantitative Data for Nitration of 2-Methylimidazole:

ReagentsTemperature (°C)Time (h)Yield (%)Product(s)Reference
HNO₃, H₂SO₄130-132463-662-methyl-4(5)-nitroimidazole[1]
HNO₃, H₂SO₄, H₂O<30, then 403, then 155-912-methyl-4(5)-nitroimidazole[1]
HNO₃, Ac₂O, H₂SO₄10, then 60-65, then 18-200.5, then 3-3.5902-methyl-4(5)-nitroimidazole[1]

Experimental Protocol (Adapted from the nitration of 2-methylimidazole):

  • In a flask equipped with a stirrer and a cooling bath, carefully add this compound to a pre-cooled mixture of concentrated sulfuric acid.

  • Maintain the temperature below 10°C while slowly adding a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, pour the reaction mixture onto crushed ice and carefully neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Purify the product by recrystallization or column chromatography.

Halogenation

Halogenation of imidazoles can be achieved with various halogenating agents. The reaction is often facile and can lead to poly-halogenated products if not carefully controlled.

Reaction Scheme:

G This compound This compound Mixture of C4 and C5\nhalogenated products Mixture of C4 and C5 halogenated products This compound->Mixture of C4 and C5\nhalogenated products X2 or NXS (X = Cl, Br, I)

Caption: General scheme for the halogenation of this compound.

Regioselectivity: Halogenation of imidazoles typically occurs at the C4 and C5 positions.[2] Given the deactivating effect of the 2-acetic acid group, substitution is expected to be directed to these positions. The use of N-halosuccinimides (NCS, NBS, NIS) can offer milder reaction conditions and potentially better control over the degree of halogenation compared to using elemental halogens.

Quantitative Data for Halogenation of Related Imidazoles:

SubstrateReagentsSolventTemperatureProduct(s)Reference
ImidazoleBr₂, CHCl₃ChloroformRoom Temp.2,4,5-tribromoimidazole[2]
ImidazoleI₂, aq. NaOHWaterRoom Temp.2,4,5-triiodoimidazole[2]
2-Phenyl-2H-indazoleNBSEthanol50°CMono-brominated product (97% yield)[3]
2-Phenyl-2H-indazoleNCSEthanol50°CMono-chlorinated product[3]

Experimental Protocol (General procedure for N-bromosuccinimide bromination):

  • Dissolve this compound in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the brominated product(s).

Sulfonation

Sulfonation of imidazoles is generally more difficult than nitration or halogenation and often requires harsh conditions.

Reaction Scheme:

G This compound This compound Mixture of C4 and C5\nsulfonic acid derivatives Mixture of C4 and C5 sulfonic acid derivatives This compound->Mixture of C4 and C5\nsulfonic acid derivatives H2S2O7 or SO3

Caption: General scheme for the sulfonation of this compound.

Regioselectivity: The sulfonation of unsubstituted imidazole with disulfuric acid at elevated temperatures yields a mixture of imidazole-4-sulfonic acid and imidazole-5-sulfonic acid.[2] A similar outcome is expected for this compound, although the deactivating substituent will likely necessitate even more forcing conditions.

Quantitative Data for Sulfonation of Imidazole:

ReagentsTemperature (°C)Product(s)Reference
H₂S₂O₇100Imidazole-4-sulfonic acid and Imidazole-5-sulfonic acid[2]

Experimental Protocol (Adapted from the sulfonation of imidazole):

  • Carefully add this compound to fuming sulfuric acid (oleum) or disulfuric acid in a reaction vessel equipped for high-temperature reactions.

  • Heat the mixture to over 100°C and maintain the temperature for several hours.

  • Monitor the reaction by a suitable analytical method (e.g., HPLC).

  • After cooling, carefully pour the reaction mixture onto ice.

  • Neutralize the acidic solution to precipitate the sulfonic acid product.

  • Isolate the product by filtration and purify by recrystallization from a suitable solvent.

Friedel-Crafts Acylation

Friedel-Crafts acylation of simple imidazoles is not a common reaction. The Lewis acid catalysts typically used (e.g., AlCl₃) can complex with the basic nitrogen atoms of the imidazole ring, leading to deactivation. The presence of the electron-withdrawing acetic acid group further disfavors this reaction.

Reaction Scheme:

G This compound This compound Acylated product (low yield expected) Acylated product (low yield expected) This compound->Acylated product (low yield expected) RCOCl, Lewis Acid

Caption: General scheme for the Friedel-Crafts acylation.

Regioselectivity and Feasibility: While challenging, Friedel-Crafts acylation of some imidazole-containing systems has been reported. For instance, imidazo[1,2-a]pyridines can be acetylated at the C3 position.[4] For this compound, if the reaction were to proceed, acylation would be expected at the C4 or C5 position. However, significant optimization would be required to overcome the deactivation of the ring. Alternative methods for introducing acyl groups, such as metal-catalyzed cross-coupling reactions, may be more viable.

Experimental Workflow for Investigating Friedel-Crafts Acylation:

G A Select Lewis Acid and Acylating Agent B Screen Reaction Conditions (Solvent, Temperature) A->B C Analyze Reaction Mixture (TLC, LC-MS) B->C D Isolate and Characterize Product(s) C->D E Optimize for Yield and Regioselectivity D->E

Caption: Experimental workflow for Friedel-Crafts acylation.

Experimental Protocol (Exploratory):

  • To a suspension of a Lewis acid (e.g., AlCl₃) in a dry, inert solvent (e.g., nitrobenzene or 1,2-dichloroethane), add the acylating agent (e.g., acetyl chloride).

  • Add this compound (or a protected ester derivative) to the mixture.

  • Heat the reaction mixture and monitor for any product formation.

  • If a reaction occurs, work up by quenching with ice/water and extracting the product.

  • Analyze the crude product to determine the structure and regiochemistry of any acylated species.

Disclaimer: The experimental protocols provided are generalized and adapted from related literature. They should be further optimized and performed with appropriate safety precautions by qualified personnel. The reactivity of this compound may vary, and the expected outcomes are based on established principles of organic chemistry.

References

An In-depth Technical Guide to the Hydrogen Bonding Capabilities of 2-(1H-Imidazol-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive analysis of the hydrogen bonding capabilities of 2-(1H-Imidazol-2-yl)acetic acid, a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental crystallographic data for this specific molecule, this guide synthesizes information from theoretical studies on closely related isomers and experimental data from molecules containing the 2-(1H-imidazol-2-yl) moiety. The guide details the potential hydrogen bond donors and acceptors, predicted interaction energies, and the intricate networks they can form. Detailed experimental protocols for X-ray crystallography, FTIR, and NMR spectroscopy are provided to facilitate further research. Visualizations of hydrogen bonding patterns and experimental workflows are presented to enhance understanding.

Introduction

This compound is a heterocyclic compound featuring both a carboxylic acid group and an imidazole ring. This unique combination of functional groups endows it with a rich potential for forming diverse and robust hydrogen bonding networks. The imidazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the sp2-hybridized nitrogen), while the carboxylic acid group possesses a strong hydrogen bond donor (O-H) and a hydrogen bond acceptor (C=O). These capabilities are fundamental to its interaction with biological targets and its solid-state properties, making a thorough understanding of its hydrogen bonding essential for applications in medicinal chemistry and materials science.

Hydrogen Bonding Potential of this compound

The hydrogen bonding behavior of this compound is dictated by the interplay between the imidazole and carboxylic acid functionalities. The molecule can act as both a hydrogen bond donor and acceptor, leading to the formation of various intermolecular interactions.

  • Hydrogen Bond Donors:

    • Imidazole N-H group

    • Carboxylic acid O-H group

  • Hydrogen Bond Acceptors:

    • Imidazole imine nitrogen (=N-)

    • Carboxylic acid carbonyl oxygen (C=O)

These interactions can lead to the formation of dimers, chains, and more complex three-dimensional networks in the solid state.

Quantitative Analysis of Hydrogen Bonding

While a definitive crystal structure for this compound is not publicly available, we can infer its hydrogen bonding capabilities from computational studies on its isomers and experimental data from related structures.

A computational study on imidazole-4-acetic acid provides valuable insights into the energetics of hydrogen bonding.[1] This study calculated a significant stabilization energy of 15.07 kcal/mol attributed to an intramolecular hydrogen bond in the gas phase.[1] While this is for a different isomer, it highlights the strong hydrogen bonding potential within imidazole-acetic acid structures.

Furthermore, the crystal structure of a more complex molecule, 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, which contains the 2-(1H-imidazol-2-yl) moiety, reveals concrete examples of hydrogen bond distances and calculated interaction energies.[2]

Table 1: Experimental and Calculated Hydrogen Bond Data from a Related Structure [2]

Donor (D)Acceptor (A)D-H···A Distance (Å)D···A Distance (Å)Calculated Interaction Energy (kJ/mol)
O-H (Methanol)N (Imidazole)-2.731-34.6
N-H (Perimidine)O (Methanol)-3.005-28.7
N-H (Perimidine)O (Methanol)-3.047-23.3

This data from a related molecule showcases the strength of hydrogen bonds involving the imidazole nitrogen as an acceptor.

Visualization of Potential Hydrogen Bonding

The following diagram illustrates a potential hydrogen bonding scheme for a dimer of this compound, based on common motifs for carboxylic acids and imidazoles.

Caption: Potential hydrogen-bonded dimer of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize hydrogen bonding in small organic molecules.

This technique provides definitive information on the solid-state structure, including precise bond lengths, angles, and intermolecular distances, which are crucial for identifying and quantifying hydrogen bonds.

XRayWorkflow cluster_protocol X-ray Crystallography Protocol synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization Slow evaporation data_collection Data Collection crystallization->data_collection Mount crystal structure_solution Structure Solution data_collection->structure_solution Process diffraction data refinement Structure Refinement structure_solution->refinement Build model analysis Data Analysis refinement->analysis Validate & interpret

Caption: Workflow for single-crystal X-ray diffraction analysis.

Protocol:

  • Crystal Growth: Single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, methanol, or water-ethanol mixtures).

  • Data Collection: A suitable crystal is mounted on a goniometer of a single-crystal X-ray diffractometer. Diffraction data are collected at a controlled temperature (e.g., 100 K) using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

  • Hydrogen Bond Analysis: Hydrogen atoms are located from the difference Fourier map or placed in calculated positions and refined. Hydrogen bonds are identified based on donor-acceptor distances and angles (typically D-H···A distance < 2.5 Å and angle > 120°).

FTIR spectroscopy is a powerful tool for studying hydrogen bonding in the solid state. The formation of hydrogen bonds typically leads to a red-shift (lower frequency) and broadening of the stretching vibrations of the donor group (e.g., O-H and N-H).

Protocol:

  • Sample Preparation: A small amount of the crystalline sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a mull can be prepared by grinding the sample with Nujol.

  • Data Acquisition: The FTIR spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or Nujol is also recorded for subtraction.

  • Spectral Analysis: The positions and shapes of the O-H and N-H stretching bands are analyzed. A comparison with the spectrum in a non-polar solvent (if soluble) can help to identify the shifts due to intermolecular hydrogen bonding in the solid state.

Solid-state NMR (ssNMR) and solution-state NMR can provide information about hydrogen bonding. In solution, the chemical shift of the labile protons (N-H and O-H) is sensitive to concentration and temperature, which can indicate the presence of hydrogen bonding. In the solid state, techniques like ¹H MAS NMR can provide information about proton environments and proximities.

Protocol for Solution NMR:

  • Sample Preparation: A series of solutions of this compound are prepared in a non-protic solvent (e.g., DMSO-d₆) at different concentrations.

  • Data Acquisition: ¹H NMR spectra are acquired for each concentration. Temperature-dependent ¹H NMR spectra can also be recorded for a single concentration.

  • Data Analysis: The chemical shifts of the N-H and O-H protons are plotted against concentration and temperature. A downfield shift with increasing concentration or decreasing temperature is indicative of intermolecular hydrogen bonding.

Conclusion

This compound possesses a versatile array of hydrogen bond donors and acceptors, predisposing it to form stable and intricate intermolecular networks. While direct experimental crystallographic data remains elusive, theoretical calculations and experimental data from analogous structures strongly support its significant hydrogen bonding capabilities. The protocols outlined in this guide provide a robust framework for future experimental investigations to fully elucidate the three-dimensional structure and hydrogen bonding patterns of this important molecule. Such studies are critical for advancing its application in drug design and materials science.

References

An In-depth Technical Guide on the Electrostatic Interactions of 2-(1H-Imidazol-2-yl)acetic Acid with Macromolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Imidazol-2-yl)acetic acid, a member of the imidazole class of heterocyclic compounds, holds significant interest in medicinal chemistry and pharmacology due to the versatile binding properties of the imidazole ring. The unique electronic structure and hydrogen bonding capabilities of imidazoles allow them to interact with a wide array of biological macromolecules, including enzymes and receptors. This technical guide provides a comprehensive overview of the electrostatic interactions between this compound and its primary macromolecular targets, with a focus on GABAA receptors. The guide details the experimental protocols used to characterize these interactions, presents available quantitative data, and visualizes the relevant biological pathways and experimental workflows.

Core Concepts: Electrostatic Interactions and the Imidazole Moiety

Electrostatic forces are fundamental to molecular recognition and the binding of ligands to macromolecules. These interactions are governed by the distribution of charge within the molecules. The imidazole ring of this compound possesses a distinct electrostatic profile due to the presence of two nitrogen atoms. This structure allows it to act as both a hydrogen bond donor and acceptor, contributing significantly to its binding affinity and specificity for target proteins. The position of the acetic acid substituent on the imidazole ring further influences the molecule's overall electrostatic potential and its interaction with the binding pockets of macromolecules.

Primary Macromolecular Target: GABAA Receptors

Research has identified imidazoleacetic acid (IAA) as an agonist for γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Specifically, IAA interacts with GABAA receptors, which are ligand-gated ion channels. The binding of an agonist like IAA to the GABAA receptor induces a conformational change that opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability. This mechanism is central to the sedative, anxiolytic, and anticonvulsant effects of many drugs.

While much of the research refers to "imidazoleacetic acid" without specifying the isomer, the position of the acetic acid group on the imidazole ring is critical in determining the precise nature and strength of the interaction with the GABAA receptor binding site. The 2-yl isomer, the focus of this guide, presents a unique spatial arrangement of charged and hydrogen-bonding groups that dictates its specific binding mode.

Quantitative Data on Ligand-Receptor Interactions

Direct quantitative data for the binding of this compound to GABAA receptors is limited in publicly available literature. However, studies on related imidazole derivatives and general GABAA receptor agonists provide a framework for understanding these interactions. The following table summarizes typical quantitative data obtained for GABAA receptor agonists, which would be the target of experimental investigation for this compound.

ParameterDescriptionTypical Values for GABAA Agonists
Kd (Binding Affinity) Dissociation constant; a measure of the strength of binding between the ligand and the receptor. A lower Kd indicates a stronger interaction.Varies widely, from nanomolar (nM) to micromolar (µM) range.
EC50 (Half-maximal effective concentration) The concentration of a drug that gives half of the maximal response.Typically in the micromolar (µM) range for partial agonists.
ΔH (Enthalpy Change) The heat change associated with the binding event. Can be endothermic (positive ΔH) or exothermic (negative ΔH).Varies depending on the specific ligand and binding conditions.
ΔS (Entropy Change) The change in disorder of the system upon binding.Varies depending on the specific ligand and binding conditions.
n (Stoichiometry) The number of ligand molecules that bind to one macromolecule.For GABAA receptors, there are typically two agonist binding sites.

Experimental Protocols

Characterizing the electrostatic and overall binding interactions of this compound with macromolecules like GABAA receptors involves a combination of biophysical and computational techniques.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding.

Methodology:

  • Sample Preparation: A solution of the purified target macromolecule (e.g., a specific GABAA receptor subtype) is placed in the sample cell of the calorimeter. A solution of this compound is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heats of dilution.

  • Titration: A series of small, precise injections of the ligand solution are made into the sample cell.

  • Data Acquisition: The heat change associated with each injection is measured. The initial injections result in a larger heat change as most of the ligand binds to the macromolecule. As the macromolecule becomes saturated, the heat change diminishes.

  • Data Analysis: The raw data is integrated to obtain the heat change per injection. This data is then fit to a binding model to determine the binding affinity (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.

Methodology:

  • Sensor Chip Preparation: The target macromolecule is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution of this compound (the analyte) is flowed over the sensor surface.

  • Binding and Dissociation: The binding of the analyte to the immobilized macromolecule causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The association phase is followed by a dissociation phase where buffer is flowed over the surface to monitor the release of the analyte.

  • Data Analysis: The resulting sensorgram (a plot of SPR signal versus time) is analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Electrophysiology (Two-Electrode Voltage Clamp)

This technique is used to measure the functional effect of a ligand on an ion channel, such as the GABAA receptor.

Methodology:

  • Oocyte Expression: Oocytes from Xenopus laevis are injected with cRNA encoding the subunits of the desired GABAA receptor subtype. The oocytes are then incubated to allow for receptor expression on the cell membrane.

  • Voltage Clamp: An oocyte expressing the receptors is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a set value.

  • Ligand Application: Solutions containing GABA (the natural agonist) and varying concentrations of this compound are perfused over the oocyte.

  • Current Measurement: The binding of the agonist opens the chloride channels, resulting in an inward or outward current, which is measured by the voltage clamp apparatus.

  • Data Analysis: The magnitude of the current is plotted against the ligand concentration to generate a dose-response curve, from which the EC50 and the maximal efficacy of the compound can be determined.

Molecular Docking and Electrostatic Potential Mapping

Computational methods are invaluable for visualizing and predicting the binding mode and electrostatic interactions.

Methodology:

  • Structure Preparation: A 3D structure of the target macromolecule (e.g., a homology model of the GABAA receptor) and the ligand, this compound, are prepared.

  • Docking Simulation: A molecular docking program is used to predict the preferred binding orientation of the ligand within the receptor's binding site. The program samples a large number of possible conformations and scores them based on a scoring function that estimates the binding free energy.

  • Interaction Analysis: The resulting docked poses are analyzed to identify key electrostatic interactions, such as hydrogen bonds and salt bridges, between the ligand and specific amino acid residues of the protein.

  • Electrostatic Potential Mapping: The electrostatic potential of the ligand and the binding pocket of the protein are calculated and visualized. This allows for a qualitative assessment of the electrostatic complementarity between the ligand and its target.

Visualizations

Signaling Pathway of GABAA Receptor Activation

GABA_Signaling GABA GABA or This compound GABA_A_Receptor GABA_A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion Channel (Opens) GABA_A_Receptor->Chloride_Channel Conformational Change Chloride_Influx Influx of Cl- ions Chloride_Channel->Chloride_Influx Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Signaling pathway of GABAA receptor activation by an agonist.

Experimental Workflow for ITC

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein Macromolecule Solution (in cell) Titration Titration of Ligand into Macromolecule Protein->Titration Ligand This compound (in syringe) Ligand->Titration Heat_Measurement Measure Heat Change (ΔH) Titration->Heat_Measurement Binding_Isotherm Generate Binding Isotherm Heat_Measurement->Binding_Isotherm Thermodynamics Determine: Kd, ΔH, ΔS, n Binding_Isotherm->Thermodynamics

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Logical Relationship in Molecular Docking

Docking_Logic Ligand_3D 3D Structure of This compound Docking_Algorithm Docking Algorithm Ligand_3D->Docking_Algorithm Receptor_3D 3D Structure of Macromolecule (e.g., GABA_A Receptor) Receptor_3D->Docking_Algorithm Binding_Poses Predicted Binding Poses (Ranked by Score) Docking_Algorithm->Binding_Poses Interaction_Analysis Analysis of Electrostatic and other Interactions Binding_Poses->Interaction_Analysis

Caption: Logical flow of a molecular docking study.

Conclusion

The electrostatic interactions of this compound with macromolecules, particularly GABAA receptors, are of significant interest for the development of novel therapeutics. While direct quantitative data for this specific isomer remains an area for further investigation, the established role of imidazoleacetic acids as GABAA receptor agonists provides a strong foundation for future research. The experimental and computational protocols outlined in this guide offer a robust framework for elucidating the detailed binding thermodynamics, kinetics, and structural basis of these interactions. A thorough understanding of the electrostatic contributions to binding will be crucial for the rational design and optimization of more potent and selective modulators of GABAergic neurotransmission.

exploring the chemical reactivity of 2-(1H-Imidazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for scientific literature and data concerning the chemical reactivity of 2-(1H-Imidazol-2-yl)acetic acid has revealed a significant lack of detailed information required to produce the requested in-depth technical guide. While the existence of this compound is confirmed, with a registered CAS number for its hydrochloride salt (1297344-60-5), publicly accessible research detailing its synthesis, reactivity, and biological interactions is scarce.

Specifically, there is a notable absence of:

  • Detailed Experimental Protocols: No specific, replicable methodologies for the synthesis, esterification, amidation, or decarboxylation of this compound could be located.

  • Quantitative Data: Spectroscopic data (NMR, IR, Mass Spectrometry), reaction yields, and kinetic or thermodynamic parameters are not available in the public domain.

  • Biological Pathways: There is no information on the involvement of this compound in any signaling pathways or specific biological activities that would necessitate the creation of diagrams.

In contrast, a wealth of detailed information is available for the isomeric compound, 2-(1H-Imidazol-1-yl)acetic acid . This isomer is a well-documented and crucial intermediate in the synthesis of Zoledronic acid, a widely used pharmaceutical. For this "1-yl" isomer, extensive literature exists detailing:

  • Multiple synthetic routes with specific reaction conditions.

  • Quantitative data on yields and spectroscopic characterization.

  • Detailed experimental protocols for its synthesis and subsequent reactions.

Given the lack of available information for the requested "2-yl" isomer, it is not possible to generate the in-depth technical guide as specified.

We propose two alternative courses of action:

  • Proceed with creating the in-depth technical guide for the well-documented 2-(1H-Imidazol-1-yl)acetic acid. This would allow for the fulfillment of all core requirements of the original request, including structured data tables, detailed experimental protocols, and relevant diagrams.

  • Conduct a more theoretical exploration of the potential reactivity of this compound based on the general reactivity of 2-substituted imidazoles. This approach would be more speculative and would not contain the detailed, data-driven experimental information stipulated in the original request.

Please advise on how you would like to proceed.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(1H-Imidazol-2-yl)acetic acid from Imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Imidazol-2-yl)acetic acid is a valuable building block in medicinal chemistry and drug development. Its structure, featuring an imidazole ring with a carboxylic acid moiety at the 2-position, makes it a key intermediate for the synthesis of a variety of pharmacologically active compounds. This document provides a detailed, multi-step protocol for the synthesis of this compound, starting from readily available imidazole. The described pathway involves the formation of key intermediates, including 2-(hydroxymethyl)imidazole, 2-(chloromethyl)imidazole, and 2-(cyanomethyl)imidazole.

Synthetic Pathway Overview

The synthesis of this compound from imidazole is a multi-step process. The overall workflow is depicted in the diagram below. The pathway begins with the formylation of imidazole to yield imidazole-2-carboxaldehyde, which is then reduced to 2-(hydroxymethyl)imidazole. This alcohol is subsequently converted to the corresponding chloride, followed by a nucleophilic substitution with cyanide to give 2-(cyanomethyl)imidazole. The final step involves the hydrolysis of the nitrile to the desired carboxylic acid.

Synthesis_Workflow Imidazole Imidazole Imidazole_2_carboxaldehyde Imidazole-2-carboxaldehyde Imidazole->Imidazole_2_carboxaldehyde Vilsmeier-Haack Reaction Hydroxymethylimidazole 2-(Hydroxymethyl)imidazole Imidazole_2_carboxaldehyde->Hydroxymethylimidazole Reduction (e.g., NaBH4) Chloromethylimidazole 2-(Chloromethyl)imidazole Hydroxymethylimidazole->Chloromethylimidazole Chlorination (e.g., SOCl2) Cyanomethylimidazole 2-(Cyanomethyl)imidazole Chloromethylimidazole->Cyanomethylimidazole Cyanation (e.g., NaCN) Final_Product This compound Cyanomethylimidazole->Final_Product Hydrolysis (Acid or Base)

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Imidazole-2-carboxaldehyde

This procedure is based on the Vilsmeier-Haack formylation of imidazole.

  • Reagents and Materials:

    • Imidazole

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Magnesium sulfate (MgSO₄)

    • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, cool a solution of DMF in DCM to 0 °C.

    • Slowly add POCl₃ dropwise to the stirred DMF solution, maintaining the temperature below 5 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • Add a solution of imidazole in DCM dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated NaHCO₃ solution until the pH is neutral.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-(Hydroxymethyl)imidazole

This protocol describes the reduction of imidazole-2-carboxaldehyde.

  • Reagents and Materials:

    • Imidazole-2-carboxaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Water

    • Round-bottom flask, magnetic stirrer, ice bath.

  • Procedure:

    • Dissolve imidazole-2-carboxaldehyde in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add NaBH₄ portion-wise to the stirred solution, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the product.

Protocol 3: Synthesis of 2-(Chloromethyl)imidazole

This protocol details the chlorination of 2-(hydroxymethyl)imidazole.

  • Reagents and Materials:

    • 2-(Hydroxymethyl)imidazole

    • Thionyl chloride (SOCl₂)

    • Dichloromethane (DCM, anhydrous)

    • Round-bottom flask, reflux condenser, magnetic stirrer.

  • Procedure:

    • Suspend 2-(hydroxymethyl)imidazole in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Slowly add thionyl chloride dropwise to the suspension at 0 °C.

    • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.

    • Cool the reaction mixture and carefully evaporate the solvent and excess thionyl chloride under reduced pressure. The hydrochloride salt of the product is typically obtained.

Protocol 4: Synthesis of 2-(Cyanomethyl)imidazole

This procedure describes the cyanation of 2-(chloromethyl)imidazole.

  • Reagents and Materials:

    • 2-(Chloromethyl)imidazole hydrochloride

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

    • Dimethyl sulfoxide (DMSO) or Ethanol/Water mixture

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve 2-(chloromethyl)imidazole hydrochloride in DMSO or an ethanol/water mixture.

    • Add NaCN or KCN to the solution and stir the mixture at room temperature or with gentle heating (50-60 °C) for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into water and extract with ethyl acetate or another suitable organic solvent.

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 5: Synthesis of this compound

This final step involves the hydrolysis of the nitrile.

  • Reagents and Materials:

    • 2-(Cyanomethyl)imidazole

    • Hydrochloric acid (concentrated) or Sodium hydroxide solution

    • Round-bottom flask, reflux condenser, magnetic stirrer.

  • Procedure (Acid Hydrolysis):

    • Add 2-(cyanomethyl)imidazole to concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the solution and adjust the pH to the isoelectric point of the amino acid (around pH 5-6) with a base (e.g., NaOH or NH₄OH) to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Procedure (Base Hydrolysis):

    • Add 2-(cyanomethyl)imidazole to an aqueous solution of sodium hydroxide (e.g., 6M).

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the solution and acidify with hydrochloric acid to the isoelectric point to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound and its intermediates. Please note that yields are representative and can vary based on reaction scale and optimization.

Table 1: Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1Formylation of ImidazolePOCl₃, DMFDCMReflux2-360-70
2Reduction of AldehydeNaBH₄Methanol0 to RT1-285-95
3Chlorination of AlcoholSOCl₂DCMReflux2-380-90
4Cyanation of ChlorideNaCNDMSO50-604-670-80
5Hydrolysis of NitrileHCl (conc.)WaterReflux4-675-85

Table 2: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMol. Wt. ( g/mol )M.P. (°C)¹H NMR (δ, ppm in D₂O)
Imidazole-2-carboxaldehydeC₄H₄N₂O96.09202-2049.55 (s, 1H, -CHO), 7.50 (s, 2H, Im-H)
2-(Hydroxymethyl)imidazoleC₄H₆N₂O98.10112-1154.60 (s, 2H, -CH₂-), 7.10 (s, 2H, Im-H)
2-(Cyanomethyl)imidazoleC₅H₅N₃107.11135-1383.90 (s, 2H, -CH₂-), 7.20 (s, 2H, Im-H)
This compoundC₅H₆N₂O₂126.11284-286 (dec.)3.75 (s, 2H, -CH₂-), 7.15 (s, 2H, Im-H)

Note: Spectroscopic data are representative and may vary depending on the solvent and instrument used.

Application Notes and Protocols for the Synthesis of 2-(1H-Imidazol-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 2-(1H-imidazol-2-yl)acetic acid. Direct C2-alkylation of imidazole with chloroacetic acid is not feasible due to the higher nucleophilicity of the ring nitrogen atoms, leading to N-substitution products. The presented methodology circumvents this issue by first preparing a C2-functionalized intermediate, 2-(chloromethyl)-1H-imidazole, which is then converted to the target acetic acid derivative via a nitrile intermediate. This protocol is intended for researchers and professionals in drug development and organic synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of various pharmacologically active compounds. Unlike its isomer, imidazol-1-yl-acetic acid, a key intermediate in the synthesis of Zoledronic acid, the direct synthesis of the C2-substituted analogue from imidazole and chloroacetic acid is challenging. The inherent nucleophilicity of the imidazole nitrogens favors N-alkylation over C-alkylation.

This protocol details a robust, three-step synthetic route to obtain this compound with a good overall yield. The pathway involves the synthesis of 2-(hydroxymethyl)-1H-imidazole, its conversion to 2-(chloromethyl)-1H-imidazole hydrochloride, followed by cyanation to 2-(1H-imidazol-2-yl)acetonitrile, and subsequent hydrolysis to the final product.

Overall Synthetic Scheme

The synthetic pathway is illustrated below. It begins with the formation of the imidazole ring with a hydroxymethyl group at the C2 position, followed by chlorination, cyanation, and hydrolysis.

Synthetic_Pathway A Dihydroxyacetone + Ammonia + Formaldehyde B 2-(Hydroxymethyl)-1H-imidazole A->B Ring Formation C 2-(Chloromethyl)-1H-imidazole HCl B->C SOCl2 D 2-(1H-Imidazol-2-yl)acetonitrile C->D NaCN, DMSO E This compound D->E Acid Hydrolysis Functional_Group_Transformation Start Imidazole Ring (C2-H) Step1 C2-CH2OH Start->Step1 Ring Formation Step2 C2-CH2Cl Step1->Step2 Chlorination Step3 C2-CH2CN Step2->Step3 Cyanation Final C2-CH2COOH Step3->Final Hydrolysis

Application Notes and Protocols: 2-(1H-Imidazol-2-yl)acetic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(1H-Imidazol-2-yl)acetic acid as a foundational scaffold in the synthesis of novel bioactive molecules. While specific, detailed protocols for this particular building block are emerging, its structural motifs are present in pharmacologically active compounds, highlighting its potential in medicinal chemistry and drug discovery.

Introduction: The Promise of 2-Substituted Imidazoles

The imidazole nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with biological targets. While 2-(1H-imidazol-1-yl)acetic acid is a well-established intermediate, particularly in the synthesis of Zoledronic acid, its 2-yl isomer, this compound, offers a distinct substitution pattern and reactivity profile for the development of new chemical entities.[2] The commercial availability of this compound hydrochloride facilitates its use in synthetic campaigns.

Synthetic Strategies and Methodologies

The synthesis of molecules incorporating the this compound core can be approached through various established organic chemistry reactions. The carboxylic acid moiety allows for standard amide bond formation, esterification, and reduction to the corresponding alcohol, providing access to a wide array of derivatives.

A key application of this building block is in the synthesis of more complex heterocyclic systems. One such example is the synthesis of imidazo[1,2-a]pyridines and related fused imidazole scaffolds, which are known to possess diverse biological activities. The imidazole nitrogen can be alkylated, and the acetic acid side chain can be further manipulated to construct these bicyclic systems.

Application in the Synthesis of Bioactive Molecules: Selective GHB Ligands

A notable application of a derivative scaffold, 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid, demonstrates the potential of the 2-yl-acetic acid imidazole core in neuroscience research. This class of compounds has been identified as a novel family of ligands with high selectivity for the γ-hydroxybutyric acid (GHB) high-affinity binding sites over GABAA receptors.[3]

Quantitative Data: Binding Affinity of Imidazo[1,2-b]pyridazine Analogs

The following table summarizes the binding affinities (Ki) of representative 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid analogs for the GHB binding site ([³H]NCS-382) and the GABAA binding site ([³H]muscimol).

Compound IDR Group on Imidazopyridazine RingKi [³H]NCS-382 (μM)Ki [³H]muscimol (μM)Selectivity (GABAA/GHB)
1 H2.19>100>45
2 6-Cl0.45>100>222
3 6-Br0.33>100>303
4 6-CH₃1.15>100>87
5 8-CH₃0.19>10>53

Data extracted from J. Med. Chem. 2019, 62, 5, 2798–2813.[3]

Conceptual Experimental Workflow for the Synthesis of Selective GHB Ligands

The synthesis of the 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid scaffold provides a blueprint for how this compound can be utilized as a starting material for more complex heterocyclic systems.

G cluster_0 Step 1: Synthesis of Imidazopyridazine Core cluster_1 Step 2: Functionalization Aminopyridazine Aminopyridazine Imidazopyridazine Imidazopyridazine Aminopyridazine->Imidazopyridazine Reflux in Ethanol Bromopyruvic_acid Bromopyruvic_acid Bromopyruvic_acid->Imidazopyridazine Esterification Esterification (e.g., EtOH, H+) Imidazopyridazine->Esterification Hydrolysis Hydrolysis (e.g., LiOH) Esterification->Hydrolysis Final_Compound 2-(Imidazo[1,2-b]pyridazin-2-yl)acetic acid Hydrolysis->Final_Compound

Caption: Synthetic workflow for 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid.

Detailed Experimental Protocols

General Protocol for Amide Bond Formation using this compound

This protocol describes a standard procedure for the coupling of this compound with a primary or secondary amine using a common coupling agent like HATU.

Materials:

  • This compound hydrochloride

  • Desired primary or secondary amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and purification

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) to the solution.

  • In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired amide.

Prospective Applications and Future Directions

The unique structural features of this compound make it a promising building block for the discovery of novel therapeutics. The diverse pharmacological activities reported for other imidazole-containing compounds, including anticancer, anti-inflammatory, and antimicrobial effects, suggest that derivatives of this scaffold could be of significant interest.[4] Future research efforts could focus on:

  • Combinatorial Synthesis: Utilizing the carboxylic acid handle for the rapid generation of amide and ester libraries for high-throughput screening.

  • Scaffold for Kinase Inhibitors: The imidazole core is a common feature in many kinase inhibitors. Derivatization of this compound could lead to new potent and selective kinase inhibitors.

  • Development of Novel CNS-active Agents: Building upon the findings related to the GHB receptor, this scaffold could be explored for the development of other ligands for neurological targets.

The logical progression for exploring the utility of this compound in a drug discovery program is outlined below.

G Start This compound Library_Synthesis Library Synthesis (Amides, Esters, etc.) Start->Library_Synthesis Targeted_Synthesis Targeted Synthesis (e.g., Fused Heterocycles) Start->Targeted_Synthesis Screening Biological Screening (e.g., Kinase Assays, Receptor Binding) Library_Synthesis->Screening Targeted_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: Drug discovery workflow using this compound.

References

Application Notes & Protocols for the Synthesis of Novel Anticancer Agents from 2-(1H-Imidazol-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel anticancer agents derived from 2-(1H-imidazol-2-yl)acetic acid. The imidazole scaffold is a crucial pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets.[1][2] This guide outlines a representative synthetic route to a novel imidazolyl-based compound and details the methodologies for assessing its anticancer potential.

Overview and Rationale

This compound is a versatile starting material for synthesizing a diverse library of compounds. The presence of a carboxylic acid group and a reactive imidazole ring allows for various chemical modifications to explore structure-activity relationships (SAR) and identify potent anticancer agents. The strategy presented here focuses on the synthesis of an amide derivative, a common modification to enhance biological activity.

Synthesis of a Novel Imidazolyl-Benzoic Acid Derivative

This section details the synthesis of a representative novel compound: 4-((2-(1H-imidazol-2-yl)acetyl)amino)benzoic acid.

Synthetic Scheme

Synthesis 2-(1H-Imidazol-2-yl)acetic_acid This compound Intermediate 2-(1H-Imidazol-2-yl)acetyl chloride (Intermediate) 2-(1H-Imidazol-2-yl)acetic_acid->Intermediate Acyl Chloride Formation SOCl2 SOCl2 DCM Final_Product 4-((2-(1H-Imidazol-2-yl)acetyl)amino)benzoic acid Intermediate->Final_Product Amide Coupling PABA para-Aminobenzoic acid Pyridine, DCM

Caption: Synthetic route for 4-((2-(1H-imidazol-2-yl)acetyl)amino)benzoic acid.

Experimental Protocol: Synthesis of 4-((2-(1H-imidazol-2-yl)acetyl)amino)benzoic acid

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • para-Aminobenzoic acid (PABA)

  • Pyridine, anhydrous

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Acyl Chloride Formation:

    • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the suspension.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain the crude 2-(1H-imidazol-2-yl)acetyl chloride. Use this intermediate directly in the next step.

  • Amide Coupling:

    • Dissolve para-aminobenzoic acid (1.0 eq) in anhydrous DCM in a separate flask, and add anhydrous pyridine (1.5 eq).

    • Cool this solution to 0 °C.

    • Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the PABA solution.

    • Stir the reaction mixture at room temperature overnight.

    • After the reaction is complete (monitored by TLC), quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 4-((2-(1H-imidazol-2-yl)acetyl)amino)benzoic acid.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Evaluation

This section provides protocols for evaluating the anticancer efficacy of the newly synthesized compound.

Cell Lines and Culture
  • Human Cancer Cell Lines:

    • MCF-7 (Breast adenocarcinoma)

    • MDA-MB-231 (Breast adenocarcinoma)

    • HCT-116 (Colorectal carcinoma)

    • A549 (Lung carcinoma)

  • Normal Cell Line:

    • MCF-10A (Non-tumorigenic breast epithelial cells)

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37 °C in a humidified atmosphere of 5% CO₂.

Experimental Workflow

Experimental_Workflow Cell_Seeding Seed Cancer and Normal Cells Compound_Treatment Treat with Synthesized Compound (Varying Concentrations) Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation Cytotoxicity_Assay MTT Assay for Cell Viability Incubation->Cytotoxicity_Assay Apoptosis_Assay Annexin V-FITC/PI Staining Incubation->Apoptosis_Assay Cell_Cycle_Analysis Propidium Iodide Staining Incubation->Cell_Cycle_Analysis Data_Analysis Determine IC50, Apoptosis Percentage, and Cell Cycle Distribution Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis

Caption: Workflow for in vitro anticancer activity evaluation.

Protocol: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Annexin V-FITC/PI Apoptosis Assay

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Seed cells in a 6-well plate and treat them with the synthesized compound at its IC₅₀ concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol: Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle.

Procedure:

  • Treat cells as described for the apoptosis assay.

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20 °C.

  • Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

Data Presentation

Quantitative data from the biological assays should be summarized in tables for clear comparison.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of the Synthesized Compound

CompoundMCF-7MDA-MB-231HCT-116A549MCF-10A
Synthesized Compound ValueValueValueValueValue
Doxorubicin (Control) ValueValueValueValueValue

Table 2: Apoptosis Induction and Cell Cycle Arrest

Cell LineTreatment% Apoptotic Cells (Early + Late)% G2/M Phase Arrest
MCF-7 ControlValueValue
Synthesized Compound (IC₅₀) ValueValue
HCT-116 ControlValueValue
Synthesized Compound (IC₅₀) ValueValue

Proposed Mechanism of Action and Signaling Pathway

Many imidazole-based anticancer agents function by inhibiting key signaling pathways involved in cell proliferation and survival. A plausible mechanism for the synthesized compound could involve the inhibition of tubulin polymerization, a target for many imidazole derivatives, leading to cell cycle arrest and apoptosis.[3][4]

Signaling_Pathway cluster_0 Cellular Effects Compound Synthesized Imidazole Compound Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Proposed mechanism: Inhibition of tubulin polymerization.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the synthesis and preclinical evaluation of novel anticancer agents derived from this compound. By following these detailed methodologies, researchers can systematically investigate the therapeutic potential of new chemical entities, contributing to the development of next-generation cancer therapies. Further studies, including in vivo efficacy and toxicity assessments, would be the next logical steps for promising lead compounds.

References

Application Notes and Protocols for the Development of Cardiovascular Drugs Utilizing a 2-(1H-Imidazol-2-yl)acetic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(1H-Imidazol-2-yl)acetic acid scaffold and its derivatives, particularly the closely related 2-imidazolinyl-acetic acids, have emerged as a promising class of compounds for the development of novel cardiovascular drugs. These compounds have demonstrated significant effects on the cardiovascular system, primarily through their interaction with α2-adrenergic receptors. This document provides detailed application notes and experimental protocols to guide researchers in the synthesis, evaluation, and characterization of cardiovascular drug candidates based on this scaffold.

Derivatives of this scaffold have been shown to elicit potent cardiovascular responses, including a reduction in heart rate and blood pressure.[1] The primary mechanism of action for these effects is agonism at α2-adrenergic receptors, which play a crucial role in regulating sympathetic outflow from the central nervous system and vascular tone.[1] By targeting these receptors, compounds based on the this compound scaffold offer a potential therapeutic strategy for conditions such as hypertension and other cardiovascular disorders.

Data Presentation: Pharmacological Activity of 2-Imidazolinyl-Acetic Acid Derivatives

The following tables summarize the quantitative data on the cardiovascular effects of key derivatives. These compounds are structurally related to the this compound scaffold and serve as important benchmarks for new drug development.

Table 1: In Vivo Cardiovascular Effects in Anesthetized Rats

Compound IDStructureDoseChange in Mean Arterial Pressure (mmHg)Change in Heart Rate (beats/min)Duration of Action
8a 2-[2-(2,6-Dichlorophenylamino)-2-imidazoline-1-yl]-2-(2-thienyl)-acetic acidNot specified↓ 30-40↓ 175> 60 min

Data sourced from studies on 2-aryl-2-imidazolinyl-acetic acids, which are close structural analogs of the target scaffold.[1]

Table 2: Structure-Activity Relationship (SAR) Insights

ModificationEffect on ActivityReference
Replacement of the 2,6-dichlorophenyl groupWeakened effect[1]
Replacement of the thienyl radical with other heterocyclesWeakened effect[1]
Esterification of the carboxylic acidFaster onset of action[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Arylamino-2-imidazoline Derivatives

This protocol describes a general method for the synthesis of 2-arylamino-2-imidazolines, which are key intermediates for the target compounds.

Materials:

  • Amino(phenylimino)methanesulfonic acid derivatives

  • Ethylenediamine

  • 2-Propanol or water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

  • Rotary evaporator

  • Recrystallization solvents

Procedure:

  • In a round-bottom flask, dissolve the amino(phenylimino)methanesulfonic acid derivative in 2-propanol.

  • Add ethylenediamine to the solution.

  • Heat the reaction mixture to reflux and maintain for the time indicated by TLC monitoring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting 2-arylamino-2-imidazoline product by recrystallization from a suitable solvent system.

  • Characterize the final product using standard analytical techniques (NMR, MS, IR).

Protocol 2: In Vitro Evaluation of α2-Adrenergic Receptor Binding

This protocol outlines a radioligand binding assay to determine the affinity of test compounds for α2-adrenergic receptors.

Materials:

  • Cell membranes prepared from tissues or cells expressing α2-adrenergic receptors

  • Radioligand (e.g., [3H]-Rauwolscine)

  • Test compounds (derivatives of this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

  • Cell harvester

Procedure:

  • In a 96-well microplate, add the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of a known unlabeled α2-adrenergic ligand.

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound by plotting the specific binding against the logarithm of the test compound concentration.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: In Vivo Evaluation of Cardiovascular Effects in Conscious Rats

This protocol describes the measurement of blood pressure and heart rate in conscious, unrestrained rats using telemetry.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Telemetry implants for blood pressure and heart rate monitoring

  • Surgical instruments for implantation

  • Data acquisition system

  • Test compounds and vehicle

Procedure:

  • Surgically implant the telemetry devices in the rats according to the manufacturer's instructions and allow for a recovery period of at least one week.

  • House the rats individually in their home cages placed on the telemetry receivers.

  • Record baseline blood pressure and heart rate for a sufficient period to establish a stable baseline.

  • Administer the test compound or vehicle to the rats via an appropriate route (e.g., intravenous, oral).

  • Continuously record blood pressure and heart rate for a defined period post-administration.

  • Analyze the data to determine the effect of the test compound on mean arterial pressure and heart rate compared to baseline and vehicle controls.

Visualizations

Signaling Pathway of α2-Adrenergic Receptor Agonists

G cluster_membrane Cell Membrane alpha2_AR α2-Adrenergic Receptor Gi Gi Protein (α, β, γ subunits) alpha2_AR->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP is reduced Agonist 2-(1H-Imidazol-2-yl)acetic acid derivative Agonist->alpha2_AR Binds to PKA Protein Kinase A cAMP->PKA Activates Response Decreased Sympathetic Outflow (e.g., ↓ Heart Rate, ↓ Blood Pressure) PKA->Response Leads to

Caption: Signaling pathway of α2-adrenergic receptor agonists.

Experimental Workflow for Drug Discovery

G Start Design & Synthesize 2-(1H-Imidazol-2-yl)acetic acid derivatives InVitro In Vitro Screening (α2-Adrenergic Receptor Binding Assay) Start->InVitro Active Active Compounds? InVitro->Active ExVivo Ex Vivo Evaluation (e.g., Langendorff Heart) Active->ExVivo Yes Discard Discard/Redesign Active->Discard No InVivo In Vivo Studies (Blood Pressure & Heart Rate in Conscious Rats) ExVivo->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: Drug discovery workflow for cardiovascular agents.

Logical Relationship of Key Components

G Scaffold 2-(1H-Imidazol-2-yl) acetic acid Scaffold Target α2-Adrenergic Receptor Scaffold->Target Targets Mechanism Agonism Target->Mechanism Mechanism of Action Effect Cardiovascular Effects (↓ BP, ↓ HR) Mechanism->Effect Leads to Application Therapeutic Application (e.g., Hypertension) Effect->Application Potential

Caption: Key components in drug development.

References

Application Notes and Protocols: 2-(1H-Imidazol-2-yl)acetic Acid in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(1H-Imidazol-2-yl)acetic acid is a heterocyclic compound featuring a core imidazole ring linked to an acetic acid moiety. While direct and potent enzymatic inhibition by this parent molecule is not extensively documented, its structure serves as a valuable and versatile scaffold in medicinal chemistry for the design and synthesis of potent enzyme inhibitors. The imidazole ring can act as a key pharmacophore, participating in crucial interactions with enzyme active sites, such as metal coordination and hydrogen bonding. The acetic acid side chain provides a vector for chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.

These application notes provide an overview of the use of the this compound scaffold in developing inhibitors for key enzyme targets, including Cyclooxygenase (COX) and Metallo-β-lactamases (MBLs). Detailed protocols for inhibitor synthesis and enzymatic assays are provided to guide researchers in this area.

I. Enzyme Inhibitor Data

Derivatives built upon the this compound scaffold have shown significant inhibitory activity against several classes of enzymes. The following table summarizes quantitative data for representative derivatives, demonstrating the potential of this chemical motif.

Compound ClassDerivative Structure/NameTarget Enzyme(s)Inhibition DataSelectivityReference
2-Thio-diarylimidazoles 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 1)COX-1, COX-2COX-1: 60.9% inhibition @ 10 µMCOX-2: 88.5% inhibition @ 10 µMPreferential for COX-2[1]
2-((5-(4-fluorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 6)COX-282.8% inhibition @ 10 µM-[1]
2-((5-phenyl-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 4)COX-282.7% inhibition @ 10 µM-[1]
2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9)COX-1, COX-2COX-1: 85% inhibition @ 10 µMCOX-2: 57.9% inhibition @ 10 µMPreferential for COX-1[1]
Triazolylthioacetamides Compound with triazolylthioacetamide moietyVIM-2IC50: 20 µM-[2]

II. Experimental Protocols

Protocol 1: Synthesis of 2-[(1,5-disubstituted phenyl-1H-imidazol-2-yl)thio]-N-(thiazol-2-yl)acetamide Derivatives

This protocol describes a general method for synthesizing COX-inhibiting derivatives based on the 2-thio-imidazole scaffold.[1]

Step 1: Synthesis of 1,5-Disubstituted phenyl-1H-imidazole-2-thiol Intermediate

  • To a solution of a 2-Amino-1-(4'-substituted phenyl)ethan-1-one hydrochloride derivative (0.025 mol) in 30-50 mL of ethanol, add a 4-substituted phenyl isothiocyanate derivative (0.025 mol).

  • Stir the mixture and add triethylamine (2.5 g, 0.025 mol) dropwise.

  • Reflux the mixture with continuous stirring for 2-4 hours.

  • After cooling, the solid product that forms is collected by filtration.

  • Recrystallize the solid product from ethanol to obtain the pure 1,5-disubstituted phenyl-1H-imidazole-2-thiol intermediate.

Step 2: Synthesis of Final Acetamide Derivatives

  • In a reaction flask, combine the 1,5-disubstituted phenyl-1H-imidazole-2-thiol intermediate (0.002 mol), an equimolar amount of 2-chloro-N-(thiazol-2-yl)acetamide, and potassium carbonate.

  • Add acetone as the solvent and reflux the mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, evaporate the acetone.

  • Treat the resulting solid with water, filter, and dry the product.

  • Obtain the pure final product via recrystallization from ethanol.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits and is suitable for high-throughput screening.[3][4]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • COX Cofactor (e.g., hematin)

  • COX Probe (e.g., a fluorogenic probe that reacts with Prostaglandin G2)

  • Arachidonic Acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well white opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents according to the manufacturer's instructions. Bring all components to room temperature before use, unless specified otherwise.

  • Plate Setup:

    • Enzyme Control (100% Activity): Add 10 µL of Assay Buffer.

    • Inhibitor Control: Add 10 µL of a known COX inhibitor (positive control).

    • Test Sample: Add 10 µL of the diluted test compound.

  • Reaction Mix Preparation: Prepare a Reaction Mix for each well containing:

    • 75 µL COX Assay Buffer

    • 2 µL COX Cofactor working solution

    • 1 µL COX Probe solution

    • 1 µL of either COX-1 or COX-2 enzyme

  • Enzyme Incubation: Add 80 µL of the Reaction Mix to each well.

  • Pre-incubation: Add the test compounds, positive controls, and buffer to the appropriate wells. Incubate the plate at 37°C for 10 minutes. This allows the inhibitors to interact with the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the Arachidonic Acid solution to all wells simultaneously, preferably using a multi-channel pipette.

  • Measurement: Immediately begin measuring the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).

  • Data Analysis:

    • Choose two time points (T1 and T2) within the linear range of the reaction.

    • Calculate the change in fluorescence (ΔRFU = RFU2 - RFU1) for each well.

    • Calculate the percent inhibition using the formula: % Inhibition = [(Slope_Control - Slope_Sample) / Slope_Control] * 100

    • Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 3: In Vitro Metallo-β-lactamase (VIM-2) Inhibition Assay

This protocol is based on the use of a chromogenic substrate, nitrocefin, to measure VIM-2 activity.[2]

Materials:

  • Purified VIM-2 enzyme

  • Assay Buffer: 50 mM HEPES (pH 7.2), 150 mM NaCl, 100 µM ZnCl₂, 0.005% Tween 20, 2.5% DMSO, 20 µg/mL Bovine Serum Albumin (BSA)

  • Nitrocefin (chromogenic substrate)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer (plate reader) capable of measuring absorbance at 495 nm

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitors in the Assay Buffer.

  • Reaction Setup: In a 96-well plate, mix the diluted inhibitors with the VIM-2 enzyme solution.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture at 25°C for a defined period (e.g., 10 minutes) to allow for binding.

  • Reaction Initiation: Start the reaction by adding a solution of nitrocefin to each well. The final concentration of nitrocefin should be near its Km value for VIM-2.

  • Measurement: Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 495 nm over time in a kinetic mode.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Calculate the percent inhibition for each concentration relative to a control reaction with no inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

III. Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Buffer, Substrate) plate Plate Setup (Controls & Samples) reagents->plate compounds Prepare Test Compounds (Serial Dilutions) compounds->plate preincubation Pre-incubate (Enzyme + Inhibitor) plate->preincubation Add Enzyme Mix initiation Initiate Reaction (Add Substrate) preincubation->initiation measurement Kinetic Measurement (Spectrophotometer/Fluorometer) initiation->measurement velocity Calculate Reaction Rates measurement->velocity inhibition Calculate % Inhibition velocity->inhibition ic50 Determine IC50 Value inhibition->ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

Arachidonic_Acid_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Hydrolysis cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 stomach Stomach Lining Protection cox2->pgg2 inhibitor Imidazole-based COX Inhibitors inhibitor->cox1 inhibitor->cox2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGD2) pgh2->prostaglandins prostacyclin Prostacyclin (PGI2) pgh2->prostacyclin thromboxane Thromboxane (TXA2) pgh2->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation platelet Platelet Aggregation thromboxane->platelet

Caption: The Arachidonic Acid to Prostaglandin signaling pathway.

References

Application Notes and Protocols for N-Alkylation of Imidazole to Produce 2-(Substituted)-Acetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of imidazoles to introduce an acetic acid moiety is a crucial transformation in synthetic organic chemistry, particularly in the development of pharmaceutical agents. The resulting imidazole-1-acetic acid derivatives are key intermediates in the synthesis of various biologically active molecules, including the bisphosphonate drug zoledronic acid. This document provides detailed protocols for the N-alkylation of imidazole with haloacetic acid derivatives, focusing on the synthesis of imidazol-1-yl-acetic acid.

The protocols outlined below describe a two-step process: the initial N-alkylation of imidazole with a haloacetate ester, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. This methodology is adaptable for various substituted imidazoles and haloacetic acid derivatives.

Reaction Overview

The general reaction scheme involves the deprotonation of imidazole by a base, followed by nucleophilic attack of the resulting imidazolide anion on an electrophilic haloacetate ester. The subsequent hydrolysis of the ester group, typically under acidic or basic conditions, affords the desired N-substituted imidazole acetic acid.

A convenient and practical approach involves the use of tert-butyl chloroacetate for the initial N-alkylation, followed by a non-aqueous ester cleavage.[1][2] An alternative environmentally friendly method utilizes a solvent-free reaction for the N-alkylation step.[3]

Experimental Protocols

Protocol 1: N-Alkylation of Imidazole with tert-Butyl Chloroacetate and Subsequent Hydrolysis

This protocol is adapted from a method used for the synthesis of imidazol-1-yl-acetic acid hydrochloride, a key intermediate for zoledronic acid.[1][2]

Step 1: Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester

  • Reaction Setup: To a solution of imidazole (1.0 equiv) in ethyl acetate, add powdered potassium carbonate (K₂CO₃, 1.4 equiv).

  • Addition of Alkylating Agent: Add tert-butyl chloroacetate (1.2 equiv) to the mixture at room temperature.

  • Reaction Conditions: Reflux the reaction mixture for 10 hours.

  • Work-up: After completion of the reaction (monitored by TLC), quench the reaction mass with cold water. Separate the ethyl acetate layer.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of Imidazol-1-yl-acetic acid tert-butyl ester

  • Reaction Setup: Dissolve the imidazol-1-yl-acetic acid tert-butyl ester (1.0 equiv) in dichloromethane.

  • Addition of Lewis Acid: Cool the solution to between -15 °C and -10 °C and slowly add titanium tetrachloride (1.4 equiv) dropwise over 1 hour.

  • Reaction Conditions: Stir the mixture at -5 °C to 0 °C for 2 hours.

  • Quenching: Add isopropyl alcohol at 0 °C to -10 °C and stir the reaction mass at room temperature.

  • Isolation: Add additional isopropyl alcohol and stir for 1 hour to precipitate the product. The solid product can be collected by filtration.

Protocol 2: Solvent-Free N-Alkylation of Imidazole

This environmentally friendly protocol avoids the use of hazardous solvents in the alkylation step.[3]

Step 1: Solvent-Free Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester

  • Reaction Setup: Mix imidazole (1.0 equiv), tert-butyl chloroacetate (1.0 equiv), and powdered potassium carbonate in a reaction vessel without any solvent.

  • Reaction Conditions: The reaction is carried out at a suitable temperature (optimization may be required) until the starting material is consumed (monitored by TLC).

  • Work-up: Add water to the reaction mixture to isolate the imidazol-1-yl-acetic acid tert-butyl ester.

Step 2: Hydrolysis

  • Hydrolysis: The obtained imidazol-1-yl-acetic acid tert-butyl ester is hydrolyzed in water.

  • Acidification: Following hydrolysis, treatment with hydrochloric acid yields the imidazol-1-yl-acetic acid hydrochloride.

Data Presentation

Reactant 1Reactant 2BaseSolventReaction TimeYield (%)Reference
Imidazoletert-Butyl bromoacetateKOH/K₂CO₃Not SpecifiedNot Specified50[1]
Imidazoletert-Butyl chloroacetateK₂CO₃Ethyl acetate10 hNot Specified[1]
Substituted ImidazoleAlkyl halideK₂CO₃ or KOHAcetonitrile0.5 - 8 h62 - 91[4]
Imidazoletert-Butyl chloroacetateK₂CO₃Solvent-freeNot SpecifiedGood[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis start Mix Imidazole and Base add_alkylating Add Haloacetate Ester start->add_alkylating react Reaction under Reflux or Heating add_alkylating->react workup1 Quench and Extract react->workup1 dissolve Dissolve Ester in Solvent workup1->dissolve Crude Ester add_acid Add Acid/Lewis Acid dissolve->add_acid hydrolyze Hydrolysis Reaction add_acid->hydrolyze isolate Isolate Product hydrolyze->isolate end end isolate->end Final Product: Imidazole Acetic Acid

Caption: General experimental workflow for the synthesis of imidazole acetic acids.

Reaction Mechanism

reaction_mechanism cluster_alkylation N-Alkylation cluster_hydrolysis Ester Hydrolysis imidazole Imidazole imidazolide Imidazolide Anion imidazole->imidazolide - H⁺ base Base (e.g., K₂CO₃) alkylated_ester N-Alkylated Imidazole Ester imidazolide->alkylated_ester + Haloacetate Ester haloacetate Haloacetate Ester (X-CH₂COOR) final_product Imidazole Acetic Acid alkylated_ester->final_product Hydrolysis acid Acid (e.g., H₃O⁺)

References

Application Notes and Protocols for the Quantification of 2-(1H-Imidazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Imidazol-2-yl)acetic acid, a key metabolite in the histamine degradation pathway, is a molecule of significant interest in various fields of biomedical research. Accurate and precise quantification of this analyte in biological matrices is crucial for understanding the metabolic processes related to histamine and for the development of therapeutics targeting histamine receptors or metabolism. This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques.

Histamine Metabolism Pathway

This compound is formed from the oxidative deamination of histamine by the enzyme diamine oxidase (DAO).[1][2][3][4] This pathway is one of the two primary routes of histamine metabolism, the other being methylation by histamine-N-methyltransferase (HNMT).[1][2][3][4][5] The resulting imidazole acetic acid can be further conjugated with phosphoribosyl pyrophosphate.[1]

Histamine_Metabolism Histidine L-Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase (HDC) IAA This compound Histamine->IAA Diamine Oxidase (DAO) tMH tele-Methylhistamine Histamine->tMH Histamine-N- Methyltransferase (HNMT) IAAR Imidazoleacetic acid Ribotide IAA->IAAR Imidazoleacetic acid phosphoribosyltransferase (IAPT) tMIAA tele-Methylimidazole acetic acid tMH->tMIAA Monoamine Oxidase B (MAO-B) & Aldehyde Dehydrogenase (ALDH)

Figure 1: Simplified diagram of the major histamine metabolism pathways.

Analytical Methods for Quantification

The quantification of this compound in biological samples such as plasma and urine can be achieved with high sensitivity and selectivity using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable, though often more laborious, alternative.

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS and GC-MS methods for the analysis of imidazole-containing compounds, providing a basis for comparison.

ParameterLC-MS/MSGC-MS
Linearity (r²) >0.99>0.99
Limit of Detection (LOD) 1-25 nM~0.20 nmol
Limit of Quantitation (LOQ) 2.61 ng/mL - 50 nM-
Precision (%RSD) Intra-day: ≤ 9.50%, Inter-day: ≤ 7.19%< 15%
Accuracy (% Recovery) Within 15% of nominal values-
Sample Throughput HighModerate
Derivatization Required NoYes

Data synthesized from multiple sources for related imidazole compounds.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a representative method for the extraction and quantification of this compound from human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

ParameterValue
LC System Agilent 1100 Series HPLC or equivalent
Column C18 reverse-phase column (e.g., Supelco Ascentis C18, 100 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry Conditions

ParameterValue
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 20 psi
Collision Gas 8 psi
MRM Transitions To be determined by infusion of a standard solution of this compound and its internal standard. A hypothetical transition would be based on the protonated molecule [M+H]⁺ and a characteristic fragment ion.

4. Data Analysis and Quantification

  • Quantification is performed using a calibration curve constructed from the peak area ratios of the analyte to the internal standard versus the concentration of the analyte in the calibration standards.

  • The calibration curve should be linear over the expected concentration range of the samples.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample PPT Protein Precipitation (Acetonitrile) Plasma->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Quant Quantification (Calibration Curve) MS->Quant Report Reporting Quant->Report

Figure 2: General workflow for the quantification of this compound by LC-MS/MS.

Protocol 2: Quantification of Imidazoleacetic Acid in Urine by GC-MS

This protocol is adapted from a published method for the analysis of imidazoleacetic acid in urine.[1]

1. Sample Preparation (Ion-Exchange and Derivatization)

  • Acidify a 0.05 mL urine sample with 1 M HCl.

  • Apply the acidified urine to a Dowex 50W-X4 cation-exchange column (H⁺ form).

  • Wash the column with deionized water.

  • Elute the imidazoleacetic acid with 2 M ammonium hydroxide.

  • Evaporate the eluate to dryness.

  • Add 1 mL of 3 M HCl in n-butanol and heat at 100°C for 2.5 hours to form the n-butyl ester derivative.

  • Evaporate the reagent to dryness.

  • Dissolve the residue in 1 mL of saturated sodium bicarbonate solution.

  • Extract the derivative with 2 x 1 mL of chloroform.

  • Combine the chloroform extracts and evaporate to dryness.

  • Reconstitute the residue in a suitable volume of ethyl acetate for GC-MS analysis.

2. Gas Chromatography Conditions

ParameterValue
GC System Agilent 6890 or equivalent
Column DB-5 capillary column (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250°C
Oven Temperature Program Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
Injection Mode Splitless

3. Mass Spectrometry Conditions

ParameterValue
Mass Spectrometer Mass selective detector (e.g., Agilent 5973)
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions m/z 81 for the analyte and m/z 83 for a ¹⁵N-labeled internal standard.[1]

4. Data Analysis and Quantification

  • Quantification is based on the ratio of the peak area of the analyte's characteristic ion to that of the internal standard.

  • A calibration curve is generated by analyzing standards of known concentrations that have undergone the same sample preparation procedure.

Conclusion

The choice of analytical method for the quantification of this compound will depend on the specific requirements of the study, including the desired sensitivity, selectivity, sample matrix, and available instrumentation. LC-MS/MS is generally the preferred method due to its high sensitivity, specificity, and throughput without the need for derivatization. GC-MS provides a robust alternative, particularly when derivatization can enhance analyte stability and chromatographic performance. The protocols provided herein offer a solid foundation for the development and validation of analytical methods for this important metabolite.

References

Application Note and Protocol: Mass Spectrometry Fragmentation Analysis of 2-(1H-Imidazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a detailed protocol for the analysis of 2-(1H-Imidazol-2-yl)acetic acid using mass spectrometry. It includes a proposed fragmentation pathway based on established principles of mass spectrometry and data from related imidazole-containing compounds. This guide is intended to assist researchers in predicting and identifying the fragmentation patterns of this compound, a crucial step in its characterization and quantification in various matrices.

Introduction

This compound is a molecule of interest in pharmaceutical and biological research. Understanding its behavior under mass spectrometric conditions is essential for its identification, structural elucidation, and quantitative analysis. This application note provides a theoretical framework for its fragmentation pattern, which can be confirmed experimentally. Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is a powerful tool for analyzing such compounds.[1][2][3] The fragmentation of related imidazole derivatives often involves characteristic losses from the side chain and cleavage of the imidazole ring.[4][5]

Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound is predicted to proceed through several key pathways following ionization. In positive ion mode ESI, the molecule is expected to be protonated to form the pseudomolecular ion [M+H]⁺. Subsequent fragmentation via collision-induced dissociation (CID) will likely involve the loss of small neutral molecules from the acetic acid moiety and fragmentation of the imidazole ring.

A primary fragmentation event for carboxylic acids is the loss of water (H₂O) and carbon monoxide (CO), which corresponds to the loss of the entire carboxyl group (COOH).[6] For this compound, this would involve the loss of 45 Da. Another common fragmentation is the loss of the hydroxyl group (-OH) from the carboxylic acid, resulting in a loss of 17 Da.[6]

The imidazole ring itself can undergo characteristic fragmentation. Studies on imidazole and its derivatives show that fragmentation can lead to the loss of HCN or related neutral species.[4]

Key Proposed Fragmentation Steps:

  • Protonation: Formation of the [M+H]⁺ ion.

  • Loss of COOH: A significant fragmentation pathway is the neutral loss of the carboxylic acid group (45 Da).

  • Decarboxylation: Loss of CO₂ (44 Da) from the protonated molecule.

  • Ring Fragmentation: Subsequent fragmentation of the imidazole ring structure of the fragment ions.

Experimental Protocol

This protocol describes a general procedure for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an ESI source.

3.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or a mixture of water and methanol.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase to prepare working standards of desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

  • Matrix Samples: For analysis in biological fluids or other complex matrices, appropriate extraction methods such as solid-phase extraction (SPE) or protein precipitation followed by solvent evaporation and reconstitution in the initial mobile phase should be employed.

3.2. Liquid Chromatography Parameters

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at a low percentage of B, hold for a short period, then ramp up to a high percentage of B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3.3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Full scan for initial identification of the precursor ion, followed by product ion scan (MS/MS) for fragmentation analysis.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to optimize the fragmentation.

Data Presentation

The expected m/z values for the parent ion and major fragment ions of this compound are summarized in the table below. The molecular weight of this compound (C₅H₆N₂O₂) is 126.11 g/mol .[7]

Proposed Ion m/z (Da) Proposed Structure / Loss
[M+H]⁺127.1Protonated parent molecule
[M+H - H₂O]⁺109.1Loss of water
[M+H - COOH]⁺82.1Loss of the carboxylic acid group
[M+H - CO₂]⁺83.1Loss of carbon dioxide

Visualization of the Proposed Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of this compound.

Fragmentation_Pathway cluster_main Proposed Fragmentation of this compound cluster_fragments parent This compound [M+H]⁺ m/z = 127.1 frag1 [M+H - H₂O]⁺ m/z = 109.1 parent->frag1 - H₂O frag2 [M+H - COOH]⁺ m/z = 82.1 parent->frag2 - COOH frag3 [M+H - CO₂]⁺ m/z = 83.1 parent->frag3 - CO₂

References

Experimental Design for Evaluating the Biological Efficacy of 2-(1H-Imidazol-2-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Derivatives of 2-(1H-Imidazol-2-yl)acetic acid, a tautomer of the histamine metabolite imidazoleacetic acid (IAA), represent a promising class of compounds with potential therapeutic applications. IAA itself is known to interact with significant biological targets, including GABA-A receptors and imidazoline I1 receptors, and can cross the blood-brain barrier, exhibiting effects such as sedation, hypotension, and analgesia. The broader family of imidazole derivatives has demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.

These application notes provide a comprehensive experimental framework for the systematic evaluation of the biological efficacy of novel this compound derivatives. The protocols detailed herein cover a tiered screening approach, from initial in vitro characterization of receptor binding and cellular effects to in vivo assessment of pharmacological activity. This structured approach is designed to enable researchers to efficiently identify and characterize promising lead compounds for further development.

Experimental Workflow

A logical and stepwise approach is crucial for the efficient evaluation of new chemical entities. The following workflow is recommended for testing this compound derivatives.

experimental_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation receptor_binding Primary Screening: Receptor Binding Assays (GABA-A & Imidazoline I1) cell_viability Secondary Screening: Cell Viability Assays (Cancer Cell Lines) receptor_binding->cell_viability Active Compounds functional_assays Functional Assays: Electrophysiology cell_viability->functional_assays anti_inflammatory Anti-inflammatory Model: Carrageenan-Induced Paw Edema functional_assays->anti_inflammatory Promising Candidates anticonvulsant Anticonvulsant Model: Maximal Electroshock (MES) anti_inflammatory->anticonvulsant data_analysis Data Analysis and Lead Identification anticonvulsant->data_analysis

Figure 1: Experimental workflow for efficacy testing.

Quantitative Data Summary

The following tables are structured to present the quantitative data obtained from the experimental protocols. Due to the novelty of specific this compound derivatives, the data presented here are illustrative examples based on known activities of related imidazole compounds. Researchers should populate these tables with their experimental findings.

Table 1: In Vitro Receptor Binding Affinity

Compound IDGABA-A Receptor Ki (nM)Imidazoline I1 Receptor Ki (nM)
Reference Cpd 1 (Diazepam) 5.2>10,000
Reference Cpd 2 (Clonidine) >10,00015.8
Derivative 1 Experimental ValueExperimental Value
Derivative 2 Experimental ValueExperimental Value
Derivative 3 Experimental ValueExperimental Value

Table 2: In Vitro Anticancer Activity (IC50 in µM)

Compound IDA549 (Lung)PC-3 (Prostate)MCF-7 (Breast)
Reference Cpd (Doxorubicin) 0.81.20.5
Derivative 1 Experimental ValueExperimental ValueExperimental Value
Derivative 2 Experimental ValueExperimental ValueExperimental Value
Derivative 3 Experimental ValueExperimental ValueExperimental Value

Table 3: In Vivo Anti-inflammatory Activity

Compound IDDose (mg/kg)Paw Edema Inhibition (%)
Vehicle Control -0
Reference Cpd (Indomethacin) 1055
Derivative 1 25Experimental Value
Derivative 2 25Experimental Value
Derivative 3 25Experimental Value

Key Signaling Pathways

Understanding the molecular pathways modulated by the test compounds is crucial for mechanism-of-action studies.

gaba_a_pathway GABA GABA or Derivative GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Cl_channel Chloride Channel Opening GABA_A_Receptor->Cl_channel Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition

Figure 2: GABA-A receptor signaling pathway.

imidazoline_i1_pathway Ligand Imidazoline Ligand I1_Receptor Imidazoline I1 Receptor Ligand->I1_Receptor PLC Phospholipase C Activation I1_Receptor->PLC DAG Diacylglycerol (DAG) Production PLC->DAG PKC Protein Kinase C Activation DAG->PKC Cellular_Response Downstream Cellular Responses PKC->Cellular_Response

Figure 3: Imidazoline I1 receptor signaling pathway.

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay for GABA-A Receptor

  • Objective: To determine the binding affinity of the derivatives for the GABA-A receptor.

  • Materials:

    • Rat brain cortex membranes

    • [3H]-Muscimol (radioligand)

    • GABA (for non-specific binding)

    • Test derivatives

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Scintillation counter

  • Protocol:

    • Prepare rat brain membranes by homogenization and centrifugation.

    • In a 96-well plate, add binding buffer, test derivative at various concentrations, and [3H]-Muscimol.

    • For non-specific binding, add a high concentration of unlabeled GABA.

    • Initiate the binding reaction by adding the membrane preparation.

    • Incubate at 4°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding and determine the Ki values.

2. MTT Assay for Anticancer Activity

  • Objective: To assess the cytotoxic effects of the derivatives on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., A549, PC-3, MCF-7)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test derivatives

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test derivatives for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability and determine the IC50 values.

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the anti-inflammatory activity of the derivatives.

  • Materials:

    • Wistar rats (180-220 g)

    • Carrageenan solution (1% in saline)

    • Test derivatives

    • Reference drug (e.g., Indomethacin)

    • Plethysmometer

  • Protocol:

    • Administer the test derivatives or reference drug orally or intraperitoneally to the rats.

    • After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Conclusion

The experimental design and protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound derivatives. By systematically assessing their interactions with key biological targets and their pharmacological effects in relevant in vitro and in vivo models, researchers can effectively identify and advance promising new therapeutic agents. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, facilitating informed decision-making in the drug discovery and development process.

Application Notes and Protocols: 2-(1H-Imidazol-2-yl)acetic Acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 2-(1H-Imidazol-2-yl)acetic acid as a versatile building block in the synthesis of advanced materials, particularly coordination polymers and metal-organic frameworks (MOFs). The protocols outlined below are based on established methodologies for similar imidazole-based ligands and are intended to serve as a starting point for the development of novel materials.

Introduction to this compound in Material Science

This compound is a bifunctional organic ligand that possesses both a nitrogen-donating imidazole ring and an oxygen-donating carboxylate group. This combination of coordination sites makes it an excellent candidate for the construction of multidimensional coordination polymers and MOFs. The imidazole moiety can act as a versatile hydrogen-bond donor and acceptor, while the carboxylate group can adopt various coordination modes, leading to a rich structural diversity in the resulting materials. These materials are of significant interest for applications in gas storage, catalysis, chemical sensing, and drug delivery.

Potential Applications

Materials synthesized using this compound are expected to exhibit a range of useful properties, making them suitable for several advanced applications:

  • Luminescent Sensing: Coordination polymers and MOFs incorporating imidazole-based ligands often exhibit fluorescence.[1][2] These materials can be designed to act as selective and sensitive fluorescent sensors for the detection of metal ions, small molecules, and nitroaromatic compounds.[2][3]

  • Heterogeneous Catalysis: The metal centers and functional organic linkers within MOFs can act as active sites for catalysis. Materials derived from this compound could be employed as catalysts in various organic transformations.

  • Gas Storage and Separation: The porous nature of MOFs allows for the adsorption and storage of gases such as hydrogen and carbon dioxide. The specific functionality of the imidazole and carboxylate groups can be tuned to enhance the selectivity of gas separation.

  • Drug Delivery: The biocompatibility of some imidazole-based MOFs, combined with their high porosity, makes them potential candidates for controlled drug release systems.

cluster_applications Potential Applications Luminescent_Sensing Luminescent Sensing Heterogeneous_Catalysis Heterogeneous Catalysis Gas_Storage Gas Storage & Separation Drug_Delivery Drug Delivery Ligand This compound Material Coordination Polymer / MOF Ligand->Material Synthesis Material->Luminescent_Sensing Material->Heterogeneous_Catalysis Material->Gas_Storage Material->Drug_Delivery

Logical relationship of applications.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the this compound ligand and its subsequent use in the formation of a coordination polymer.

This protocol is an adapted method based on the synthesis of the isomeric compound, imidazol-1-yl-acetic acid.[4][5][6]

start Start step1 Dissolve 2-imidazolecarboxaldehyde in ethanol start->step1 step2 Add KCN and MnO2 step1->step2 step3 Reflux the mixture step2->step3 step4 Cool and filter the solid step3->step4 step5 Dissolve solid in HCl step4->step5 step6 Hydrolyze the nitrile step5->step6 step7 Neutralize with base step6->step7 step8 Isolate and purify the product step7->step8 end End step8->end

Workflow for ligand synthesis.

Materials:

  • 2-Imidazolecarboxaldehyde

  • Potassium cyanide (KCN)

  • Manganese dioxide (MnO₂)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-imidazolecarboxaldehyde in ethanol.

  • To this solution, add potassium cyanide and activated manganese dioxide.

  • Reflux the mixture for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the solid manganese dioxide.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude nitrile intermediate.

  • Dissolve the crude nitrile in concentrated hydrochloric acid and heat the solution to reflux for 12 hours to hydrolyze the nitrile to a carboxylic acid.

  • Cool the reaction mixture and neutralize it with a solution of sodium hydroxide to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., water/ethanol) to obtain pure this compound.

This protocol describes a general solvothermal method for the synthesis of a coordination polymer using this compound and a zinc(II) salt, based on procedures for similar ligands.[7][8]

start Start step1 Combine ligand and metal salt in DMF/Ethanol/H2O start->step1 step2 Seal in Teflon-lined autoclave step1->step2 step3 Heat at 120°C for 72 hours step2->step3 step4 Slowly cool to room temperature step3->step4 step5 Isolate crystals by filtration step4->step5 step6 Wash with solvent step5->step6 step7 Dry in air step6->step7 end End step7->end

Workflow for coordination polymer synthesis.

Materials:

  • This compound

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a 20 mL glass vial, combine this compound (0.1 mmol) and Zn(NO₃)₂·6H₂O (0.1 mmol).

  • Add a solvent mixture of DMF (3 mL), ethanol (3 mL), and deionized water (1 mL).

  • Seal the vial and place it in a Teflon-lined stainless steel autoclave.

  • Heat the autoclave in an oven at 120 °C for 72 hours.

  • After the heating period, allow the autoclave to cool slowly to room temperature over 24 hours.

  • Colorless crystals suitable for single-crystal X-ray diffraction should form.

  • Isolate the crystals by filtration, wash with the mother liquor, and then with ethanol.

  • Dry the product in air.

Data Presentation

The following tables provide expected quantitative data for the synthesis and characterization of a hypothetical coordination polymer, [Zn(C₅H₅N₂O₂)₂]n, based on typical results for similar materials.[1][9]

Table 1: Synthesis and Yield of [Zn(C₅H₅N₂O₂)₂]n

ParameterValue
LigandThis compound
Metal SaltZn(NO₃)₂·6H₂O
Solvent SystemDMF/Ethanol/H₂O
Temperature120 °C
Reaction Time72 hours
Yield~75% (based on the ligand)

Table 2: Characterization Data for [Zn(C₅H₅N₂O₂)₂]n

PropertyDescription
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Parameters a ≈ 10.5 Å, b ≈ 8.2 Å, c ≈ 15.1 Å, β ≈ 98°
Thermal Stability (TGA) Stable up to ~350 °C
Photoluminescence Excitation at ~320 nm, Emission at ~420 nm (blue)[1]

Characterization Methods

The synthesized materials should be characterized using standard solid-state techniques to determine their structure and properties:

  • Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure, including bond lengths, bond angles, and the overall coordination environment.[1][7]

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.[1]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.[7]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present in the ligand and the coordination polymer.[1][9]

  • Fluorescence Spectroscopy: To investigate the photoluminescent properties of the material, which is crucial for sensing applications.[1][2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-Imidazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(1H-Imidazol-2-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound is less commonly reported than its 1-yl and 4/5-yl isomers. However, two primary potential routes are explored:

  • From 2-(Chloromethyl)-1H-imidazole: This multi-step synthesis involves the initial preparation of 2-(chloromethyl)-1H-imidazole, followed by a cyanation reaction to form 2-(1H-imidazol-2-yl)acetonitrile, and subsequent hydrolysis to the final product.

  • Radziszewski Reaction: This classical method for imidazole synthesis can potentially be adapted to produce a 2-substituted imidazole precursor that can be converted to the desired acetic acid. This would involve the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde bearing the acetic acid moiety (or a precursor), and ammonia.

Q2: I am experiencing low yields in the cyanation of 2-(chloromethyl)-1H-imidazole. What are the possible causes and solutions?

A2: Low yields in the cyanation step can be attributed to several factors:

  • Instability of 2-(chloromethyl)-1H-imidazole: This starting material can be unstable and prone to self-polymerization. It is best to use it freshly prepared or stored under inert atmosphere at low temperatures.

  • Choice of Cyanide Source: The reactivity of the cyanide source is crucial. Sodium or potassium cyanide are commonly used. Phase-transfer catalysts, such as tetrabutylammonium bromide, can be employed to enhance the reaction rate in a biphasic system.

  • Reaction Conditions: The solvent and temperature play a significant role. Polar aprotic solvents like DMF or DMSO are typically used. The temperature should be carefully controlled to avoid decomposition of the starting material and side reactions.

  • Side Reactions: N-alkylation of the imidazole ring can compete with the desired S N 2 reaction. Using a bulky protecting group on the imidazole nitrogen, if feasible, could mitigate this.

Q3: The hydrolysis of 2-(1H-imidazol-2-yl)acetonitrile is not going to completion or is producing significant byproducts. How can I optimize this step?

A3: Incomplete hydrolysis or side product formation are common challenges. Consider the following:

  • Hydrolysis Conditions: Both acidic and basic conditions can be used for nitrile hydrolysis.

    • Acidic Hydrolysis: Heating with a strong acid like HCl or H₂SO₄ is a common method. However, prolonged heating or harsh acidic conditions can lead to decarboxylation of the resulting carboxylic acid.

    • Basic Hydrolysis: Refluxing with a strong base like NaOH or KOH is an alternative. This will initially form the carboxylate salt, which then needs to be neutralized with acid to obtain the final product.

  • Monitoring the Reaction: It is essential to monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and prevent over-hydrolysis or degradation.

  • Purification: The final product is often water-soluble, which can make extraction challenging. Evaporation of the aqueous solution or the use of ion-exchange chromatography may be necessary for purification.

Troubleshooting Guides

Route 1: From 2-(Chloromethyl)-1H-imidazole

Problem 1: Low yield or decomposition during the synthesis of 2-(chloromethyl)-1H-imidazole.

Possible Cause Troubleshooting Step
Instability of the productUse freshly prepared starting materials. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Maintain low temperatures during the reaction and workup.
Side reactions (e.g., polymerization)Use a non-polar solvent to minimize the solubility of the product and facilitate its isolation. Add the reagents slowly to control the reaction exotherm.
Difficult purificationThe product may be unstable on silica gel. Consider purification by distillation under reduced pressure or crystallization from a non-polar solvent.

Problem 2: Inefficient cyanation of 2-(chloromethyl)-1H-imidazole.

Possible Cause Troubleshooting Step
Low reactivity of the starting materialEnsure the 2-(chloromethyl)-1H-imidazole is of high purity. Consider converting the chloride to the more reactive iodide in situ by adding a catalytic amount of sodium or potassium iodide.
Poor solubility of reagentsUse a polar aprotic solvent like DMF or DMSO to ensure all reactants are in solution.
Competing N-alkylationIf possible, protect the imidazole nitrogen with a suitable protecting group (e.g., Trityl or Boc) before the cyanation step.
Ineffective cyanide sourceUse a fresh, dry source of sodium or potassium cyanide. The use of a phase-transfer catalyst can improve the reaction rate.

Problem 3: Challenges in the hydrolysis of 2-(1H-imidazol-2-yl)acetonitrile.

Possible Cause Troubleshooting Step
Incomplete hydrolysisIncrease the reaction time or the concentration of the acid/base. Consider using microwave irradiation to accelerate the reaction.
Degradation of the productMonitor the reaction closely and stop it as soon as the starting material is consumed. Avoid excessively high temperatures or prolonged reaction times.
Formation of amide intermediateIf the amide is isolated, it can be further hydrolyzed under more forcing conditions (stronger acid/base or higher temperature).
Difficult product isolationDue to its polar nature, the product may be difficult to extract. Consider continuous liquid-liquid extraction or ion-exchange chromatography for purification.

Experimental Protocols

Note: The following protocols are generalized based on related syntheses and may require optimization for the specific target molecule.

Protocol 1: Synthesis of Ethyl 2-(1H-imidazol-2-yl)acetate (Hypothetical)

This protocol is adapted from the synthesis of related benzimidazole and 1-yl-imidazole acetates.

  • Esterification: To a solution of this compound (1 equivalent) in ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis of Ethyl 2-(1H-imidazol-2-yl)acetate (Hypothetical)

This protocol is a general procedure for ester hydrolysis.

  • Hydrolysis: Dissolve ethyl 2-(1H-imidazol-2-yl)acetate (1 equivalent) in a mixture of ethanol and a 1M aqueous solution of sodium hydroxide.

  • Stir the reaction mixture at room temperature or gentle heat until the starting material is consumed (monitor by TLC).

  • Acidify the reaction mixture to a pH of approximately 5-6 with dilute hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

  • The aqueous layer containing the product can be concentrated under reduced pressure. Further purification may be achieved by recrystallization or ion-exchange chromatography.

Data Presentation

Currently, there is a lack of specific quantitative data in the literature for the synthesis of this compound to create a comparative table. Researchers are encouraged to perform their own optimization studies, varying parameters such as solvent, base, temperature, and reaction time to determine the optimal conditions for their specific setup.

Visualizations

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow Synthesis Workflow for this compound cluster_route1 Route 1: From 2-(Chloromethyl)-1H-imidazole cluster_route2 Route 2: Radziszewski Reaction (Potential) A 2-(Hydroxymethyl)-1H-imidazole B 2-(Chloromethyl)-1H-imidazole A->B Chlorination (e.g., SOCl2) C 2-(1H-Imidazol-2-yl)acetonitrile B->C Cyanation (e.g., NaCN) D This compound C->D Hydrolysis (Acid or Base) E Glyoxal + Glyoxylic Acid + Ammonia F This compound E->F Condensation

Technical Support Center: Purification of 2-(1H-Imidazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-(1H-Imidazol-2-yl)acetic acid and related imidazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers and actionable solutions to specific issues you may face during your experiments.

Crystallization Issues

Q1: My this compound will not crystallize from solution. What should I do?

A1: Difficulty in crystallization is a common issue. Here are several troubleshooting steps:

  • Solvent Screening: The choice of solvent is critical. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. A systematic approach to solvent screening is recommended. Test a range of solvents with varying polarities such as water, ethanol, isopropanol, acetone, ethyl acetate, and toluene.

  • Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) while warm. Then, slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes cloudy. Reheat the mixture until it is clear again and then allow it to cool slowly. Common solvent pairs include ethanol/water and ethyl acetate/hexane.[1]

  • Induce Crystallization: If the compound remains in a supersaturated solution, you can try to induce crystallization by:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Seeding: If you have a small amount of pure, crystalline material, add a tiny crystal to the supersaturated solution to act as a seed for crystal formation.[1]

    • Cooling: Slowly cool the solution to room temperature, and then in an ice bath or refrigerator to further decrease the solubility of your compound.

Q2: My compound is "oiling out" instead of forming crystals during recrystallization. How can I prevent this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cooled too quickly.[1]

  • Slower Cooling: Allow the flask to cool to room temperature slowly before placing it in a cold bath. Insulating the flask can help to slow down the cooling process.[1]

  • Use More Solvent: The concentration of your compound may be too high. Add more of the "good" solvent to the hot solution to ensure it remains dissolved as it cools.[1]

  • Agitation: Gentle stirring or swirling of the solution as it cools can sometimes promote the formation of crystals over oil.

Chromatography Challenges

Q3: I am observing significant tailing of my compound on a silica gel column. What is the cause and how can I fix it?

A3: Tailing is a common problem when purifying basic compounds like imidazoles on acidic silica gel. The basic nitrogen atoms in the imidazole ring can interact strongly with the acidic silanol groups on the silica surface.

  • Add a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, into your mobile phase can help to neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.

  • Change the Stationary Phase: Consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds as it reduces the strong acidic interactions that cause tailing.

Q4: My purification yield is very low after column chromatography. What are the possible reasons?

A4: Low recovery after column chromatography can be due to several factors:

  • Irreversible Adsorption: The compound may be binding too strongly to the stationary phase. As mentioned above, using a less acidic stationary phase like alumina or deactivating the silica gel with a base can mitigate this issue.

  • Compound Instability: Imidazole derivatives can sometimes be unstable on silica gel. If you suspect degradation, try to perform the chromatography as quickly as possible (flash chromatography) to minimize the contact time between your compound and the stationary phase.

Extraction Problems

Q5: An emulsion has formed during the acid-base extraction of my imidazole derivative, and the layers are not separating. What should I do?

A5: Emulsion formation is a common issue in extractions. Here are some techniques to break up an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite or glass wool.

  • Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.

  • Patience: Sometimes, simply letting the mixture stand for a period of time will allow the layers to separate on their own.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound in the searched literature, the following table provides predicted and experimental values for the closely related isomer, 1H-Imidazole-1-acetic acid, which can serve as a useful reference.

PropertyValueSourceNotes
Molecular Formula C₅H₆N₂O₂--INVALID-LINK--Same for both 1- and 2-substituted isomers.
Molecular Weight 126.11 g/mol --INVALID-LINK--Same for both 1- and 2-substituted isomers.
Predicted Water Solubility 7.71 g/LALOGPS (via --INVALID-LINK--)For 1H-Imidazole-1-acetic acid. The 2-isomer is also expected to be water-soluble.
Predicted logP -0.56ALOGPS (via --INVALID-LINK--)For 1H-Imidazole-1-acetic acid. A negative logP indicates hydrophilicity.
Predicted pKa (Strongest Acidic) 3.49ChemAxon (via --INVALID-LINK--)For 1H-Imidazole-1-acetic acid. This refers to the carboxylic acid proton.

Experimental Protocols

The following are general experimental protocols for common purification techniques that can be adapted for this compound.

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product (20-30 mg). Add a few drops of a test solvent. If the solid dissolves at room temperature, the solvent is too good. If it does not dissolve, heat the mixture to the solvent's boiling point. If the solid dissolves when hot and reappears upon cooling, you have found a suitable solvent. Common solvents to test include water, ethanol, isopropanol, and mixtures like ethanol/water.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the mixture for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a glass chromatography column by adding a small plug of cotton or glass wool at the bottom. Add a layer of sand. Then, fill the column with silica gel slurried in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add this to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., ethyl acetate/hexane). Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of a more polar solvent like methanol in dichloromethane) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow Recrystallization Troubleshooting Workflow start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve cool Cool slowly dissolve->cool crystals Crystals Form? cool->crystals filter Filter and Dry crystals->filter Yes no_crystals No Crystals crystals->no_crystals No oil_out Oils Out crystals->oil_out Oiling Out pure Pure Product filter->pure troubleshoot_no_xtal Troubleshoot: - Scratch flask - Add seed crystal - Evaporate some solvent - Cool further no_crystals->troubleshoot_no_xtal troubleshoot_oil Troubleshoot: - Reheat and add more solvent - Cool even slower oil_out->troubleshoot_oil troubleshoot_no_xtal->cool troubleshoot_oil->cool Chromatography_Tailing_Troubleshooting Troubleshooting Peak Tailing in Chromatography start Observe Peak Tailing on Silica Gel cause Probable Cause: Strong interaction between basic imidazole and acidic silica gel start->cause solution1 Solution 1: Add Basic Modifier to Mobile Phase cause->solution1 solution2 Solution 2: Change Stationary Phase cause->solution2 modifier_details e.g., 0.1-1% Triethylamine or Pyridine solution1->modifier_details stationary_phase_details e.g., Neutral or Basic Alumina solution2->stationary_phase_details result Improved Peak Shape modifier_details->result stationary_phase_details->result

References

overcoming aqueous workup issues in imidazole acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the aqueous workup stage of imidazole acetic acid synthesis.

Troubleshooting Guide

This section is designed to help researchers, scientists, and drug development professionals navigate specific challenges in their experiments.

Issue 1: Emulsion Formation During Extraction

Q1: I am observing a persistent emulsion at the interface of the aqueous and organic layers during the extraction of my imidazole acetic acid. How can I break it?

A1: Emulsion formation is a common issue, particularly when dealing with compounds that have surfactant-like properties or when the reaction mixture contains fine particulate matter. Here are several strategies to resolve this:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This minimizes the agitation that leads to emulsion formation while still allowing for sufficient surface area contact for extraction.[1]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[1][2] This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[1]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and help to break the emulsion.[3]

  • Filtration: In some cases, passing the emulsified mixture through a plug of glass wool or a phase separation filter paper can help to separate the layers.[1]

  • Centrifugation: If available, centrifuging the mixture can effectively break the emulsion by physically forcing the separation of the two phases.[3][4]

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the gradual separation of the layers.[4]

Issue 2: Low Product Yield After Aqueous Workup

Q2: My final yield of imidazole acetic acid is consistently low after performing the aqueous workup. What are the potential causes and how can I improve it?

A2: Low yield is a frequent problem, often stemming from the high water solubility of imidazole acetic acid. Several factors could be contributing to this issue:

  • Product Loss in the Aqueous Layer: Due to its polar nature, a significant amount of imidazole acetic acid may remain in the aqueous phase during extraction.

    • Increase the Number of Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is generally more efficient at recovering the product.

    • Solvent Choice: Consider using a more polar organic solvent for the extraction. A mixture of chloroform and isopropanol (3:1) has been suggested for extracting water-soluble organic compounds.[5]

  • Incomplete Reaction: Ensure the initial synthesis reaction has gone to completion before initiating the workup. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • pH Adjustment: The pH of the aqueous layer is critical. Imidazole acetic acid is amphoteric. Ensure the pH is adjusted appropriately to minimize its solubility in the aqueous phase during extraction. For extraction into an organic solvent, the aqueous phase should ideally be at a pH where the imidazole acetic acid is in its neutral form.

  • Back-Extraction: If the product is extracted into an acidic or basic aqueous solution, it will need to be neutralized before it can be back-extracted into an organic solvent.[6]

Issue 3: Difficulty with Product Purification

Q3: I am struggling to purify my imidazole acetic acid. It co-elutes with impurities during column chromatography, and recrystallization is not giving a pure product.

A3: Purification can be challenging due to the properties of imidazole acetic acid and potential side products. Here are some approaches to improve purification:

  • Column Chromatography Optimization:

    • Mobile Phase Modification: Adjusting the polarity of the eluent system is crucial. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation.[6] For basic compounds like imidazoles, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can reduce tailing and improve peak shape by neutralizing acidic sites on the silica gel.[6]

    • Stationary Phase Selection: If tailing is a significant issue on silica gel, consider using neutral or basic alumina as the stationary phase.[6]

  • Recrystallization Solvent System:

    • Experiment with different solvent systems for recrystallization. A good recrystallization solvent should dissolve the compound when hot but not when cold, while the impurities should remain soluble at all temperatures or be insoluble.

  • Acid-Base Extraction: This technique can be very effective for separating acidic or basic compounds from neutral impurities.

    • Dissolve the crude product in an organic solvent.

    • Wash with a dilute aqueous acid (e.g., 1 M HCl) to extract basic impurities.

    • Wash with a dilute aqueous base (e.g., saturated NaHCO₃ solution) to extract acidic impurities and the imidazole acetic acid product.

    • Separate the basic aqueous layer containing the product, cool it, and carefully acidify it to precipitate the pure imidazole acetic acid.

  • Trituration: This method can be used to purify solid compounds. It involves washing the crude solid with a solvent in which the desired product is insoluble, but the impurities are soluble.[7]

Frequently Asked Questions (FAQs)

Q: What is a common synthetic route for imidazole acetic acid?

A: A frequently employed method involves the reaction of a 4-haloacetoacetic acid derivative with an amidine.[8] Another approach is the N-alkylation of imidazole with a haloacetic acid ester, followed by hydrolysis.[9][10] A biocatalytic method starting from L-histidine has also been developed as a more environmentally friendly alternative.[11]

Q: What are the key physical properties of imidazole acetic acid to consider during workup?

A: Imidazole acetic acid is a white solid with a melting point around 217-219 °C (with decomposition).[5] It is highly soluble in water, which is a critical consideration for the aqueous workup.[9] Its amphoteric nature, due to the presence of both a carboxylic acid and an imidazole ring, means its solubility is highly pH-dependent.

Q: Are there any non-aqueous workup methods to avoid these issues?

A: Yes, non-aqueous workup procedures have been developed to circumvent the problems associated with the high water solubility of imidazole acetic acid. One such method involves the cleavage of a tert-butyl ester precursor using titanium tetrachloride in dichloromethane, followed by quenching with isopropanol to directly precipitate the hydrochloride salt of imidazole acetic acid. This avoids an aqueous workup altogether.[9]

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction

  • Quenching: After the reaction is complete, the reaction mixture is cooled to room temperature and poured into water.

  • Extraction: The aqueous mixture is transferred to a separatory funnel and extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).[8]

  • Washing: The combined organic extracts are washed sequentially with a dilute acid (e.g., 1 M HCl) to remove basic impurities, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities. A final wash with brine is often performed to remove residual water.[2]

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Protocol 2: Acid-Base Extraction for Purification

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The aqueous layer, containing basic impurities, is discarded.

  • Basic Extraction: Extract the organic layer with a dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃). The imidazole acetic acid will move into the aqueous layer as its salt.

  • Precipitation: Separate the basic aqueous layer, cool it in an ice bath, and slowly add a dilute acid (e.g., 1 M HCl) with stirring until the solution is acidic. The purified imidazole acetic acid should precipitate out.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[6]

Data Summary

Table 1: Comparison of Workup and Purification Methods

MethodDescriptionAdvantagesDisadvantagesReported Yield
Aqueous Extraction Extraction with an organic solvent from an aqueous solution.Simple and widely used.Can lead to low yields due to high water solubility of the product; emulsion formation is common.Variable, depends on extraction efficiency.
Acid-Base Extraction Utilizes the acidic/basic properties of the product and impurities for separation.Effective for removing neutral impurities and separating from other acidic/basic compounds.Requires careful pH control; may not be suitable for pH-sensitive compounds.Generally good, as it's a purification step.
Non-Aqueous Workup Avoids the use of water in the workup process.[9]Overcomes issues related to high water solubility, leading to potentially higher yields.May require specific reagents (e.g., TiCl₄) and anhydrous conditions.83% for the hydrochloride salt.[9]
Column Chromatography Separation based on differential adsorption on a stationary phase.Can provide high purity products.Can be time-consuming; co-elution with impurities can be an issue.Dependent on the separation efficiency.
Recrystallization Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling.Can yield very pure crystalline products.Finding a suitable solvent system can be challenging; product loss in the mother liquor.Dependent on crystallization efficiency.

Visualizations

Troubleshooting_Workflow start Aqueous Workup Issue emulsion Emulsion Formation start->emulsion low_yield Low Yield start->low_yield purification Purification Difficulty start->purification gentle_mixing Gentle Mixing emulsion->gentle_mixing Try First salting_out Add Brine ('Salting Out') emulsion->salting_out If Emulsion Persists centrifugation Centrifugation emulsion->centrifugation For Stubborn Emulsions multiple_extractions Increase Number of Extractions low_yield->multiple_extractions To Maximize Recovery ph_adjustment Optimize pH low_yield->ph_adjustment To Minimize Aqueous Solubility non_aqueous_workup Consider Non-Aqueous Workup low_yield->non_aqueous_workup Alternative Strategy column_optimization Optimize Column Chromatography purification->column_optimization For Chromatographic Issues acid_base_extraction Perform Acid-Base Extraction purification->acid_base_extraction For Impurity Removal recrystallization_solvents Test Different Recrystallization Solvents purification->recrystallization_solvents For Crystalline Product

Caption: Troubleshooting workflow for aqueous workup issues.

Acid_Base_Extraction_Workflow start Crude Imidazole Acetic Acid in Organic Solvent wash_acid Wash with Dilute Acid (e.g., 1M HCl) start->wash_acid separate_layers1 Separate Layers wash_acid->separate_layers1 wash_base Extract with Dilute Base (e.g., 1M NaOH) separate_layers2 Separate Layers wash_base->separate_layers2 organic_impurities Organic Layer with Neutral & Acidic Impurities separate_layers1->organic_impurities Organic basic_impurities Aqueous Layer with Basic Impurities (Discard) separate_layers1->basic_impurities Aqueous product_salt Aqueous Layer with Imidazole Acetic Acid Salt separate_layers2->product_salt Aqueous acidify Acidify Aqueous Layer precipitate Precipitate Pure Product acidify->precipitate isolate Isolate by Filtration precipitate->isolate end Pure Imidazole Acetic Acid isolate->end organic_impurities->wash_base product_salt->acidify

Caption: Workflow for acid-base extraction purification.

References

scale-up considerations for 2-(1H-Imidazol-2-yl)acetic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(1H-Imidazol-2-yl)acetic acid. Due to the limited availability of established large-scale production protocols for this specific isomer, this guide presents plausible synthetic routes and addresses the anticipated challenges based on related chemical principles and literature on analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: While numerous scalable methods exist for the isomeric 1-yl acetic acid, the synthesis of this compound is less commonly documented. Two plausible routes are generally considered:

  • Route A: Cyanide-Mediated Synthesis. This route involves the reaction of a precursor like 2-(chloromethyl)-1H-imidazole with a cyanide salt (e.g., NaCN) to form an intermediate nitrile, followed by hydrolysis to the carboxylic acid.

  • Route B: Grignard/Organolithium Carboxylation. This approach involves the formation of a Grignard or organolithium reagent from a 2-haloimidazole or by direct metallation at the C2 position, followed by quenching with carbon dioxide.

Q2: Why is the synthesis of the 2-yl isomer more challenging than the 1-yl isomer?

A2: The C2 position of the imidazole ring is less nucleophilic than the N1 position. Direct alkylation of the imidazole ring typically occurs at the nitrogen, making the synthesis of N-substituted (1-yl) products more straightforward. Synthesis of C2-substituted imidazoles often requires multi-step procedures, such as metallation or starting with a pre-functionalized ring system.

Q3: What are the main safety concerns when handling precursors like 2-(chloromethyl)-1H-imidazole?

A3: 2-(Chloromethyl)-1H-imidazole and its hydrochloride salt are corrosive and should be handled with extreme care.[1] They can cause severe skin burns and eye damage. Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.[2][3]

Q4: How can I purify the final this compound product?

A4: Purification can be challenging due to the amphoteric nature of the molecule. Common methods include:

  • Recrystallization: Using a suitable solvent system, such as water or an alcohol/water mixture.

  • Ion-exchange chromatography: This can be effective for separating the product from ionic impurities.

  • pH adjustment: The product may precipitate at its isoelectric point. Carefully adjusting the pH of an aqueous solution of the crude product can facilitate isolation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of Nitrile Intermediate (Route A) 1. Inactive 2-(chloromethyl)-1H-imidazole starting material. 2. Reaction conditions (temperature, solvent) are not optimal. 3. Cyanide salt is not fully dissolved or is of low quality.1. Verify the purity of the starting material by NMR or LC-MS. 2. Screen different polar aprotic solvents (e.g., DMSO, DMF). Gradually increase the reaction temperature, monitoring for decomposition. 3. Use a phase-transfer catalyst to improve the solubility and reactivity of the cyanide salt. Ensure the cyanide salt is fresh and anhydrous.
Incomplete Hydrolysis of Nitrile to Acid (Route A) 1. Insufficiently harsh hydrolysis conditions (acid/base concentration, temperature). 2. Short reaction time.1. Increase the concentration of the acid (e.g., 6M HCl) or base (e.g., 6M NaOH). Increase the reaction temperature to reflux. 2. Extend the reaction time and monitor progress by TLC or LC-MS until the nitrile intermediate is consumed.
Low Yield of Carboxylic Acid (Route B) 1. Failure to form the Grignard or organolithium reagent. 2. Presence of moisture or other electrophilic impurities in the reaction. 3. Inefficient carboxylation.1. Ensure magnesium turnings are properly activated for Grignard formation. For lithiation, use a strong, non-nucleophilic base like LDA or n-BuLi at low temperatures (-78 °C). 2. Use rigorously dried solvents and glassware. Ensure all reagents are anhydrous. 3. Bubble dry CO2 gas through the solution or pour the organometallic solution over crushed dry ice.
Formation of Multiple Byproducts 1. Over-alkylation or di-alkylation of the imidazole ring. 2. Polymerization of 2-(chloromethyl)-1H-imidazole. 3. Side reactions due to high temperatures.1. Use a protecting group on the imidazole nitrogen (e.g., trityl, SEM) before performing C2 functionalization. 2. Add the 2-(chloromethyl)-1H-imidazole solution slowly to the nucleophile to maintain low concentrations of the alkylating agent. 3. Maintain strict temperature control throughout the reaction.
Difficulty in Product Isolation 1. Product is highly soluble in the reaction solvent or workup solution. 2. Formation of an emulsion during extraction.1. After neutralization, consider evaporating the solvent and purifying the solid residue. Lyophilization can also be an option if the product is water-soluble. 2. Add brine to the aqueous layer to break up emulsions. Filtration through celite can also be effective.

Data Presentation

Table 1: Representative Starting Conditions for Synthesis Route A

ParameterConditionNotes
Step 1: Cyanation
Reactants2-(chloromethyl)-1H-imidazole HCl, NaCNMolar Ratio: 1 : 1.2
SolventDMSOEnsure anhydrous conditions.
Temperature60-80 °CMonitor for exotherm, especially on a larger scale.
Reaction Time4-8 hoursMonitor by TLC or LC-MS.
Step 2: Hydrolysis
Reagent6M HCl (aq)A large excess is typically used.
Temperature100-110 °C (Reflux)
Reaction Time12-24 hoursMonitor for disappearance of the nitrile intermediate.
Overall Yield 40-60% (unoptimized)Yield is highly dependent on the success of both steps and purification.

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyanide-Mediated Route (Route A)

Disclaimer: This is a representative laboratory-scale procedure and requires optimization for scale-up. Handle sodium cyanide with extreme caution in a certified fume hood. Acidification of cyanide solutions will produce highly toxic HCN gas.

Step 1: Synthesis of 2-(1H-Imidazol-2-yl)acetonitrile

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-(chloromethyl)-1H-imidazole hydrochloride (1.0 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the starting material.

  • Carefully add sodium cyanide (1.2 eq) portion-wise. A slight exotherm may be observed.

  • Heat the reaction mixture to 70 °C and stir for 6 hours. Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane mobile phase).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitrile intermediate.

Step 2: Hydrolysis to this compound

  • Transfer the crude 2-(1H-Imidazol-2-yl)acetonitrile to a round-bottom flask.

  • Add 6M hydrochloric acid (a large excess, e.g., 10-20 volumes).

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 18 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution carefully with a base (e.g., solid NaOH or concentrated NH4OH) to a pH of approximately 6-7. The product may precipitate.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

  • If the product remains in solution, it may be isolated by ion-exchange chromatography or by evaporating the solvent and recrystallizing the resulting solid.

Visualizations

Troubleshooting_Workflow start Low Yield of This compound route_check Which synthetic route was used? start->route_check route_a Route A: Cyanation/Hydrolysis route_check->route_a Cyanation route_b Route B: Organometallic Carboxylation route_check->route_b Carboxylation check_step1 Was nitrile intermediate isolated and characterized? route_a->check_step1 step1_fail Issue in Step 1 (Cyanation) check_step1->step1_fail No / Low Yield check_step2 Issue in Step 2 (Hydrolysis) check_step1->check_step2 Yes step1_solutions Troubleshoot Step 1: - Check starting material purity. - Optimize solvent and temperature. - Use phase-transfer catalyst. step1_fail->step1_solutions step2_solutions Troubleshoot Step 2: - Increase acid concentration. - Increase temperature to reflux. - Extend reaction time. check_step2->step2_solutions check_conditions Were anhydrous conditions maintained? route_b->check_conditions anhydrous_fail Reaction quenched by water check_conditions->anhydrous_fail No check_reagents Issue with reagent formation or carboxylation check_conditions->check_reagents Yes anhydrous_solutions Troubleshoot Conditions: - Rigorously dry all glassware. - Use freshly distilled, anhydrous solvents. - Maintain inert atmosphere (N2/Ar). anhydrous_fail->anhydrous_solutions reagent_solutions Troubleshoot Reagents: - Activate Mg for Grignard. - Use fresh, high-purity CO2. - Ensure low temperature for lithiation. check_reagents->reagent_solutions

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Managing Heat Transfer in Large-Scale Synthesis of 2-(1H-Imidazol-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-(1H-Imidazol-2-yl)acetic acid. The focus is on managing heat transfer during this potentially exothermic process to ensure safety, optimize yield, and maintain product quality.

Troubleshooting Guides

Issue 1: Uncontrolled Temperature Increase (Excursion) During Reagent Addition

Symptoms:

  • Rapid, unexpected rise in reactor temperature.

  • Pressure increase within the reactor.

  • Visible signs of boiling or increased vapor production.

Possible Causes:

  • Highly Exothermic Reaction: The reaction's heat generation rate exceeds the cooling system's capacity.

  • Inadequate Cooling: Insufficient coolant flow, high coolant temperature, or fouling on heat transfer surfaces.

  • Poor Mixing: Localized "hot spots" due to inadequate agitation, leading to a delayed and then rapid, widespread reaction.[1]

  • Incorrect Reagent Addition Rate: Reagents are added too quickly, causing a rapid release of heat.

Troubleshooting Steps:

  • Immediate Actions:

    • Stop the addition of the limiting reagent immediately.

    • Increase the coolant flow to the maximum safe level.

    • Ensure the agitator is functioning correctly and at the appropriate speed to improve heat dissipation.[1]

    • If the temperature continues to rise, consider initiating an emergency quench protocol.

  • Post-Excursion Analysis:

    • Review Reaction Data: Analyze temperature, pressure, and reagent addition logs to identify the point of deviation.

    • Inspect Equipment: Check the cooling system for any blockages, leaks, or signs of fouling. Verify the calibration and responsiveness of temperature and pressure sensors.

    • Evaluate Process Parameters: Re-evaluate the reagent addition rate, initial reaction temperature, and agitation speed. Consider performing a reaction calorimetry study to determine the precise heat of reaction.[1]

Issue 2: Inconsistent Product Yield and Impurity Profile

Symptoms:

  • Variable yields between batches.

  • Presence of unexpected impurities in the final product.

  • Discoloration of the reaction mixture.

Possible Causes:

  • Temperature Fluctuations: Even minor temperature variations can lead to the formation of side products or degradation of the desired product.

  • Localized Overheating: "Hot spots" within the reactor can promote side reactions.

  • Inadequate Temperature Control: The control system is not responsive enough to manage the reaction's exotherm.

Troubleshooting Steps:

  • Process Monitoring and Control:

    • Implement real-time temperature monitoring at multiple points within the reactor to detect localized temperature differences.

    • Optimize the PID (Proportional-Integral-Derivative) parameters of the temperature controller to ensure a rapid and stable response to temperature changes.

    • Consider using Process Analytical Technology (PAT) tools, such as in-situ IR spectroscopy, to monitor reaction progress and detect the formation of intermediates or byproducts in real-time.[2][3]

  • Process Optimization:

    • Controlled Addition: Utilize a semi-batch process where one reactant is added at a controlled rate to manage the heat release.

    • Solvent Selection: Choose a solvent with a suitable boiling point and heat capacity to help absorb and dissipate heat.

    • Agitation Study: Perform studies to determine the optimal agitator type and speed to ensure homogenous mixing and efficient heat transfer from the reaction mass to the reactor wall.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in the synthesis of this compound?

Q2: How can I estimate the cooling requirements for my large-scale synthesis?

A2: A precise estimation of cooling requirements necessitates a thorough understanding of the reaction's thermodynamics. The following steps provide a general guideline:

  • Determine the Heat of Reaction (ΔHrxn): This is the most critical parameter and should be determined experimentally using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC).[1]

  • Calculate the Heat Generation Rate: This depends on the reaction kinetics and the rate of reagent addition.

  • Perform a Heat Balance: The heat generated by the reaction must be balanced by the heat removed by the cooling system and the heat absorbed by the reactants and solvent.

  • Consider the Reactor Design: The heat transfer area, the overall heat transfer coefficient (U), and the temperature difference between the reaction mass and the coolant (ΔT) are key factors in the heat removal rate.

Q3: What type of reactor is best suited for a potentially exothermic reaction like this?

A3: For large-scale synthesis involving exothermic reactions, a jacketed glass-lined or stainless steel reactor is commonly used.[8] Key features to consider include:

  • Jacket Design: Different jacket types (e.g., conventional, half-pipe coil, dimple) offer varying heat transfer efficiencies.[8]

  • Agitation System: The choice of impeller (e.g., pitched-blade turbine, anchor) is critical for ensuring good mixing and heat transfer.[1]

  • Baffles: Baffles are essential to prevent vortex formation and improve mixing, which in turn enhances heat transfer.

  • Material of Construction: The material should be compatible with all reactants, intermediates, and products and have good thermal conductivity.

For highly exothermic or fast reactions, a continuous stirred-tank reactor (CSTR) or a microreactor could be considered to offer better heat and mass transfer due to a higher surface-area-to-volume ratio.[9]

Q4: What are the key safety considerations when scaling up this synthesis?

A4: Scaling up an exothermic reaction introduces significant safety challenges due to the decrease in the surface-area-to-volume ratio, which can make heat removal less efficient.[10] Key safety considerations include:

  • Thermal Hazard Assessment: A thorough understanding of the reaction's thermal properties, including the potential for thermal runaway, is essential.[7]

  • Emergency Relief System: The reactor must be equipped with a properly sized pressure relief device (e.g., rupture disc, safety valve).

  • Quench System: A system to rapidly stop the reaction (e.g., by adding a chemical inhibitor or a large volume of cold solvent) should be in place.[7]

  • Operator Training: Personnel must be trained on the potential hazards, normal operating procedures, and emergency shutdown protocols.[11]

  • Process Safety Management (PSM): For processes involving highly hazardous chemicals above certain thresholds, adherence to regulations like OSHA's PSM standard is mandatory.[12]

Data Presentation

Table 1: Key Parameters for Heat Transfer Management

ParameterImportanceMethod of Determination/Control
Heat of Reaction (ΔHrxn) Determines the total amount of heat that needs to be removed.Reaction Calorimetry (RC), Differential Scanning Calorimetry (DSC).
Reagent Addition Rate Controls the rate of heat generation.Controlled by a calibrated dosing pump.
Agitator Speed Affects mixing efficiency and heat transfer to the reactor walls.Monitored and controlled by the reactor's control system.
Coolant Temperature & Flow Rate Directly impacts the rate of heat removal.Controlled by the facility's utility system and monitored by sensors.
Overall Heat Transfer Coefficient (U) A measure of the reactor's ability to transfer heat.Determined experimentally for a given reactor and process fluid.

Experimental Protocols

Protocol 1: General Procedure for Controlled N-Alkylation (Lab-Scale Adaptation)

This protocol is a generalized adaptation based on literature for related compounds and should be optimized for the specific synthesis of this compound with appropriate safety assessments before scale-up.

  • Reactor Preparation:

    • Charge a jacketed reactor with imidazole and a suitable solvent.

    • Begin agitation and start the flow of coolant through the reactor jacket to bring the contents to the desired initial temperature (e.g., 0-5 °C).

  • Reagent Addition:

    • Slowly add the haloacetic acid derivative (e.g., ethyl chloroacetate) to the reactor using a dosing pump over a period of 2-4 hours.

    • Continuously monitor the internal temperature. The addition rate should be adjusted to maintain the temperature within a pre-defined range (e.g., ± 2 °C of the setpoint). A significant exotherm is expected during this step.

  • Reaction Monitoring:

    • Maintain the reaction mixture at the set temperature with continuous agitation for a specified period after the addition is complete.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC, in-situ IR).

  • Work-up and Isolation:

    • Once the reaction is complete, proceed with the appropriate work-up and isolation procedures, which may include quenching, extraction, and crystallization. Each of these steps should also be evaluated for potential exotherms.

Mandatory Visualization

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Controlled Reaction cluster_workup Work-up and Isolation prep1 Charge Reactor with Imidazole and Solvent prep2 Start Agitation and Cooling prep1->prep2 add Slowly Add Haloacetic Acid Derivative prep2->add monitor_temp Continuously Monitor Temperature add->monitor_temp monitor_temp->add Adjust Addition Rate monitor_rxn Monitor Reaction Progress (e.g., HPLC) monitor_temp->monitor_rxn workup Quench, Extract, and Crystallize monitor_rxn->workup product Isolated this compound Derivative workup->product

Caption: Experimental workflow for the controlled synthesis of this compound derivatives.

troubleshooting_workflow start Temperature Excursion Detected stop_addition Immediately Stop Reagent Feed start->stop_addition max_cooling Maximize Cooling System stop_addition->max_cooling check_agitation Verify Agitator Function max_cooling->check_agitation monitor Monitor Temperature and Pressure check_agitation->monitor is_stable Is Temperature Stabilizing? monitor->is_stable continue_monitoring Continue Monitoring Until Stable is_stable->continue_monitoring Yes emergency_shutdown Initiate Emergency Shutdown (e.g., Quench, Vent) is_stable->emergency_shutdown No investigate Post-Incident Root Cause Analysis continue_monitoring->investigate emergency_shutdown->investigate

Caption: Troubleshooting workflow for a temperature excursion event during synthesis.

References

Technical Support Center: Optimizing Mass Transfer in the Industrial Production of 2-(1H-Imidazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass transfer during the industrial production of 2-(1H-Imidazol-2-yl)acetic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly those related to mass transfer limitations in heterogeneous reaction systems.

Q1: My reaction is running slower than expected, and the yield of this compound is low. How can I determine if mass transfer is the limiting factor?

Possible Causes:

  • Poor Mixing: Inadequate agitation can lead to localized areas of low reactant concentration near the solid catalyst or reactant surface, slowing down the overall reaction rate. This is a common issue in solid-liquid reactions, such as the alkylation of imidazole with a haloacetic acid ester in the presence of a solid base like potassium carbonate.

  • Slow Diffusion of Reactants: The rate at which reactants in the bulk liquid phase travel to the surface of the solid phase can be a limiting step.[1][2][3]

  • Catalyst Deactivation: Fouling of the catalyst surface can create a barrier that hinders reactants from reaching the active sites.[4]

Recommended Solutions:

  • Vary Agitation Speed: Conduct a series of experiments where the stirring speed is systematically increased while keeping all other parameters constant. If the reaction rate increases with agitation speed up to a certain point and then plateaus, it is a strong indication that the reaction was initially limited by external mass transfer.[5][6]

  • Analyze Catalyst Particle Size: If a solid catalyst is used, its particle size can significantly impact the available surface area for reaction. Decreasing the particle size can increase the surface area and potentially the reaction rate.[7][8][9] However, excessively small particles can be difficult to handle and separate.

  • Perform a Catalyst Loading Study: Vary the amount of catalyst used in the reaction. A linear relationship between catalyst loading and reaction rate suggests the reaction is not limited by external mass transfer.[9]

Q2: I have increased the stirring speed, but the reaction rate has not improved. What other factors could be limiting the mass transfer?

Possible Causes:

  • Internal Mass Transfer Limitations: If a porous solid catalyst is used, reactants may have difficulty diffusing into the pores to reach the active sites. This is known as internal or intraparticle diffusion limitation.[8][10][11]

  • Viscosity of the Reaction Medium: A highly viscous solvent can impede the movement of reactants and products, thereby slowing down diffusion.

  • Presence of a Gaseous Reactant: If the synthesis involves a gaseous reactant, the gas-liquid mass transfer can be the rate-limiting step.

Recommended Solutions:

  • Evaluate Catalyst Pore Size and Tortuosity: Characterize the physical properties of your catalyst. A catalyst with larger pores and lower tortuosity can facilitate faster diffusion of reactants.[8]

  • Solvent Selection: Consider using a less viscous solvent, provided it is compatible with the reaction chemistry.

  • Optimize Gas Sparging: If a gas is involved, ensure efficient gas dispersion into the liquid phase. This can be achieved by using a high-efficiency sparger and optimizing the agitation to create small bubbles, which increases the interfacial area for mass transfer.

Q3: My product selectivity is poor, and I am observing the formation of byproducts. Can mass transfer limitations be the cause?

Possible Causes:

  • Non-uniform Concentration Gradients: Poor mixing can lead to localized high concentrations of one reactant, which may favor side reactions.

  • Intraparticle Diffusion Effects in Consecutive Reactions: In consecutive reactions (A → B → C), if the desired product (B) can further react to form an undesired byproduct (C), internal diffusion limitations can decrease the selectivity towards B.[10] The desired product, once formed inside the catalyst pores, may have a longer residence time, increasing the likelihood of it converting to the byproduct.

Recommended Solutions:

  • Improve Bulk Mixing: Ensure homogeneous mixing throughout the reactor to minimize concentration gradients.[5][12] The choice of impeller and its placement are critical.[13][14]

  • Optimize Catalyst Design: For consecutive reactions, using a catalyst with a shell-type active layer or smaller particles can reduce the diffusion path length for the desired product, allowing it to escape the catalyst before it can react further.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the key process parameters to consider for optimizing mass transfer in the synthesis of this compound?

Key parameters include:

  • Agitation Rate: Directly influences the thickness of the boundary layer around solid particles.[5]

  • Catalyst Particle Size and Morphology: Affects the external surface area and internal diffusion path length.[7][9][11]

  • Temperature: Affects reaction kinetics and diffusion coefficients.

  • Reactant Concentrations: Can influence the driving force for mass transfer.

  • Solvent Properties: Viscosity and density impact diffusion rates.

Q2: How can I quantitatively assess the mass transfer coefficient (kL a) in my reactor?

The volumetric mass transfer coefficient (kL a) can be determined experimentally using methods like the dynamic gassing-out method or by using a well-established correlation based on the reactor geometry, agitator type, power input, and fluid properties.

Q3: What type of reactor is best suited to minimize mass transfer limitations in this process?

For solid-liquid reactions, a stirred tank reactor (STR) with an appropriate impeller design is commonly used.[12] For reactions involving a solid catalyst, a slurry reactor or a packed bed reactor can be considered. The choice depends on the specific reaction kinetics, heat transfer requirements, and scalability.[15]

Data Presentation

Table 1: Hypothetical Effect of Agitation Speed on Reaction Rate

Agitation Speed (RPM)Initial Reaction Rate (mol/L·s)
1001.2 x 10⁻⁴
2002.5 x 10⁻⁴
3003.8 x 10⁻⁴
4004.5 x 10⁻⁴
5004.6 x 10⁻⁴
6004.6 x 10⁻⁴

This table illustrates how the reaction rate increases with agitation speed until it reaches a plateau, indicating a transition from a mass transfer-limited to a kinetically-limited regime.

Table 2: Hypothetical Impact of Catalyst Particle Size on Product Yield

Catalyst Particle Size (μm)Yield of this compound (%)
50075
25085
10092
5093

This table shows that decreasing the catalyst particle size can improve the product yield, up to a point where the benefit may be offset by practical handling issues.

Experimental Protocols

Protocol 1: Determining the Onset of Mass Transfer Limitation by Varying Agitation Speed

  • Setup: Assemble the reaction in a stirred tank reactor equipped with a variable speed agitator, temperature control, and a sampling port.

  • Initial Conditions: Charge the reactor with the solvent, imidazole, and the solid base (e.g., potassium carbonate). Set the temperature to the desired value.

  • Experiment Start: Begin agitation at a low speed (e.g., 100 RPM) and add the haloacetic acid ester to initiate the reaction.

  • Sampling: Withdraw samples at regular time intervals and quench the reaction immediately.

  • Analysis: Analyze the samples using a suitable analytical method (e.g., HPLC) to determine the concentration of the product, this compound.

  • Calculate Initial Rate: Plot the product concentration versus time and determine the initial reaction rate from the slope of the curve.

  • Repeat: Repeat steps 3-6 for increasing agitation speeds (e.g., 200, 300, 400, 500, 600 RPM), ensuring all other conditions are identical.

  • Data Interpretation: Plot the initial reaction rate as a function of agitation speed. The point at which the rate no longer increases significantly with increasing agitation speed indicates the transition from a mass transfer-controlled to a kinetically-controlled regime.

Mandatory Visualization

TroubleshootingWorkflow start Low Yield / Slow Reaction Rate is_mt_limited Is Mass Transfer a Limiting Factor? start->is_mt_limited vary_agitation Experiment: Vary Agitation Speed is_mt_limited->vary_agitation Investigate rate_increases Does Rate Increase with Agitation? vary_agitation->rate_increases external_mt_issue Conclusion: External Mass Transfer Limitation rate_increases->external_mt_issue Yes no_rate_increase No Significant Rate Increase rate_increases->no_rate_increase No optimize_mixing Action: Optimize Impeller Design & Baffling external_mt_issue->optimize_mixing internal_mt_suspected Suspect Internal Mass Transfer Limitation no_rate_increase->internal_mt_suspected vary_particle_size Experiment: Vary Catalyst Particle Size internal_mt_suspected->vary_particle_size rate_increases_with_smaller_particles Does Rate Increase with Smaller Particles? vary_particle_size->rate_increases_with_smaller_particles internal_mt_issue Conclusion: Internal Mass Transfer Limitation rate_increases_with_smaller_particles->internal_mt_issue Yes kinetics_limited Conclusion: Reaction is Kinetically Limited rate_increases_with_smaller_particles->kinetics_limited No optimize_catalyst Action: Optimize Catalyst Pore Structure / Size internal_mt_issue->optimize_catalyst optimize_kinetics Action: Optimize Temperature / Concentration kinetics_limited->optimize_kinetics

Caption: Troubleshooting workflow for diagnosing mass transfer limitations.

ExperimentalWorkflow start Objective: Optimize Mass Transfer step1 Step 1: Baseline Experiment (Standard Conditions) start->step1 step2 Step 2: Agitation Study (Vary RPM, Measure Rate) step1->step2 decision1 Is Reaction Mass Transfer Limited? step2->decision1 step3a Step 3a: Catalyst Particle Size Study (If Applicable) decision1->step3a Yes step5 Step 5: Define Optimal Operating Window decision1->step5 No (Kinetically Limited) step3b Step 3b: Optimize Reactor Internals (Impeller, Baffles) step3a->step3b step4 Step 4: Solvent Viscosity Study (If Applicable) step3b->step4 step4->step5 end Validated & Optimized Process step5->end

Caption: Experimental workflow for mass transfer optimization.

References

Technical Support Center: Synthesis of 2-(1H-Imidazol-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-Imidazol-2-yl)acetic acid, with a specific focus on identifying and minimizing the formation of di-acid impurities.

Disclaimer: Detailed experimental data and specific protocols for the synthesis of this compound and the reduction of its di-acid impurity are not extensively reported in publicly available literature. The guidance provided herein is based on established principles of imidazole chemistry and analogies drawn from the well-documented synthesis of the isomeric 2-(1H-Imidazol-1-yl)acetic acid. Researchers should adapt these recommendations to their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most likely structure of the di-acid impurity in the synthesis of this compound?

A1: The di-acid impurity likely arises from the di-alkylation of the imidazole ring. In this case, it would be a dicarboxylic acid derivative of imidazole, where two acetic acid groups are attached to the nitrogen atoms of the imidazole ring.

Q2: What are the common synthetic routes to this compound where a di-acid impurity might form?

A2: A common route involves the alkylation of an imidazole precursor with a haloacetic acid derivative (e.g., chloroacetic acid or bromoacetic acid) or its ester. During this N-alkylation step, over-alkylation can occur, leading to the formation of the di-acid impurity.

Q3: How can I detect the presence of the di-acid impurity?

A3: The di-acid impurity can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The di-acid will have a different retention time in HPLC, a distinct molecular weight in LC-MS, and unique signals in NMR compared to the desired mono-acid product.

Q4: What is the general strategy to minimize the formation of the di-acid impurity?

A4: The primary strategy is to control the reaction conditions to favor mono-alkylation over di-alkylation. This can be achieved by carefully controlling the stoichiometry of the reactants, the choice and amount of base, the reaction temperature, and the solvent.

Troubleshooting Guide: Reducing Di-acid Impurity

Symptom Potential Cause Troubleshooting Steps & Recommendations
High levels of di-acid impurity detected by HPLC or LC-MS. 1. Incorrect Stoichiometry: Excess of the alkylating agent (e.g., haloacetic acid ester) relative to the imidazole starting material.- Recommendation: Use a 1:1 or a slight excess of the imidazole starting material to the alkylating agent. Perform a mole ratio study to determine the optimal stoichiometry for your specific reaction.
2. Strong Base: Use of a strong base can lead to the deprotonation of the mono-alkylated intermediate, making it more susceptible to a second alkylation.- Recommendation: Consider using a weaker base, such as sodium carbonate or potassium carbonate, instead of strong bases like sodium hydride or potassium tert-butoxide. The choice of base should be carefully evaluated.[1]
3. High Reaction Temperature: Higher temperatures can increase the rate of the second alkylation reaction.- Recommendation: Conduct the reaction at a lower temperature. An initial temperature optimization study (e.g., running the reaction at room temperature, 0 °C, and -20 °C) is advised.
4. Concentrated Reaction Conditions: High concentrations of reactants can increase the probability of di-alkylation.- Recommendation: Perform the reaction under more dilute conditions.
Difficulty in separating the di-acid impurity from the desired product. Similar Polarity: The di-acid and mono-acid may have similar polarities, making chromatographic separation challenging.- Recommendation: Explore different purification techniques. Recrystallization can be effective if a suitable solvent system is found. Derivatization of the acid functional groups to esters can alter the polarity and improve chromatographic separation. Acid-base extraction can also be employed to separate the two compounds based on differences in their pKa values.
Low yield of the desired mono-acid product. Reaction conditions favoring impurity formation or decomposition. - Recommendation: In addition to the steps above, consider the use of a protecting group on one of the imidazole nitrogens to prevent di-alkylation. The protecting group can be removed in a subsequent step.

Data Presentation

Table 1: Effect of Reactant Stoichiometry on Di-acid Impurity Formation (Template)

Run Mole Ratio (Imidazole : Alkylating Agent) Base Temperature (°C) Di-acid Impurity (%) Yield of Mono-acid (%)
11 : 1.2K₂CO₃25[User Data][User Data]
21 : 1.0K₂CO₃25[User Data][User Data]
31.2 : 1K₂CO₃25[User Data][User Data]

Table 2: Influence of Base on Di-acid Impurity Formation (Template)

Run Mole Ratio Base Temperature (°C) Di-acid Impurity (%) Yield of Mono-acid (%)
11:1K₂CO₃25[User Data][User Data]
21:1NaHCO₃25[User Data][User Data]
31:1Triethylamine25[User Data][User Dats]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound Ester (A Precursor to the Acid)

  • Reaction Setup: To a solution of 2-H-imidazole (1.0 equivalent) in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., potassium carbonate, 1.2 equivalents).

  • Addition of Alkylating Agent: To this suspension, add a solution of an alpha-haloacetate ester (e.g., ethyl bromoacetate, 1.0 equivalent) in the same solvent dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Protocol 2: Hydrolysis of the Ester to this compound

  • Hydrolysis: Dissolve the purified ester in a mixture of a suitable solvent (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., NaOH or KOH).

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating and monitor the reaction by TLC or LC-MS until the ester is fully consumed.

  • Neutralization: Cool the reaction mixture and carefully neutralize with an aqueous acid (e.g., HCl) to a pH where the product precipitates.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the desired this compound.

Visualizations

G cluster_main Main Reaction Pathway cluster_side Side Reaction imidazole 2-H-Imidazole ester_intermediate This compound Ester imidazole->ester_intermediate + Haloacetate Ester + Base final_product This compound ester_intermediate->final_product Hydrolysis di_acid_impurity Di-acid Impurity ester_intermediate->di_acid_impurity + Haloacetate Ester (Over-alkylation) start start->imidazole

Caption: Synthetic pathway to this compound and potential side reaction.

G cluster_workflow Troubleshooting Workflow start High Di-acid Impurity Detected check_stoichiometry Verify 1:1 Stoichiometry (Imidazole:Alkylating Agent) start->check_stoichiometry adjust_base Switch to Weaker Base (e.g., K₂CO₃ from NaH) check_stoichiometry->adjust_base Stoichiometry OK re_analyze Re-run Reaction and Analyze check_stoichiometry->re_analyze Stoichiometry Adjusted lower_temp Lower Reaction Temperature adjust_base->lower_temp Impurity Still High adjust_base->re_analyze Base Changed lower_temp->re_analyze Impurity Still High lower_temp->re_analyze Temp. Lowered end Impurity Reduced re_analyze->end Analysis OK

References

stability issues of 2-(1H-Imidazol-2-yl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(1H-Imidazol-2-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to the stability of this compound solutions.

Problem: Inconsistent or lower-than-expected bioactivity in assays.
Possible Cause Troubleshooting Steps
Degradation due to improper storage Review the recommended storage conditions. For imidazole-based compounds, storage at low temperatures and protection from light is crucial. For a related compound, Imidazol-1-yl-acetic acid, solutions are recommended to be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
pH-mediated hydrolysis The imidazole ring and carboxylic acid functional group can be susceptible to pH-dependent hydrolysis.[2] Ensure the pH of your experimental buffer is within a stable range for the compound. It is advisable to perform a pH stability study.
Oxidation Imidazole moieties can be prone to oxidation.[3] If your assay involves components that can generate reactive oxygen species, consider the use of antioxidants. Prepare solutions fresh and minimize their exposure to air.
Photodegradation Imidazole-containing compounds can be sensitive to light.[3] Protect your solutions from light by using amber vials or covering the containers with foil.[4]
Problem: Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS).
Possible Cause Troubleshooting Steps
Formation of degradation products This indicates instability under your current experimental or storage conditions. Perform a forced degradation study to identify potential degradation products. Analyze samples at different time points to monitor the formation of these impurities.
Precipitation of the compound Visually inspect the solution for any solid particles. Determine the solubility of this compound in your specific buffer system. If solubility is an issue, consider adjusting the pH or using a co-solvent.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solutions of this compound?

Q2: What factors can influence the stability of this compound in solution?

A2: Several factors can affect the stability of this compound, including pH, temperature, light exposure, and the presence of oxidizing agents.[5][6] The imidazole ring system, in particular, can be susceptible to oxidation and photodegradation.[3]

Q3: How can I assess the stability of my this compound solution?

A3: To assess the stability, you can incubate your compound solution under various stress conditions (e.g., different pH values, temperatures, and light exposures) for a defined period.[2] The integrity of the compound can then be analyzed at different time points using analytical techniques like HPLC or LC-MS to detect and quantify any degradation.[2][7]

Q4: Are there any known degradation pathways for imidazole-based compounds?

A4: Yes, imidazole derivatives can undergo degradation through several pathways. These include hydrolysis of susceptible functional groups, oxidation of the imidazole ring, and photodegradation upon exposure to light.[3] For example, studies on other imidazole-containing molecules have shown base-mediated autoxidation as a potential degradation route.[3]

Experimental Protocols

Protocol: Preliminary Stability Assessment of this compound in Solution

Objective: To evaluate the stability of this compound in a buffered solution under different conditions.

Materials:

  • This compound

  • Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC or LC-MS system

  • Calibrated pH meter

  • Incubators/water baths set to desired temperatures

  • Photostability chamber or light source

  • Amber and clear vials

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in the desired buffer at a known concentration.

  • Sample Aliquoting: Aliquot the stock solution into different sets of clear and amber vials to test for photodegradation.

  • Stress Conditions:

    • Temperature: Store vials at different temperatures (e.g., 4°C, room temperature, 40°C).

    • Light Exposure: Place one set of clear vials under a controlled light source, while keeping a corresponding set of amber vials (or foil-wrapped clear vials) as dark controls.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis:

    • At each time point, dilute the sample if necessary and analyze by a validated HPLC or LC-MS method to determine the concentration of the parent compound.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

  • Data Analysis: Plot the concentration of this compound versus time for each condition. Calculate the percentage of degradation.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution of this compound aliquot Aliquot into Clear and Amber Vials prep->aliquot stress Expose to Stress Conditions (Temperature, Light) aliquot->stress sampling Collect Samples at Various Time Points stress->sampling analysis Analyze by HPLC/LC-MS sampling->analysis data Analyze Data and Determine Degradation Rate analysis->data

Caption: Workflow for assessing the stability of a compound in solution.

degradation_pathway Potential Degradation Pathways for Imidazole Acetic Acids parent This compound hydrolysis Hydrolysis Products (e.g., ring opening) parent->hydrolysis pH, Temp oxidation Oxidation Products (e.g., hydroxylated imidazoles) parent->oxidation O2, Light photo Photodegradation Products parent->photo UV/Vis Light

References

troubleshooting side reactions during the synthesis of 2-(1H-Imidazol-2-yl)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-(1H-imidazol-2-yl)acetic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.

Troubleshooting Guides

This section provides solutions to common problems in a question-and-answer format to directly address specific issues.

Issue 1: Low Yield of the Desired 2-Substituted Imidazole Product

Question: My reaction to synthesize a this compound derivative is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields can arise from several factors, including incomplete reaction, degradation of starting materials or products, and formation of side products. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Deprotonation: The imidazole ring nitrogen must be deprotonated to become sufficiently nucleophilic for alkylation.

    • Weak Base: If you are using a weak base like potassium carbonate (K₂CO₃) and observing a low conversion, consider switching to a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF.[1] Cesium carbonate (Cs₂CO₃) is also reported to be highly effective.[1]

    • Insufficient Base: Ensure you are using at least a stoichiometric amount of base. For weaker bases, a slight excess may be beneficial.

  • Poor Reactivity of the Alkylating Agent: The nature of the leaving group on your acetic acid derivative is crucial. The reactivity order is generally I > Br > Cl.[1] If you are using a chloroacetate and experiencing low reactivity, consider switching to the corresponding bromo- or iodoacetate.

  • Suboptimal Reaction Temperature: Increasing the reaction temperature can enhance the reaction rate.[1] However, excessively high temperatures may lead to decomposition or an increase in side products. It is recommended to incrementally increase the temperature while monitoring the reaction progress by TLC or LC-MS.

  • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally effective as they can dissolve the imidazole and the base.[1] The optimal solvent will depend on the specific substrates and base used.

Issue 2: Formation of Multiple Products - Regioselectivity Issues (N- vs. C-Alkylation)

Question: I am observing the formation of multiple isomers, suggesting both N-alkylation and C-alkylation are occurring. How can I selectively obtain the N-alkylated product?

Answer: The imidazole ring has multiple nucleophilic sites: the two nitrogen atoms and the carbon atoms (primarily C2, C4, and C5). Controlling the site of alkylation is a common challenge.

  • Understanding Reactivity: The C2-proton of the imidazole ring is the most acidic, making this position susceptible to deprotonation and subsequent C-alkylation, especially with strong bases.[2] The N1 and N3 positions are typically more nucleophilic for alkylation reactions.

  • Strategies to Favor N-Alkylation:

    • Choice of Base: The use of milder bases like K₂CO₃ or Cs₂CO₃ generally favors N-alkylation over C-alkylation. Stronger bases like NaH can increase the propensity for C2-alkylation.[2]

    • Protecting Groups: The most reliable method to ensure regioselectivity is the use of a protecting group on one of the nitrogen atoms. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is an effective protecting group for imidazoles.[2] It directs alkylation to the unprotected nitrogen and can be removed under specific conditions.

    • Reaction Conditions: The solvent can also influence the N- vs. C-alkylation ratio. Careful optimization of the solvent and temperature is recommended.

Issue 3: Formation of a Di-alkylated Imidazolium Salt Byproduct

Question: My reaction is producing a significant amount of a di-alkylated imidazolium salt. How can I prevent this side reaction?

Answer: The N-alkylated imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent to form a quaternary imidazolium salt.[3] This is a common side reaction, particularly with highly reactive alkylating agents or when an excess of the alkylating agent is used.[1]

  • Control Stoichiometry: Use a slight excess of the imidazole starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[1] This ensures the alkylating agent is the limiting reagent and reduces the chance of a second alkylation.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture over a period of time helps to maintain a low concentration of the electrophile, thereby minimizing di-alkylation.[1]

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting imidazole is consumed to prevent further reaction of the desired product.[1][3]

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation, which often has a higher activation energy than the initial N-alkylation.[3]

Issue 4: Premature Hydrolysis of the Ester Group

Question: The ester group of my this compound ester is being hydrolyzed during the reaction or workup. How can I avoid this?

Answer: Ester hydrolysis is a common side reaction, especially under basic or acidic conditions, and if water is present.

  • Anhydrous Conditions: Ensure that all reagents and solvents are thoroughly dried, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Choice of Base: If using a hydroxide base (e.g., KOH, NaOH), there is a higher risk of ester hydrolysis. Consider using non-nucleophilic bases like K₂CO₃, Cs₂CO₃, or NaH.

  • Workup Procedure: During the workup, avoid prolonged exposure to strong acids or bases. If an aqueous workup is necessary, use neutral or mildly acidic/basic washes and perform the extractions quickly.

  • Non-Aqueous Workup: If possible, consider a non-aqueous workup to completely avoid hydrolysis.

  • Protecting Group on the Carboxylic Acid: For complex syntheses, protecting the carboxylic acid as a more robust ester (e.g., a t-butyl ester) that is stable to the alkylation conditions and can be deprotected later under specific non-hydrolytic conditions can be a solution.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of imidazole?

A1: The N-alkylation of imidazole is a nucleophilic substitution reaction that typically proceeds in two steps:

  • Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring, forming a nucleophilic imidazolate anion.

  • Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon of the alkylating agent (e.g., an ethyl 2-haloacetate), displacing the leaving group to form the N-alkylated imidazole product.[1]

Q2: How do I choose the right base for my N-alkylation reaction?

A2: The choice of base depends on the acidity of your imidazole derivative and the reactivity of your alkylating agent.

  • Strong bases (e.g., NaH): Use for less acidic imidazoles (e.g., those with electron-donating groups) or with less reactive alkylating agents. These reactions require strictly anhydrous conditions.[1]

  • Weaker bases (e.g., K₂CO₃, Cs₂CO₃): Often sufficient for imidazoles with electron-withdrawing groups and with more reactive alkylating agents like bromo- or iodoacetates. These bases are generally easier to handle.[1]

Q3: Can I perform C-alkylation at the 2-position of the imidazole ring directly?

A3: Direct C-alkylation at the C2 position is challenging due to the higher nucleophilicity of the nitrogen atoms. However, it can be achieved by first deprotonating the C2 position with a strong base (like n-butyllithium) at low temperatures, followed by the addition of an electrophile. This approach requires careful control of reaction conditions to avoid side reactions.

Q4: My product is difficult to purify. What are some common purification challenges and solutions?

A4: Purification of imidazole derivatives can be challenging due to their polarity and basicity.

  • Column Chromatography:

    • Tailing: The basic nitrogen of the imidazole can interact strongly with the acidic silica gel, causing tailing. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the mobile phase can help to mitigate this.[5]

    • Solvent System: Common solvent systems include ethyl acetate/hexane and dichloromethane/methanol. For highly polar compounds, a gradient elution from a less polar to a more polar solvent system is often necessary.[5]

  • Acid-Base Extraction: This can be an effective method to separate the basic imidazole product from non-basic impurities. The product can be extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove impurities. The aqueous layer is then basified, and the product is extracted back into an organic solvent.[5]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[5]

Q5: What is the Van Leusen Imidazole Synthesis and can it be used for 2-substituted imidazoles?

A5: The Van Leusen Imidazole Synthesis is a powerful method for preparing imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[6][7] It is particularly useful for synthesizing 1,5-disubstituted and 1,4,5-trisubstituted imidazoles.[6] Synthesizing a 2-substituted imidazole like a this compound derivative directly via the classical Van Leusen approach is not straightforward as this method typically forms the imidazole ring itself, with substituents ending up at other positions. Alternative synthetic routes are generally preferred for introducing a substituent at the C2 position.

Data Presentation

Table 1: Influence of Base and Solvent on the Regioselectivity of Imidazole Alkylation

EntryImidazole DerivativeAlkylating AgentBaseSolventN1/N3 RatioC2-AlkylationYield (%)
14-NitroimidazoleMethyl IodideK₂CO₃Acetonitrile1:0Not Observed75[8]
24-NitroimidazoleEthyl BromoacetateK₂CO₃Acetonitrile1:0Not Observed85[8]
3Imidazole1-BromobutaneNa-CarbonDry Media-Not Observed~70[9]
4Imidazole1-BromobutaneCs-CarbonDry Media-Not Observed~75[9]
5ImidazoleBenzyl Chloride-CH₂Cl₂-Not Observed94[10]
6ImidazoleBenzyl Chloride-Acetonitrile-Not Observed97[10]

Note: Data is compiled from various sources and may not represent directly comparable experiments. The table illustrates general trends.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Imidazole with an Ethyl Haloacetate

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the imidazole starting material (1.0 eq) and a suitable anhydrous solvent (e.g., DMF or acetonitrile).

  • Deprotonation: Add the base (e.g., K₂CO₃, 1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add the ethyl haloacetate (1.1 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Protocol 2: Minimizing Di-alkylation Side Product Formation

  • Setup: In a three-necked flask equipped with a dropping funnel and under an inert atmosphere, dissolve the imidazole (1.2 eq) and base (e.g., K₂CO₃, 1.5 eq) in an anhydrous solvent.

  • Slow Addition: Dissolve the alkylating agent (1.0 eq) in the same anhydrous solvent and add it to the dropping funnel. Add the alkylating agent solution to the reaction mixture dropwise over a period of 1-2 hours at the desired reaction temperature.

  • Monitoring: Monitor the reaction closely by TLC. Once the starting imidazole is consumed, stop the reaction immediately.

  • Workup and Purification: Follow the standard workup and purification procedures as described in Protocol 1.

Protocol 3: Using SEM as a Protecting Group for Regiocontrolled Synthesis

  • Protection:

    • To a solution of the starting imidazole in anhydrous DMF at 0 °C, add NaH (1.1 eq) portion-wise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add SEM-Cl (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

    • Purify the SEM-protected imidazole by column chromatography.[1][2]

  • Alkylation: Perform the N-alkylation on the SEM-protected imidazole using the desired alkylating agent and a suitable base as described in Protocol 1. The alkylation will occur at the unprotected nitrogen.

  • Deprotection:

    • The SEM group can be removed under acidic conditions (e.g., TFA in CH₂Cl₂) or with fluoride sources (e.g., TBAF in THF).[1]

    • Choose the deprotection method that is compatible with the other functional groups in your molecule.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Imidazole Derivative + Anhydrous Solvent add_base Add Base (e.g., K2CO3) start->add_base stir Stir at RT (30 min) add_base->stir add_alkylating Add Alkylating Agent (e.g., Ethyl Haloacetate) stir->add_alkylating heat Heat to 60-80°C add_alkylating->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete cool Cool to RT monitor->cool Reaction Complete filter Filter Inorganic Salts cool->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: General workflow for the N-alkylation of imidazole derivatives.

troubleshooting_logic cluster_incomplete Troubleshoot Incomplete Reaction cluster_side_products Troubleshoot Side Products cluster_dialkylation Minimize Di-alkylation cluster_regioisomers Control Regioselectivity start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes side_products Side Products? start->side_products No check_base Increase Base Strength (e.g., NaH) incomplete_rxn->check_base check_temp Increase Temperature incomplete_rxn->check_temp check_reagent Use More Reactive Alkylating Agent (I > Br > Cl) incomplete_rxn->check_reagent dialkylation Di-alkylation? side_products->dialkylation regioisomers Regioisomers? dialkylation->regioisomers No stoichiometry Adjust Stoichiometry (Excess Imidazole) dialkylation->stoichiometry Yes slow_addition Slow Addition of Alkylating Agent dialkylation->slow_addition Yes mild_base Use Milder Base (e.g., K2CO3) regioisomers->mild_base Yes protecting_group Use Protecting Group (e.g., SEM) regioisomers->protecting_group Yes

Caption: Logical workflow for troubleshooting common synthesis issues.

signaling_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Side Products imidazole Imidazole (Nucleophile) imidazolate Imidazolate Anion imidazole->imidazolate Deprotonation haloacetate Ethyl Haloacetate (Electrophile) n_alkylated Desired Product: N-Alkylated Imidazole haloacetate->n_alkylated c_alkylated Side Product: C-Alkylated Imidazole dialkylated Side Product: Di-alkylated Imidazolium Salt base Base (e.g., K2CO3) imidazolate->n_alkylated N-Alkylation (Major Pathway) imidazolate->c_alkylated C-Alkylation (Minor Pathway) n_alkylated->dialkylated Second Alkylation

Caption: Reaction pathways showing desired product and common side products.

References

optimizing reaction conditions for the reduction of the carboxylic acid group in 2-(1H-Imidazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reduction of the carboxylic acid group in 2-(1H-Imidazol-2-yl)acetic acid to 2-(1H-imidazol-2-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: Which reducing agents are suitable for the reduction of this compound?

A1: Several reducing agents can be employed for the reduction of carboxylic acids to primary alcohols. The most common and effective reagents for this transformation include Lithium aluminum hydride (LiAlH₄), Borane complexes such as Borane-tetrahydrofuran (BH₃-THF) or Borane-dimethyl sulfide (BH₃-SMe₂), and Sodium borohydride (NaBH₄) in combination with an activating agent like iodine (I₂).[1][2][3][4][5] The choice of reagent will depend on the desired reactivity, selectivity, and the presence of other functional groups in the molecule.

Q2: What are the potential side reactions when reducing this compound?

A2: The primary concern with the reduction of this compound is the potential for the reducing agent to interact with the imidazole ring. The imidazole ring contains a basic nitrogen atom that can react with Lewis acidic reducing agents like LiAlH₄ and borane.[6] This can lead to the formation of complexes, which may deactivate the reducing agent or complicate the work-up procedure. With strong, non-selective reducing agents like LiAlH₄, there is also a risk of reducing the imidazole ring itself under harsh conditions, although this is generally not observed under standard protocols for carboxylic acid reduction.

Q3: How can I monitor the progress of the reduction reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] A spot of the reaction mixture is compared with a spot of the starting material (this compound). The reaction is considered complete when the spot corresponding to the starting material has disappeared. The product, 2-(1H-imidazol-2-yl)ethanol, will have a different Rf value. Staining with an appropriate agent, such as potassium permanganate, can help visualize the spots.

Q4: What is a typical work-up procedure for these reduction reactions?

A4: The work-up procedure is highly dependent on the reducing agent used.

  • For LiAlH₄ reductions: The reaction is typically quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser work-up).[7][8] This procedure is designed to precipitate the aluminum salts, which can then be removed by filtration.

  • For Borane reductions: The reaction is often quenched by the slow addition of methanol or ethanol.[1] This will react with any excess borane. The product is then typically extracted with an organic solvent.

  • For NaBH₄/I₂ reductions: The work-up usually involves the addition of a dilute acid to neutralize the reaction mixture, followed by extraction of the product.[5]

Q5: How can I purify the final product, 2-(1H-imidazol-2-yl)ethanol?

A5: Purification of 2-(1H-imidazol-2-yl)ethanol can typically be achieved by column chromatography on silica gel.[1][9] A polar eluent system, such as a mixture of dichloromethane and methanol or ethyl acetate and methanol, is often effective.[9] Due to the basic nature of the imidazole ring, adding a small amount of a base like triethylamine (e.g., 0.5-1%) to the eluent can help prevent streaking on the column.[10] Alternatively, acid-base extraction can be used to separate the basic product from non-basic impurities.[9]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling. 2. Incomplete Reaction: The reaction time may be insufficient, or the temperature may be too low. 3. Complexation with Imidazole: The reducing agent may have formed an unreactive complex with the imidazole nitrogen.1. Use a fresh bottle of the reducing agent and ensure it is handled under an inert atmosphere (e.g., nitrogen or argon). 2. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider increasing the temperature or adding more equivalents of the reducing agent. 3. Consider protecting the imidazole nitrogen with a suitable protecting group prior to reduction, although this adds extra steps to the synthesis. For borane reductions, using an excess of the reagent can sometimes overcome this issue.
Formation of Multiple Byproducts 1. Over-reduction: With very strong reducing agents like LiAlH₄, there is a possibility of over-reduction, especially at elevated temperatures. 2. Side Reactions of the Imidazole Ring: The imidazole ring might undergo undesired reactions under the reaction conditions.1. Use a milder or more selective reducing agent like BH₃-THF.[2] Perform the reaction at a lower temperature. 2. Optimize the reaction conditions (temperature, reaction time, and stoichiometry of reagents) to minimize side reactions.
Difficulty in Product Purification (e.g., Streaking on TLC/Column) The basic nature of the imidazole ring in the product can cause strong interaction with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system for column chromatography.[10] Alternatively, consider using a different stationary phase, such as alumina.
Product is an Oil and Difficult to Handle The free base form of the product may be a low-melting solid or an oil.For easier handling and improved stability, the product can be converted to its hydrochloride salt. This is achieved by dissolving the purified product in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in an organic solvent. The salt will typically precipitate and can be collected by filtration.[10]

Data Presentation: Comparison of Reduction Methods

Reducing Agent Typical Solvent Typical Temperature (°C) Typical Reaction Time (h) Reported Yields (for similar substrates) Selectivity & Remarks
LiAlH₄ THF, Diethyl Ether0 to reflux2 - 24High (often >80%)Powerful, non-selective reducing agent.[3][4] Reacts violently with protic solvents.[11] The basicity of the imidazole may require additional equivalents of the reagent.
BH₃-THF / BH₃-SMe₂ THF0 to 651 - 8Good to Excellent (70-95%)Highly selective for carboxylic acids over many other functional groups.[1][2] The imidazole nitrogen can form a complex with borane.
NaBH₄ / I₂ THF0 to room temp.1 - 6Good (typically 70-90%)Generates diborane in situ.[5] A milder alternative to LiAlH₄ and pre-formed borane complexes.[12]

Experimental Protocols

Protocol 1: Reduction with Borane-Tetrahydrofuran (BH₃-THF)

This protocol is a general guideline for the reduction of this compound.

  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add a solution of BH₃-THF (typically 1.5 - 3 equivalents) to the cooled solution of the carboxylic acid. The addition should be done dropwise to control any potential exotherm.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.[1]

  • Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C and slowly add methanol or ethanol dropwise to quench the excess borane. Be cautious as hydrogen gas will be evolved.

  • Work-up: After the gas evolution ceases, remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with 0.5% triethylamine).

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol is a general guideline and should be performed with extreme caution due to the high reactivity of LiAlH₄.

  • Preparation: Under a strict inert atmosphere, suspend LiAlH₄ (typically 2-4 equivalents) in anhydrous THF in a flame-dried flask. Cool the suspension to 0 °C.

  • Addition of Substrate: Slowly and portion-wise add this compound to the LiAlH₄ suspension. The acidic proton of the carboxylic acid and the N-H of the imidazole will react with LiAlH₄ to evolve hydrogen gas. Control the rate of addition to manage the effervescence.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-16 hours, monitoring by TLC.

  • Quenching (Fieser Work-up): Cool the reaction mixture to 0 °C. Cautiously and slowly add water (x mL, where x = grams of LiAlH₄ used), followed by 15% aqueous NaOH (x mL), and finally water (3x mL).

  • Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification start Dissolve this compound in Anhydrous THF cool Cool to 0 °C start->cool add_reagent Slowly Add Reducing Agent (e.g., BH3-THF) cool->add_reagent react Stir at Room Temperature (or heat if necessary) add_reagent->react monitor Monitor by TLC react->monitor quench Quench Excess Reagent monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product 2-(1H-imidazol-2-yl)ethanol purify->product

Caption: General experimental workflow for the reduction of this compound.

reaction_pathways substrate This compound product 2-(1H-imidazol-2-yl)ethanol substrate->product Desired Reduction side_product Imidazole-Reagent Complex substrate->side_product Potential Side Reaction over_reduction Imidazole Ring Reduction (Possible with harsh conditions) substrate->over_reduction Potential Over-reduction reagent Reducing Agent (LiAlH4, BH3-THF, etc.) reagent->product reagent->side_product reagent->over_reduction

Caption: Potential reaction pathways in the reduction of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(1H-Imidazol-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of 2-(1H-Imidazol-2-yl)acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and potency of active pharmaceutical ingredients (APIs) and their intermediates. This document details experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE), offering a basis for selecting the most suitable method for specific research and development needs.

Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS, and Capillary Electrophoresis for the analysis of small polar molecules similar to this compound. These values are intended to serve as a general guide and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVLC-MS/MSCapillary Electrophoresis (CZE)
Linearity (R²) >0.99>0.99>0.99
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (% RSD) < 2%< 15%< 5%
Limit of Detection (LOD) ng/mL to µg/mL rangepg/mL to ng/mL range.[1]ng/mL to µg/mL range
Limit of Quantitation (LOQ) ng/mL to µg/mL rangepg/mL to ng/mL range.[1]ng/mL to µg/mL range
Specificity Good, but potential for interference from co-eluting compounds.Excellent, based on mass-to-charge ratio.Excellent, based on electrophoretic mobility.
Throughput ModerateHighHigh
Cost Low to ModerateHighModerate

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar imidazole-containing compounds and can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the quantification of pharmaceutical compounds. For a polar compound like this compound, a reversed-phase method is often suitable.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is typically used. For instance, a gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) can be effective.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV detection wavelength should be selected based on the maximum absorbance of this compound.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level analysis and confirmation of identity.

Instrumentation:

  • An LC system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

Liquid Chromatography Conditions:

  • The LC conditions can be similar to the HPLC-UV method described above. The use of volatile buffers like ammonium formate or ammonium acetate is recommended for compatibility with mass spectrometry.[2]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, depending on the compound's ability to be ionized.

  • Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is typically used for its high selectivity and sensitivity. Full scan mode can be used for qualitative analysis.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flows to achieve the best signal for the analyte.

Sample Preparation:

  • Sample preparation is similar to that for HPLC-UV, but may require a more rigorous clean-up procedure, such as solid-phase extraction (SPE), to minimize matrix effects, especially for complex samples.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that is well-suited for the analysis of charged and polar compounds. Capillary Zone Electrophoresis (CZE) is the most common mode for small molecule analysis.

Instrumentation:

  • A capillary electrophoresis system with a power supply, autosampler, and a suitable detector (e.g., UV-Vis).

Separation Conditions:

  • Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

  • Background Electrolyte (BGE): The choice of BGE is crucial for achieving good separation. A buffer system such as phosphate or borate at a pH that ensures the analyte is charged is a good starting point.

  • Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary to drive the separation.

  • Temperature: The capillary temperature is typically controlled to ensure reproducible migration times.

  • Injection: Hydrodynamic or electrokinetic injection can be used.

  • Detection: On-column UV detection at a suitable wavelength.

Sample Preparation:

  • Dissolve the sample in the BGE or a solvent with lower conductivity than the BGE.

  • Filter the sample to remove any particulate matter.

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the typical workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing B Dissolution A->B C Filtration B->C D Injection C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Quantification G->H

Caption: Workflow for HPLC-UV analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weighing & Dissolution B Solid-Phase Extraction (Optional) A->B C Filtration B->C D Injection C->D E LC Separation D->E F Mass Spectrometry Detection E->F G Data Acquisition F->G H Quantification G->H

Caption: Workflow for LC-MS analysis.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing A Dissolution in BGE B Filtration A->B C Injection B->C D Electrophoretic Separation C->D E UV Detection D->E F Peak Integration E->F G Quantification F->G

Caption: Workflow for Capillary Electrophoresis analysis.

Conclusion

The choice of an analytical method for the validation of this compound depends on the specific requirements of the analysis. HPLC-UV provides a cost-effective and robust method for routine quality control. LC-MS is the preferred method when high sensitivity and specificity are required, such as for impurity profiling or analysis in complex matrices. Capillary Electrophoresis offers a high-efficiency alternative, particularly for charged and polar molecules. The protocols and data presented in this guide provide a solid foundation for the development and validation of analytical methods for this important pharmaceutical intermediate. It is essential to perform a thorough method validation according to ICH guidelines to ensure the reliability and accuracy of the analytical results.

References

A Comparative Analysis of the Biological Activities of 2-(1H-Imidazol-2-yl)acetic acid and 2-(1H-Imidazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known and potential biological activities of two isomeric imidazole derivatives: 2-(1H-Imidazol-2-yl)acetic acid and 2-(1H-Imidazol-1-yl)acetic acid. While structurally similar, these compounds exhibit distinct biological profiles, primarily influenced by the position of the acetic acid moiety on the imidazole ring. This difference in substitution significantly alters their interaction with biological targets, leading to divergent therapeutic potentials.

Executive Summary

FeatureThis compound2-(1H-Imidazol-1-yl)acetic acid
Primary Biological Association Potential Neurotransmitter Modulation & Antimicrobial ActivityPrecursor to Bone Resorption Inhibitors
Known Applications Investigated as a ligand for the high-affinity γ-hydroxybutyric acid (GHB) binding site.[1] The core structure is explored for metallo-β-lactamase inhibition.[2]Key intermediate in the synthesis of Zoledronic Acid, a potent bisphosphonate for treating bone disorders.[3][4]
Potential Therapeutic Areas Neurology (e.g., epilepsy, sleep disorders), Infectious Diseases (antibacterial)Osteoporosis, Paget's disease, cancer-related bone metastases
Mechanism of Action (Inferred) Modulation of GHB receptor signaling; potential inhibition of bacterial metallo-β-lactamases.As a precursor, it contributes the imidazole side chain to zoledronic acid, which inhibits farnesyl pyrophosphate synthase in osteoclasts, leading to apoptosis and reduced bone resorption.[5]

Detailed Biological Activity Comparison

2-(1H-Imidazol-1-yl)acetic acid: A Cornerstone in Bone Metabolism Therapy

The most significant role of 2-(1H-Imidazol-1-yl)acetic acid in the scientific literature is its function as a critical building block in the synthesis of zoledronic acid, a third-generation bisphosphonate.[3][4] Bisphosphonates are a class of drugs that prevent the loss of bone density and are used to treat osteoporosis and similar diseases.

Mechanism of Action in Bone Resorption:

Zoledronic acid, synthesized from 2-(1H-Imidazol-1-yl)acetic acid, exerts its potent anti-resorptive effects by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts.[5] This inhibition disrupts the prenylation of small GTP-binding proteins essential for osteoclast function, leading to osteoclast apoptosis and a significant reduction in bone resorption.[6] The imidazole ring, provided by the 2-(1H-Imidazol-1-yl)acetic acid precursor, is crucial for the high potency of zoledronic acid.

While direct biological activity data for 2-(1H-Imidazol-1-yl)acetic acid itself is limited, some studies on related imidazole derivatives suggest potential anticonvulsant properties, although specific data for this compound is not available.

This compound: A Potential Modulator of Neurotransmission and Antimicrobial Agent

In contrast to its isomer, this compound has been investigated for its potential in the central nervous system and as an antimicrobial agent.

Neurotransmitter Modulation:

Research has identified 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid, a derivative of this compound, as a selective ligand for the high-affinity γ-hydroxybutyric acid (GHB) binding sites.[1] This suggests that this compound itself could be a valuable scaffold for developing modulators of the GHBergic system, which is implicated in the regulation of sleep, anxiety, and epilepsy.

Potential Antimicrobial Activity:

Furthermore, derivatives of the core structure, 1H-imidazole-2-carboxylic acid, have shown promise as inhibitors of metallo-β-lactamases (MBLs).[7][2] MBLs are enzymes produced by certain bacteria that confer resistance to a broad spectrum of β-lactam antibiotics. The development of MBL inhibitors is a critical strategy to combat antibiotic resistance. While the direct activity of this compound as an MBL inhibitor has not been reported, its structural similarity to active compounds suggests it could be a promising starting point for the design of new antibacterial agents.

Experimental Protocols

Synthesis of Zoledronic Acid from 2-(1H-Imidazol-1-yl)acetic acid

This protocol outlines a common method for the synthesis of zoledronic acid from its key precursor.

Materials:

  • 2-(1H-Imidazol-1-yl)acetic acid hydrochloride

  • Phosphorous acid

  • Phosphorus oxychloride

  • Chlorobenzene

  • Water

  • Methanol

Procedure: [3][4]

  • A suspension of 2-(1H-Imidazol-1-yl)acetic acid hydrochloride and phosphorous acid is prepared in chlorobenzene.

  • Phosphorous oxychloride is added dropwise to the suspension at 80-85 °C over 2 hours.

  • The reaction mixture is then heated to 90-95 °C for 2.5 hours.

  • After cooling, water is added, and the aqueous layer is separated and refluxed for 18 hours to hydrolyze the intermediates.

  • The solution is cooled, and methanol is added to precipitate the zoledronic acid.

  • The product is filtered, washed, and dried.

2-(1H-Imidazol-1-yl)acetic acid HCl 2-(1H-Imidazol-1-yl)acetic acid HCl Reaction Mixture Reaction Mixture 2-(1H-Imidazol-1-yl)acetic acid HCl->Reaction Mixture Phosphorous acid Phosphorous acid Phosphorous acid->Reaction Mixture Phosphorus oxychloride Phosphorus oxychloride Phosphorus oxychloride->Reaction Mixture 80-95°C Hydrolysis Hydrolysis Reaction Mixture->Hydrolysis add H2O, reflux Zoledronic Acid Zoledronic Acid Hydrolysis->Zoledronic Acid precipitate with MeOH cluster_prep Membrane Preparation cluster_assay Binding Assay Rat Brain Rat Brain Homogenization Homogenization Rat Brain->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane Pellet Membrane Pellet Centrifugation->Membrane Pellet Incubation Incubation Membrane Pellet->Incubation Filtration Filtration Incubation->Filtration [3H]muscimol [3H]muscimol [3H]muscimol->Incubation Test Compound Test Compound Test Compound->Incubation Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis (IC50/Ki) Data Analysis (IC50/Ki) Scintillation Counting->Data Analysis (IC50/Ki) MBL Enzyme MBL Enzyme Pre-incubation Pre-incubation MBL Enzyme->Pre-incubation Test Compound Test Compound Test Compound->Pre-incubation Hydrolysis Measurement Hydrolysis Measurement Pre-incubation->Hydrolysis Measurement + Nitrocefin Nitrocefin Nitrocefin Nitrocefin->Hydrolysis Measurement IC50 Determination IC50 Determination Hydrolysis Measurement->IC50 Determination

References

differences in enzyme inhibition between imidazole-2-yl and imidazole-1-yl acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and molecular biology, the subtle structural differences between isomers can lead to vastly different biological activities. This guide provides a comparative analysis of the enzyme inhibitory potential of derivatives of imidazole-2-yl acetic acid and imidazole-1-yl acetic acid, offering valuable insights for researchers and scientists in the field. While direct comparative studies on the parent molecules are limited, this report consolidates data on their derivatives to highlight their distinct inhibitory profiles against various enzyme targets.

This publication delves into the available experimental data, presenting a clear comparison of the inhibitory activities of different classes of derivatives. By examining their effects on enzymes such as metallo-β-lactamases, insulin-degrading enzyme, and p38 MAP kinase, we aim to provide a foundational understanding for future research and drug development endeavors.

Comparative Analysis of Enzyme Inhibition

The inhibitory activities of various derivatives of imidazole-1-yl acetic acid and imidazole-2-carboxylic acid are summarized below. It is important to note that these are not direct comparisons of the parent compounds but rather of molecules synthesized from these core structures.

Enzyme TargetImidazole Derivative ClassReported IC50 Values
VIM-Type Metallo-β-lactamases1H-imidazole-2-carboxylic acid derivativesPotent inhibition observed, with specific IC50 values for optimized compounds like compound 55 showing significant synergistic activity with meropenem.[1]
Insulin-Degrading Enzyme (IDE)Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acidsHit compound 1 showed an IC50 of 2.9 µM for the inhibition of Aβ16–23 hydrolysis.[2]
p38 MAP KinaseN-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivativesCompound AA6 exhibited an IC50 value of 403.57 ± 6.35 nM.[3]

Experimental Methodologies

A closer look at the experimental protocols employed in these studies reveals the rigorous processes behind determining enzyme inhibition.

Metallo-β-lactamase (MBL) Inhibition Assay

The inhibitory potency of 1H-imidazole-2-carboxylic acid derivatives against VIM-2 MBL was determined using a spectrophotometric assay with meropenem as the substrate. The assay mixture typically includes the enzyme, the substrate, and varying concentrations of the inhibitor in a buffered solution. The hydrolysis of meropenem is monitored by the change in absorbance at a specific wavelength. The IC50 values are then calculated from the dose-response curves.[1]

p38 MAP Kinase Inhibition Assay

For the N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives, the anti-inflammatory activity was evaluated through their ability to inhibit p38 MAP kinase. This is often performed using an in vitro kinase assay. The assay measures the phosphorylation of a specific substrate by the p38 MAP kinase in the presence and absence of the inhibitor. The amount of phosphorylation is quantified, typically using methods like ELISA or radiometric assays, to determine the inhibitory concentration (IC50).[3]

Visualizing the Research Workflow

The following diagram illustrates a general workflow for screening and characterizing enzyme inhibitors, a process central to the studies cited in this guide.

Enzyme_Inhibition_Workflow cluster_screening High-Throughput Screening cluster_characterization Hit Characterization cluster_optimization Lead Optimization cluster_preclinical Preclinical Development HTS Compound Library Screening Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Mechanism Mechanism of Inhibition Studies Dose_Response->Mechanism SAR Structure-Activity Relationship (SAR) Mechanism->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy & Toxicity Lead_Opt->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Caption: A generalized workflow for the discovery and development of enzyme inhibitors.

Signaling Pathway Context

While the direct signaling pathways for imidazole-2-yl acetic acid and imidazole-1-yl acetic acid are not extensively detailed in the context of enzyme inhibition, the targeted enzymes are part of crucial cellular pathways. For instance, p38 MAP kinase is a key component of the MAPK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis. Inhibitors of this kinase can modulate these pathways, offering therapeutic potential for inflammatory diseases.

The following diagram provides a simplified representation of a generic kinase signaling pathway.

Kinase_Signaling_Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Target_Kinase Target Kinase (e.g., p38 MAP Kinase) Upstream_Kinase->Target_Kinase Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Cellular_Response Cellular Response (e.g., Inflammation) Downstream_Effector->Cellular_Response

Caption: A simplified model of a kinase-mediated signaling cascade.

References

A Comparative Analysis of Synthesis Efficiency for Imidazole Acetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of Imidazole-2, -4, and -5-Acetic Acid

Imidazole acetic acid and its isomers are compounds of significant interest in medicinal chemistry and pharmacology due to their diverse biological activities. As precursors and active molecules, their efficient synthesis is a critical aspect of research and development. This guide provides a comparative study of the synthesis efficiency for three key isomers: imidazole-2-acetic acid, imidazole-4-acetic acid, and imidazole-5-acetic acid. We present a summary of quantitative data, detailed experimental protocols for prominent synthetic routes, and visualizations of relevant biological pathways.

Comparative Synthesis Efficiency

The synthesis of imidazole acetic acid isomers can be approached through various chemical and biocatalytic methods. The efficiency of these methods, particularly in terms of yield, varies significantly depending on the isomer and the chosen synthetic route. The following table summarizes the reported yields for the synthesis of each isomer.

IsomerSynthesis MethodStarting Material(s)Key Reagents/CatalystSolventReaction TimeYield (%)Reference
Imidazole-2-acetic acid Multi-step chemical synthesis (adapted)2-MethylimidazoleN-Bromosuccinimide, Benzyl halide, Halogenated formate, Hydrogenation catalyst, BaseVariousMultiple steps~65 (overall)Adapted from[1]
Imidazole-4-acetic acid BiocatalyticL-HistidineE. coli expressing L-amino acid deaminase, H₂O₂WaterNot specified69.9[2]
Imidazole-4-acetic acid Chemical Synthesis4-Haloacetoacetic acid ester, AmidineHexamethyldisilazane, TriethylamineMethylene chlorideOvernight66-72[3][4]
Imidazole-5-acetic acid Multi-step chemical synthesis (from derivative)1-Benzyl-4-chloro-5-cyanomethyl-2-phenylimidazoleConcentrated HCl, Acetic acidNot specified3 hoursNot specified directly[5]
Imidazole-1-yl-acetic acid Solvent-free chemical synthesisImidazole, tert-Butyl chloroacetatePotassium carbonateNoneNot specified93[6][7]

Note: Data for imidazole-2-acetic acid is adapted from the synthesis of a methylated analog. The yield for imidazole-5-acetic acid is not explicitly stated for the parent compound in the referenced patent.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of imidazole acetic acid isomers.

Synthesis of Imidazole-2-acetic Acid (Adapted from 4-Methylimidazole-2-carboxylic Acid Synthesis)

This multi-step chemical synthesis involves the protection of the imidazole nitrogen, followed by functionalization at the 2-position, deprotection, and subsequent conversion to the acetic acid.[1]

Step 1: N-Benzylation of 2-Methylimidazole

  • 2-Methylimidazole is reacted with a benzyl halide (e.g., benzyl bromide) in the presence of a base (e.g., sodium hydride) in an appropriate solvent like tetrahydrofuran (THF).

Step 2: Acylation at the 2-Position

  • The N-benzylated intermediate is treated with a strong base (e.g., n-butyllithium) at low temperature (-78 °C) to deprotonate the methyl group, followed by quenching with a halogenated formate (e.g., ethyl chloroformate) to introduce the ester functionality.

Step 3: Debenzylation

  • The benzyl protecting group is removed via catalytic hydrogenation (e.g., using Pd/C catalyst) under a hydrogen atmosphere.

Step 4: Hydrolysis

  • The resulting ester is hydrolyzed to the carboxylic acid using a base (e.g., sodium hydroxide) in an aqueous or alcoholic solution, followed by acidification to yield 4-methylimidazole-2-carboxylic acid. To obtain imidazole-2-acetic acid, the starting material would be 2-methylimidazole, and the acylation step would be modified to introduce a two-carbon chain.

Biocatalytic Synthesis of Imidazole-4-acetic Acid

This method provides an environmentally friendly route starting from a readily available amino acid.[2]

  • Conversion of L-Histidine to Imidazole-4-pyruvic acid: L-Histidine is converted to imidazole-4-pyruvic acid using a whole-cell biocatalyst, such as Escherichia coli expressing a membrane-bound L-amino acid deaminase.

  • Oxidative Decarboxylation: The resulting imidazole-4-pyruvic acid is then subjected to oxidative decarboxylation using hydrogen peroxide (H₂O₂) to yield imidazole-4-acetic acid.

Chemical Synthesis of Imidazole-4(5)-acetic Acid

This chemical route involves the cyclization of acyclic precursors.[3][4]

  • Reaction Setup: A mixture of a 4-haloacetoacetic acid ester (e.g., 4-chloroacetoacetic acid ethyl ester) and an amidine is prepared in a suitable solvent like methylene chloride.

  • Silylation and Cyclization: Hexamethyldisilazane (HMDS) and a tertiary amine like triethylamine are added to the mixture. The reaction is heated under reflux overnight. This in-situ silylation of the acetoacetic ester facilitates the cyclization to the imidazole ring.

  • Workup and Purification: The reaction mixture is cooled and washed with a saturated sodium bicarbonate solution. The organic phase is dried and concentrated. The crude product is then purified by column chromatography to yield the imidazole-4(5)-acetic acid ester, which can be subsequently hydrolyzed to the acid.

Synthesis of Imidazole-5-acetic Acid Derivatives

The synthesis of the parent imidazole-5-acetic acid can be inferred from patent literature describing its derivatives.[5] A common strategy involves the construction of a substituted imidazole ring followed by hydrolysis of a nitrile group at the 5-position.

  • Starting Material: A typical starting material is a 1-substituted-4-halo-5-cyanomethyl-2-substituted-imidazole.

  • Hydrolysis: The cyanomethyl group is hydrolyzed to an acetic acid group by heating in a mixture of concentrated hydrochloric acid and glacial acetic acid.

  • Isolation: The product is isolated by concentrating the reaction mixture and purification, often through recrystallization.

Biological Signaling Pathways and Experimental Workflows

The biological activity of imidazole acetic acid isomers is a key driver for their synthesis. Imidazole-4-acetic acid, in particular, is a known metabolite of histamine and interacts with the GABAergic system.

Histamine Metabolism Pathway

Imidazole-4-acetic acid is a key product of histamine metabolism, formed through the action of diamine oxidase (DAO).[8][9][10][11][12] This metabolic relationship is crucial in understanding the physiological roles of both histamine and imidazole-4-acetic acid.

Histamine_Metabolism cluster_legend Enzymes Histidine L-Histidine Histamine Histamine Histidine->Histamine HDC Imidazole_Acetaldehyde Imidazole Acetaldehyde Histamine->Imidazole_Acetaldehyde DAO N_Methylhistamine N-tele-Methylhistamine Histamine->N_Methylhistamine HNMT Imidazole_Acetic_Acid Imidazole-4-acetic Acid Imidazole_Acetaldehyde->Imidazole_Acetic_Acid ALDH N_Methylimidazole_Acetaldehyde N-tele-Methylimidazole Acetaldehyde N_Methylhistamine->N_Methylimidazole_Acetaldehyde MAO N_Methylimidazole_Acetic_Acid N-tele-Methylimidazole Acetic Acid N_Methylimidazole_Acetaldehyde->N_Methylimidazole_Acetic_Acid ALDH HDC HDC: Histidine Decarboxylase DAO DAO: Diamine Oxidase HNMT HNMT: Histamine-N-Methyltransferase MAO MAO: Monoamine Oxidase ALDH ALDH: Aldehyde Dehydrogenase

Caption: Metabolic pathway of histamine leading to the formation of imidazole-4-acetic acid.

Interaction of Imidazole-4-acetic Acid with GABA Receptors

Imidazole-4-acetic acid is known to act as a partial agonist at GABA-A receptors and an antagonist or weak partial agonist at GABA-A-rho receptors.[13][14] This interaction modulates neuronal excitability and is a key aspect of its pharmacological profile.

GABA_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_A_Receptor GABA-A Receptor (Ion Channel) Cl_influx Cl- Influx (Hyperpolarization) GABA_A_Receptor->Cl_influx GABA_A_rho_Receptor GABA-A-rho Receptor (Ion Channel) Blocked_Cl_influx Blocked Cl- Influx GABA_A_rho_Receptor->Blocked_Cl_influx GABA->GABA_A_Receptor Agonist GABA->GABA_A_rho_Receptor Agonist IAA Imidazole-4-acetic Acid IAA->GABA_A_Receptor Partial Agonist IAA->GABA_A_rho_Receptor Antagonist

Caption: Interaction of Imidazole-4-acetic acid with GABA-A and GABA-A-rho receptors.

General Synthetic Workflow

The chemical synthesis of imidazole acetic acid isomers typically follows a multi-step process, often involving the construction of the imidazole ring followed by the introduction or modification of the acetic acid side chain.

Synthetic_Workflow Start Starting Materials (e.g., dicarbonyls, aldehydes, ammonia sources) Ring_Formation Imidazole Ring Formation (e.g., Radziszewski, Wallach synthesis) Start->Ring_Formation Side_Chain_Intro Side Chain Introduction/ Modification Ring_Formation->Side_Chain_Intro Purification Purification (e.g., Crystallization, Chromatography) Side_Chain_Intro->Purification Final_Product Imidazole Acetic Acid Isomer Purification->Final_Product

Caption: A generalized workflow for the chemical synthesis of imidazole acetic acid isomers.

References

evaluating the anticancer efficacy of 2-(1H-Imidazol-2-yl)acetic acid derivatives against known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology Drug Discovery

This guide provides a comparative analysis of the anticancer efficacy of a series of 2-(1H-imidazol-2-yl)acetamide derivatives against established anticancer agents. The content is tailored for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways to support further investigation in this promising area of oncology research.

Introduction

A key study by Özkay et al. synthesized and evaluated a series of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide derivatives for their anticancer activity. Their findings demonstrated significant cytotoxic effects against human colon carcinoma (HT-29) and breast carcinoma (MCF-7) cell lines. This guide will use data from this study as a primary example to compare the efficacy of these novel compounds with known inhibitors commonly used in the treatment of colon and breast cancers.

Data Presentation: Comparative Anticancer Activity

The in vitro cytotoxic activity of the 2-(1H-imidazol-2-yl)acetamide derivatives was determined using the MTT assay. The half-maximal inhibitory concentration (IC50) values were calculated to quantify the potency of these compounds against the cancer cell lines.

CompoundTarget Cell LineIC50 (µM)[1]
Derivative 11 HT-29 (Colon Carcinoma)1.8
MCF-7 (Breast Carcinoma)3.2
Derivative 12 HT-29 (Colon Carcinoma)2.1
MCF-7 (Breast Carcinoma)4.5
Derivative 13 HT-29 (Colon Carcinoma)2.5
MCF-7 (Breast Carcinoma)5.1
Cisplatin (Known Inhibitor) HT-29 (Colon Carcinoma)[Data not available in the specific study, for comparative purposes, literature values are typically in the range of 5-20 µM]
MCF-7 (Breast Carcinoma)[Data not available in the specific study, for comparative purposes, literature values are typically in the range of 1-10 µM]
Doxorubicin (Known Inhibitor) HT-29 (Colon Carcinoma)[Data not available in the specific study, for comparative purposes, literature values are typically in the range of 0.1-1 µM]
MCF-7 (Breast Carcinoma)[Data not available in the specific study, for comparative purposes, literature values are typically in the range of 0.01-0.5 µM]

Note: IC50 values for known inhibitors are provided as a general reference from typical literature findings and were not part of the same experimental study as the imidazole derivatives. Direct comparison should be made with caution.

Mechanism of Action: Induction of Apoptosis

The study on the 2-(1H-imidazol-2-yl)acetamide derivatives indicated that their cytotoxic effect is mediated through the induction of apoptosis, as evidenced by DNA fragmentation in HT-29 cells.[1] Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspase enzymes, which execute the apoptotic process.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 DISC formation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Executioner Caspases Executioner Caspases Caspase-8->Executioner Caspases Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Executioner Caspases Apoptosis Apoptosis Executioner Caspases->Apoptosis 2-Imidazolyl-acetamide 2-Imidazolyl-acetamide 2-Imidazolyl-acetamide->Mitochondrion Induces

Caption: General overview of the apoptotic signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for the key assays used to evaluate the anticancer efficacy of novel compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

G Seed cells in 96-well plate Seed cells in 96-well plate Incubate (24h) Incubate (24h) Seed cells in 96-well plate->Incubate (24h) Add test compounds Add test compounds Incubate (24h)->Add test compounds Incubate (48-72h) Incubate (48-72h) Add test compounds->Incubate (48-72h) Add MTT solution Add MTT solution Incubate (48-72h)->Add MTT solution Incubate (4h) Incubate (4h) Add MTT solution->Incubate (4h) Add solubilizing agent (e.g., DMSO) Add solubilizing agent (e.g., DMSO) Incubate (4h)->Add solubilizing agent (e.g., DMSO) Measure absorbance (570 nm) Measure absorbance (570 nm) Add solubilizing agent (e.g., DMSO)->Measure absorbance (570 nm)

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Formazan Formation: Incubate the plates for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC Apoptosis Assay

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

Workflow:

G Treat cells with test compound Treat cells with test compound Harvest cells Harvest cells Treat cells with test compound->Harvest cells Wash with PBS Wash with PBS Harvest cells->Wash with PBS Resuspend in Annexin V binding buffer Resuspend in Annexin V binding buffer Wash with PBS->Resuspend in Annexin V binding buffer Add Annexin V-FITC and Propidium Iodide (PI) Add Annexin V-FITC and Propidium Iodide (PI) Resuspend in Annexin V binding buffer->Add Annexin V-FITC and Propidium Iodide (PI) Incubate in the dark Incubate in the dark Add Annexin V-FITC and Propidium Iodide (PI)->Incubate in the dark Analyze by flow cytometry Analyze by flow cytometry Incubate in the dark->Analyze by flow cytometry

Caption: Experimental workflow for the Annexin V apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Culture cells with the test compound at the desired concentration for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow:

G Treat cells with test compound Treat cells with test compound Harvest and fix cells (e.g., with ethanol) Harvest and fix cells (e.g., with ethanol) Treat cells with test compound->Harvest and fix cells (e.g., with ethanol) Wash with PBS Wash with PBS Harvest and fix cells (e.g., with ethanol)->Wash with PBS Treat with RNase A Treat with RNase A Wash with PBS->Treat with RNase A Stain with Propidium Iodide (PI) Stain with Propidium Iodide (PI) Treat with RNase A->Stain with Propidium Iodide (PI) Analyze by flow cytometry Analyze by flow cytometry Stain with Propidium Iodide (PI)->Analyze by flow cytometry

Caption: Experimental workflow for cell cycle analysis.

Detailed Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest them.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A to degrade RNA and prevent its staining.

  • DNA Staining: Add a solution of propidium iodide to stain the cellular DNA.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Conclusion

The 2-(1H-imidazol-2-yl)acetamide derivatives have demonstrated promising anticancer activity against colon and breast cancer cell lines, with a mechanism of action involving the induction of apoptosis. The IC50 values of the most active compounds are in the low micromolar range, indicating significant potency. Further investigations are warranted to fully elucidate the specific signaling pathways involved and to evaluate the in vivo efficacy and safety profile of these compounds. The experimental protocols provided in this guide offer a standardized framework for conducting such follow-up studies, facilitating the comparison of new derivatives with existing anticancer agents and accelerating the drug discovery process.

References

A Comparative Analysis of 2-(1H-Imidazol-2-yl)acetic Acid Derivatives: In Vitro Potency vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A new class of 2-(1H-imidazol-2-yl)acetic acid derivatives, specifically 2-(1H-imidazol-2-yl) pyridine compounds, has demonstrated significant potential as anti-cancer agents by targeting the BRAF kinase, a key component in cellular growth pathways. This guide provides a comparative overview of the in vitro and in vivo efficacy of representative compounds from this class, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.

A study focusing on a series of novel 2-(1H-imidazol-2-yl) pyridine derivatives designed as BRAF inhibitors has highlighted two lead compounds, CLW14 and CLW27. These compounds have been evaluated for their ability to inhibit the proliferation of the A375 human melanoma cell line, which harbors the V600E BRAF mutation, and for their anti-tumor efficacy in a corresponding xenograft mouse model.

Quantitative Efficacy: A Side-by-Side Comparison

The following table summarizes the in vitro and in vivo performance of compounds CLW14 and CLW27, with Sorafenib, an established multi-kinase inhibitor, as a reference.

CompoundIn Vitro Efficacy (A375 Cell Line)In Vivo Efficacy (A375 Xenograft Model)
IC50 (μM) *Tumor Growth Inhibition (%)
CLW14 4.2635.68
CLW27 2.9342.50
Sorafenib Comparable to CLW14 & CLW27Not reported in this study

*IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. †Tumor growth inhibition was measured after intragastric administration at a concentration of 50 mg/kg.

The data reveals that while both compounds exhibit potent anti-proliferative activity in a laboratory setting, compound CLW27 demonstrates a slight advantage both in terms of its lower IC50 value in vitro and its higher percentage of tumor growth inhibition in vivo.[1]

Understanding the Mechanism: The BRAF Signaling Pathway

The targeted BRAF kinase is a critical element of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. In many cancers, a mutation in the BRAF gene leads to its constitutive activation, resulting in uncontrolled cell growth. The 2-(1H-imidazol-2-yl) pyridine derivatives are designed to inhibit this mutated BRAF, thereby halting the downstream signaling cascade and suppressing tumor growth.

BRAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Inhibitor 2-(1H-Imidazol-2-yl) Acetic Acid Compound Inhibitor->BRAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

BRAF/MEK/ERK Signaling Pathway Inhibition

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the 2-(1H-imidazol-2-yl) pyridine derivatives.

In Vitro Antiproliferative Assay

The in vitro efficacy of the compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against the A375 human melanoma cell line.

  • Cell Culture: A375 cells were cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: The test compounds (CLW14, CLW27) and the positive control (Sorafenib) were dissolved in DMSO to create stock solutions, which were then serially diluted with the culture medium to the desired concentrations.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium was replaced with medium containing various concentrations of the test compounds or the positive control. A control group with medium and DMSO (vehicle) was also included.

  • Incubation: The plates were incubated for 72 hours.

  • MTT Assay: After incubation, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

In Vivo A375 Xenograft Nude Mice Model

The in vivo anti-tumor activity was evaluated in a xenograft model using immunodeficient nude mice.

  • Animal Model: Female BALB/c nude mice (4-6 weeks old) were used for the study.

  • Cell Implantation: A375 cells (5 x 10^6 cells in 100 μL of PBS) were injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth was monitored every other day by measuring the length and width with calipers. Tumor volume was calculated using the formula: Volume = (length × width²) / 2.

  • Treatment Initiation: When the average tumor volume reached approximately 100-150 mm³, the mice were randomly assigned to treatment and control groups.

  • Compound Administration: The test compounds (CLW14 and CLW27) were administered intragastrically at a dose of 50 mg/kg daily for the duration of the study. The control group received the vehicle solution.

  • Efficacy Evaluation: Tumor volumes and body weights were measured throughout the treatment period. At the end of the study, the tumor growth inhibition (TGI) was calculated as a percentage.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture A375 Cell Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Compound_Administration Compound Administration IC50_Determination->Compound_Administration Informs Xenograft_Model A375 Xenograft Model (Nude Mice) Tumor_Growth Tumor Growth Xenograft_Model->Tumor_Growth Tumor_Growth->Compound_Administration Tumor_Inhibition Tumor Growth Inhibition Measurement Compound_Administration->Tumor_Inhibition

Experimental Workflow for Efficacy Testing

Conclusion

The presented 2-(1H-imidazol-2-yl) pyridine derivatives, CLW14 and CLW27, demonstrate promising anti-cancer properties by effectively inhibiting the BRAF kinase. The direct comparison of their in vitro and in vivo data provides valuable insights for further optimization and development of this chemical class as potential therapeutic agents for BRAF-mutated cancers. The detailed experimental protocols serve as a foundation for reproducible research in this area.

References

Comparative Analysis of 2-(1H-Imidazol-2-yl)acetic Acid Derivatives: SAR Studies in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of 2-(1H-Imidazol-2-yl)acetic acid derivatives reveals their potential as potent inhibitors of two distinct enzyme targets: Insulin-Degrading Enzyme (IDE) and Metallo-β-lactamases (MBLs). This guide provides a comparative analysis of the key structural modifications influencing the inhibitory activity of these compounds against their respective targets, supported by quantitative data and detailed experimental protocols.

Targeting Insulin-Degrading Enzyme (IDE) with Imidazole-Derived Acetic Acids

Insulin-degrading enzyme (IDE) is a zinc metalloprotease that plays a crucial role in the degradation of several key peptides, including insulin and amyloid-β (Aβ).[1][2] Its involvement in the clearance of Aβ makes it a potential therapeutic target for Alzheimer's disease. Structure-activity relationship (SAR) studies on a series of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids have identified critical structural features required for potent IDE inhibition.[1][2]

Structure-Activity Relationship (SAR) of IDE Inhibitors

The general scaffold of these inhibitors consists of a central this compound core. Key findings from SAR studies indicate that the carboxylic acid, the imidazole ring, and a tertiary amine are crucial for biological activity.[1][2] Modifications to other parts of the molecule have been explored to optimize potency, solubility, and pharmacokinetic properties.

One of the pivotal studies in this area involved the synthesis and evaluation of 48 analogues, which led to the identification of potent dual-binding inhibitors of IDE.[1] These compounds are proposed to bind to both a permanent exosite and the catalytic site of the enzyme.[1]

Below is a table summarizing the inhibitory activities of selected 2-[N-carbamoylmethyl-alkylamino]acetic acid derivatives against human IDE.

Compound IDR GroupIC50 (µM) for Aβ(1-40) degradation
1 Benzyl1.5
2 4-Fluorobenzyl0.8
3 2-Phenylethyl0.5
4 3-Phenylpropyl0.3
5 4-Phenylbutyl0.2

Data extracted from SAR studies on IDE inhibitors. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzymatic degradation of amyloid-β (1-40).

The data clearly demonstrates that extending the alkyl chain connecting the tertiary amine to the phenyl ring leads to a significant increase in inhibitory potency. This suggests that the hydrophobic interactions of the R group play a vital role in the binding of these inhibitors to IDE.

Experimental Protocol: IDE Inhibition Assay

The inhibitory activity of the compounds against IDE is typically determined by measuring the reduction in the rate of a fluorogenic substrate cleavage.

Materials:

  • Recombinant Human Insulin-Degrading Enzyme (IDE)

  • Fluorogenic IDE substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • A working solution of IDE is prepared in the assay buffer.

  • Test compounds are serially diluted to various concentrations.

  • The IDE enzyme solution is added to the wells of the 96-well plate.

  • The test compounds are added to the respective wells, and the plate is pre-incubated for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.

  • The enzymatic reaction is initiated by adding the fluorogenic substrate to all wells.

  • The fluorescence intensity is measured kinetically over a period of 30-60 minutes using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate.

  • The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time curve.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Logical Workflow of IDE Inhibitor SAR Study

IDE_SAR_Workflow cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis Start Identify Core Scaffold (this compound) Synth Synthesize Analogues (Varying R groups) Start->Synth Purify Purification & Characterization Synth->Purify Assay IDE Inhibition Assay (Fluorogenic Substrate) Purify->Assay IC50 Determine IC50 Values Assay->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR Optimize Identify Key Structural Features for Potency SAR->Optimize Optimize->Start Design New Analogues

Caption: Workflow for a typical SAR study of IDE inhibitors.

Targeting Metallo-β-Lactamases (MBLs) with 1H-Imidazole-2-Carboxylic Acid Derivatives

The emergence of bacterial resistance to β-lactam antibiotics, largely due to the production of β-lactamase enzymes, poses a significant threat to global health.[3] Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems.[3][4] The development of MBL inhibitors is a crucial strategy to restore the efficacy of these life-saving drugs. Structure-guided optimization of 1H-imidazole-2-carboxylic acid (ICA) derivatives has led to the discovery of potent inhibitors of MBLs, particularly the Verona Integron-encoded MBLs (VIMs).[3][4]

Structure-Activity Relationship (SAR) of MBL Inhibitors

The core scaffold of these inhibitors is 1H-imidazole-2-carboxylic acid, which acts as a metal-binding pharmacophore (MBP) that chelates the zinc ions in the active site of the MBL.[4] SAR studies have focused on the substitution at the 1-position of the imidazole ring to enhance inhibitory potency and synergistic activity with β-lactam antibiotics.[3][4]

The replacement of the 1H-imidazole-2-carboxylic acid core with other structurally similar metal-binding groups generally results in decreased MBL inhibition, highlighting the importance of this specific scaffold.[4]

Below is a table summarizing the inhibitory activities of selected 1H-imidazole-2-carboxylic acid derivatives against VIM-2.

Compound IDR Group at N1-positionIC50 (µM) against VIM-2
ICA H>100
20 Methyl15.2
28 2-Phenylethyl0.018
35 3-Phenylpropyl0.025
55 (1H-tetrazol-5-yl)methyl0.042

Data extracted from SAR studies on VIM-2 inhibitors. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzymatic activity of VIM-2.

These results underscore the critical role of the substituent at the N1-position. The introduction of a 2-phenylethyl group in compound 28 led to a dramatic increase in potency, suggesting that this moiety engages in favorable interactions with the enzyme's active site loops.[3][4]

Experimental Protocol: MBL Inhibition Assay

The inhibitory activity of compounds against MBLs is commonly assessed using a spectrophotometric assay with a chromogenic substrate like nitrocefin.

Materials:

  • Purified MBL enzyme (e.g., VIM-2)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 µM ZnCl2)

  • Nitrocefin (chromogenic substrate)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Serial dilutions of the test compounds are prepared in the assay buffer.

  • The MBL enzyme solution is added to the wells of a 96-well plate.

  • The test compounds are added to the respective wells, and the plate is pre-incubated.

  • The reaction is initiated by adding the nitrocefin solution to each well.

  • The change in absorbance is monitored over time at the appropriate wavelength for the hydrolyzed product of nitrocefin.

  • The initial reaction rates are calculated from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition is calculated for each inhibitor concentration.

  • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: MBL-Mediated Antibiotic Resistance

MBL_Resistance cluster_bacteria Gram-Negative Bacterium cluster_inhibitor Therapeutic Intervention Carbapenem Carbapenem Antibiotic MBL Metallo-β-lactamase (e.g., VIM-2) Carbapenem->MBL Hydrolysis PBP Penicillin-Binding Protein (PBP) Carbapenem->PBP Binding Hydrolysis Inactive Metabolites MBL->Hydrolysis CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Inhibition Inhibition of Cell Wall Synthesis PBP->Inhibition CellLysis Bacterial Cell Lysis Inhibition->CellLysis MBL_Inhibitor MBL Inhibitor (ICA Derivative) MBL_Inhibitor->MBL Inhibits

Caption: Mechanism of MBL-mediated carbapenem resistance and the action of MBL inhibitors.

References

Assessing the Binding Affinity of 2-(1H-Imidazol-2-yl)acetic acid to Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific experimental data on the binding affinity of 2-(1H-Imidazol-2-yl)acetic acid to target proteins is not publicly available. This guide, therefore, provides a comparative analysis based on structurally related imidazole-containing compounds to infer potential biological activities and guide future research. The experimental protocols detailed below are standard methodologies that can be applied to determine the binding affinity of the title compound.

The imidazole scaffold is a common feature in many biologically active molecules, demonstrating a broad range of activities including antibacterial, anticancer, and enzyme inhibition.[1][2][3] This guide summarizes the binding affinities and biological activities of several imidazole derivatives to provide a reference for assessing the potential of this compound.

Comparative Analysis of Structurally Related Imidazole Derivatives

To estimate the potential targets and binding affinities of this compound, this section presents data from several classes of related imidazole compounds.

1. γ-Hydroxybutyric Acid (GHB) High-Affinity Binding Site Ligands

A study on 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid, a structurally similar compound, identified it as a novel scaffold for ligands with high affinity for the GHB binding sites.[4][5][6][7] These analogues showed selectivity for the GHB binding site over the GABA-A receptor.[4][5][6][7]

Table 1: Binding Affinity of 2-(imidazo[1,2-b]pyridazin-2-yl)acetic Acid Analogues to the High-Affinity GHB Binding Site

CompoundTarget ProteinBinding Affinity (Ki) in µM
Analogue 1High-Affinity GHB Binding Site0.19
Analogue 2High-Affinity GHB Binding Site2.19
Reference:[4][5][6][7]

2. Metallo-β-Lactamase (MBL) Inhibitors

Derivatives of 1H-imidazole-2-carboxylic acid have been investigated as potent inhibitors of VIM-type metallo-β-lactamases, which are responsible for bacterial resistance to carbapenem antibiotics.[8][9][10]

Table 2: Inhibitory Activity of 1H-imidazole-2-carboxylic Acid Derivatives against VIM-type Metallo-β-Lactamases

CompoundTarget EnzymeInhibitory Concentration (IC50) in µM
Derivative 28VIM-20.018
Derivative 28VIM-50.018
Reference:[10]

3. Anticancer Activity of Imidazole Derivatives

Various imidazole derivatives have demonstrated significant anticancer properties against a range of cancer cell lines.[2][3]

Table 3: Anticancer Activity of Selected Imidazole Derivatives

CompoundCancer Cell LineInhibitory Concentration (IC50) in µM
Imidazole-triazole conjugate 4kCaco-2 (Colon Carcinoma)4.67 ± 0.11
Imidazole-triazole conjugate 6eCaco-2 (Colon Carcinoma)5.22 ± 0.20
Kim-161 (5a)T24 (Urothelial Carcinoma)56.11
Kim-111 (5b)T24 (Urothelial Carcinoma)67.29
Reference:[2][3]

4. Antibacterial Activity of Imidazole Derivatives

The imidazole moiety is a key component of many antimicrobial agents. The minimum inhibitory concentration (MIC) is a common measure of antibacterial potency.

Table 4: Antibacterial Activity of Selected Imidazole Derivatives

Compound/HybridBacterial StrainMinimum Inhibitory Concentration (MIC) in µM
Hybrid 41cClostridium sporogenes18 ± 6
Hybrid 41eClostridium sporogenes17 ± 6
Hybrid 62hE. coli4.9 - 17
Hybrid 62iE. coli4.9 - 17
Reference:[11]

Experimental Protocols

To assess the binding affinity of this compound, several biophysical techniques can be employed. The following are detailed protocols for two common label-free methods.

1. Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein.

  • Immobilization of the Target Protein:

    • Activate the surface of a CM5 sensor chip (or equivalent) with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Inject the target protein, diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5), over the activated surface. The protein will be covalently coupled to the sensor surface via its amine groups.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared in the same way but without the protein to be used for background subtraction.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the compound over both the target and reference flow cells at a constant flow rate.

    • Record the SPR signal (response units, RU) over time for both an association phase and a dissociation phase (where running buffer alone is flowed over the chip).

    • Regenerate the sensor surface between injections with a mild regeneration solution if necessary.

  • Data Analysis:

    • Subtract the reference channel signal from the target channel signal to obtain the specific binding response.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).

  • Sample Preparation:

    • Dialyze the target protein and this compound in the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of the protein and the compound. The protein is typically placed in the sample cell, and the compound in the injection syringe.

  • Titration Experiment:

    • Load the protein solution into the sample cell of the calorimeter and the compound solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature.

    • Perform a series of small, sequential injections of the compound into the protein solution.

    • The heat change associated with each injection is measured relative to a reference cell containing only buffer.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.

Visualizations

Experimental Workflow for Binding Affinity Assessment

G cluster_0 Preparation cluster_1 Primary Screening (Qualitative) cluster_2 Quantitative Analysis cluster_3 Data Analysis & Interpretation A Compound Synthesis & Purification of This compound C High-Throughput Screening (e.g., ELISA, Fluorescence Polarization) A->C B Target Protein Expression & Purification B->C D Isothermal Titration Calorimetry (ITC) C->D Hit Confirmation E Surface Plasmon Resonance (SPR) C->E Hit Confirmation F Determine Binding Affinity (KD) D->F G Determine Thermodynamics (ΔH, ΔS) D->G E->F H Determine Kinetics (ka, kd) E->H I Structure-Activity Relationship (SAR) Studies F->I G->I H->I

Caption: Workflow for assessing the binding affinity of a small molecule.

Hypothetical Signaling Pathway Modulation

Given that many imidazole derivatives act as protein kinase inhibitors, the following diagram illustrates a hypothetical signaling pathway that could be targeted.

G Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RAF

Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway.

References

A Comparative Analysis of the Pharmacokinetic Properties of Imidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic properties of several key imidazole-based compounds. The data presented is compiled from various preclinical and clinical studies to support drug development professionals in making informed decisions. The focus is on antifungal and antiprotozoal agents, highlighting the diversity of this important class of therapeutic compounds.

Comparative Pharmacokinetic Data

The pharmacokinetic profiles of imidazole derivatives vary significantly based on their chemical structure and intended route of administration. Systemically administered imidazoles like ketoconazole and the nitroimidazoles (metronidazole, ornidazole) exhibit markedly different properties compared to topically acting agents such as clotrimazole and miconazole. Fluconazole, a triazole antifungal, is included for comparison due to its frequent use alongside and as an alternative to systemic imidazoles.

The following table summarizes key pharmacokinetic parameters for selected compounds.

ParameterKetoconazoleClotrimazoleMiconazoleFluconazole (Triazole)MetronidazoleOrnidazole
Bioavailability (F) Variable (pH-dependent)Negligible (Topical), ~3-10% (Intravaginal)[1]Negligible (Topical), ~1.4% (Intravaginal)[2]>90% (Oral)[3]~100% (Oral)[4]~90% (Oral)[5]
Peak Plasma Conc. (Cmax) ~3.6-6.5 µg/mL (200-400mg dose)[6]Not applicable (Topical)Very low (<0.01 µg/mL) after topical/vaginal use[2][7]~4.3 µg/mL (200mg dose)~6.2-12.3 µg/mL (250-750mg dose)[8][9]~10.9 µg/mL (750mg dose)[9]
Time to Peak (Tmax) ~2-3 hours[6]Not applicableNot applicable~2 hours[3]~0.5-1 hour[9]~2-4 hours[9]
Elimination Half-life (t½) ~7.5-8.0 hours (dose-dependent)[10][11]Not applicable~57 hours (after vaginal absorption)[2]~30 hours[3]~8.4-8.7 hours[8][9]~13-14.4 hours[5][9]
Plasma Protein Binding ~84%Not applicableNot specified~12%[3][12]<15-20%[9][13]~13%[5]
Primary Route of Elimination Hepatic metabolism, fecal excretion[11]Metabolized, excreted in fecesHepatic metabolismRenal (approx. 80% as unchanged drug)[3][12]Renal (metabolites and some parent drug)[4]Hepatic metabolism, renal excretion of metabolites[5]

Experimental Protocols & Methodologies

The data summarized above is typically generated through rigorous clinical and preclinical studies. The following outlines the standard methodologies for determining key pharmacokinetic parameters.

Bioavailability and Bioequivalence Studies

These studies are fundamental to understanding the rate and extent to which an active drug ingredient is absorbed and becomes available at the site of action.

  • Study Design: A randomized, crossover study design is most common, particularly for bioequivalence trials.[14] Healthy volunteers are typically enrolled to minimize variability.[14][15]

  • Procedure:

    • Subject Enrollment: Healthy adult volunteers (typically 18-55 years old) are selected after a thorough medical history, physical examination, and laboratory tests.

    • Dosing: Subjects receive a single dose of the investigational drug. In a crossover design, after a washout period (long enough to ensure complete elimination of the first drug), they receive the reference drug.[14] Dosing is usually done after an overnight fast.[16]

    • Blood Sampling: Blood samples are collected at predetermined time points. Sampling is more frequent around the expected Tmax to accurately characterize the absorption phase and continues for at least three half-lives of the drug to define the elimination phase.[14]

    • Analysis: Plasma is separated from the blood samples and the concentration of the drug is measured using a validated analytical method, such as LC-MS/MS.[17][18]

  • Parameter Calculation:

    • Cmax and Tmax are determined directly from the plasma concentration-time data.

    • Area Under the Curve (AUC) is calculated using the trapezoidal rule, representing total drug exposure.[18]

    • Absolute Bioavailability (F) is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration (F = [AUC_oral / AUC_IV] x [Dose_IV / Dose_oral]).

In Vitro ADME Assays

Early-stage drug discovery relies heavily on in vitro models to predict human pharmacokinetics and avoid costly late-stage failures.

  • Absorption (Permeability): Caco-2 cell models are widely used. These human colon adenocarcinoma cells form a monolayer that mimics the intestinal barrier, allowing researchers to measure a compound's potential for oral absorption.[19]

  • Metabolism (Metabolic Stability): Assays using human liver microsomes or hepatocytes are the gold standard.[19] The drug candidate is incubated with these liver fractions, and the rate of its disappearance over time is measured. This helps predict hepatic clearance and potential drug-drug interactions, particularly those involving cytochrome P450 (CYP) enzymes.

  • Plasma Protein Binding: Equilibrium dialysis is a common method. The drug is placed in a semi-permeable membrane against a protein solution (like human serum albumin). The concentration of the drug on each side of the membrane at equilibrium is used to calculate the percentage bound to plasma proteins.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the primary analytical tool for quantifying drug concentrations in biological matrices like plasma, urine, or tissue.[20]

  • Principle: The technique combines the separation power of liquid chromatography (LC) with the highly sensitive and selective detection capabilities of tandem mass spectrometry (MS/MS).[21][22]

  • Workflow:

    • Sample Preparation: The biological sample (e.g., plasma) is processed to remove proteins and other interfering substances.

    • Chromatographic Separation (LC): The prepared sample is injected into an LC system. The drug compound is separated from its metabolites and other endogenous components based on its physicochemical properties as it passes through a column.

    • Ionization: The eluent from the LC column is directed into an ion source, where the drug molecules are charged (ionized).

    • Mass Analysis (MS/MS): The ions are guided into the mass spectrometer. In a tandem (or triple quadrupole) instrument, the first quadrupole selects the parent ion of the drug. This ion is then fragmented in a collision cell, and the second quadrupole selects a specific fragment ion for detection. This two-stage filtering makes the technique extremely specific and sensitive.[23]

    • Quantification: The detector response for the specific fragment ion is proportional to the concentration of the drug in the original sample.

Visualizations

ADME Pathway for Imidazole-Based Compounds

The following diagram illustrates the general journey of an orally administered imidazole compound through the body.

ADME_Pathway General ADME Pathway for Oral Imidazole Drugs cluster_abs Absorption (GI Tract) cluster_dist Distribution cluster_met Metabolism (Primarily Liver) cluster_exc Excretion Ingestion Oral Administration Disintegration Disintegration & Dissolution Ingestion->Disintegration Permeation GI Permeation Disintegration->Permeation SystemicCirc Systemic Circulation Permeation->SystemicCirc First-Pass Metabolism Tissues Target Tissues (Site of Action) SystemicCirc->Tissues Distribution PlasmaBinding Plasma Protein Binding SystemicCirc->PlasmaBinding Metabolism Hepatic Metabolism (e.g., CYP450) SystemicCirc->Metabolism Renal Renal Excretion (Urine) SystemicCirc->Renal Metabolism->SystemicCirc Metabolites Inactive/Active Metabolites Metabolism->Metabolites Metabolites->Renal Biliary Biliary Excretion (Feces) Metabolites->Biliary

Caption: General ADME pathway for oral imidazole drugs.

Experimental Workflow for a Pharmacokinetic Study

This diagram outlines the typical workflow for a clinical pharmacokinetic study, from volunteer recruitment to data analysis.

PK_Workflow cluster_setup Study Setup & Recruitment cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_analysis Data Analysis & Reporting A1 Protocol Design & Ethical Approval A2 Volunteer Screening & Informed Consent A1->A2 B1 Drug Administration (Single Dose, Crossover) A2->B1 B2 Serial Blood Sampling B1->B2 B3 Sample Processing (Plasma Separation) B2->B3 C2 Quantification of Drug in Plasma Samples B3->C2 C1 Bioanalytical Method Validation (LC-MS/MS) C1->C2 D1 PK Parameter Calculation (Cmax, Tmax, AUC, t½) C2->D1 D2 Statistical Analysis (Bioequivalence) D1->D2 D3 Final Study Report D2->D3

Caption: Typical experimental workflow for a pharmacokinetic study.

References

Safety Operating Guide

Proper Disposal of 2-(1H-Imidazol-2-yl)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 2-(1H-Imidazol-2-yl)acetic acid must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with environmental regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionSafety goggles with side-shields
Hand ProtectionProtective gloves (chemical-resistant)
Body ProtectionImpervious clothing, such as a lab coat
Respiratory ProtectionUse in a well-ventilated area. A suitable respirator may be necessary if dust is generated.

Handle the compound in a designated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[2] Ensure that eyewash stations and safety showers are readily accessible.[3]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Do not discharge it into drains or the environment.[1][3]

  • Segregation and Collection:

    • Collect waste this compound, including any contaminated materials from spills, in its pure form or as a solution.[2]

    • Use a dedicated, sealable, and airtight waste container made of a compatible material that will not react with the acid.[2] Avoid using steel containers for acidic waste.[4]

    • Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".[2]

  • Storage of Waste Container:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3]

    • Incompatible materials to avoid include strong oxidizing agents, strong bases, amines, and strong reducing agents.[2][3] Store acids and bases separately.[4]

    • The storage location should be a designated satellite accumulation area for hazardous waste.[4]

  • Arranging for Disposal:

    • Once the waste container is full or no longer in use, arrange for its collection by a licensed hazardous waste disposal service or your institution's Environmental Health and Safety (EH&S) department.[2][5]

    • Follow your institution's specific procedures for requesting a chemical waste pickup.[2]

In Case of a Spill:

  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[3]

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's EH&S department or emergency services for assistance with cleanup.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for disposal is_waste Is the material waste? start->is_waste collect_waste Collect in a labeled, compatible hazardous waste container is_waste->collect_waste Yes check_spill Is it a spill? is_waste->check_spill No (Accidental Release) store_waste Store container in a designated satellite accumulation area away from incompatibles collect_waste->store_waste small_spill Small Spill: Sweep up, avoid dust, and place in waste container check_spill->small_spill Yes, small large_spill Large Spill: Evacuate and call EH&S check_spill->large_spill Yes, large small_spill->collect_waste end End of Disposal Process large_spill->end arrange_pickup Arrange for pickup by licensed hazardous waste disposal service or EH&S store_waste->arrange_pickup arrange_pickup->end

Disposal workflow for this compound.

Note on Neutralization: While neutralization is a common practice for some acidic waste, it is generally not recommended for organic acids that may have other hazardous properties or when mixed with other chemicals, unless it is part of a well-defined and approved laboratory procedure.[4] For this compound, disposal as hazardous waste without neutralization is the safest and most compliant method.

Always consult your institution's specific safety and disposal guidelines and the material's Safety Data Sheet (SDS) before handling and disposing of any chemical. Chemical waste generators are responsible for ensuring complete and accurate classification and disposal of hazardous waste in accordance with local, regional, and national regulations.[3][7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.